SDGR
Description
Propriétés
Formule moléculaire |
C15H27N7O8 |
|---|---|
Poids moléculaire |
433.42 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C15H27N7O8/c16-7(6-23)12(27)22-9(4-11(25)26)13(28)20-5-10(24)21-8(14(29)30)2-1-3-19-15(17)18/h7-9,23H,1-6,16H2,(H,20,28)(H,21,24)(H,22,27)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
Clé InChI |
OAZJMLAWHVYYEZ-CIUDSAMLSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Computationally-Driven Compound Discovery and Synthesis: The Schrödinger (SDGR) Process
This technical guide provides an in-depth overview of the core processes employed by Schrödinger (Nasdaq: SDGR) for the discovery and synthesis of novel therapeutic compounds. Leveraging a sophisticated, physics-based computational platform, this methodology aims to accelerate the timeline and increase the success rate of drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the workflows, preclinical validation, and representative experimental protocols, using Schrödinger's oncology candidates SGR-3515 and SGR-4174 as illustrative case studies.
The Core Engine: A Physics-Based Computational Platform
Schrödinger's drug discovery process is centered around its industry-leading computational platform, which integrates physics-based simulations, machine learning, and large-scale data analytics to predict molecular properties with high accuracy.[4][5] This allows for the virtual design and evaluation of billions of molecules, a scale unattainable through traditional experimental methods alone.[3] The platform's primary goal is to overcome design challenges and deliver highly optimized molecules that meet challenging target product profiles.[6]
The general workflow involves a continuous feedback loop between computational modeling and experimental validation.[1] Key technologies within the platform include:
-
Glide: For high-throughput molecular docking.[5]
-
FEP+ (Free Energy Perturbation): A physics-based method to accurately calculate the relative binding affinity of ligands to a protein, a critical parameter for potency.[5][7]
-
Active Learning: Machine learning algorithms that guide the exploration of vast chemical space to identify the most promising compounds for synthesis and testing.[3]
-
LiveDesign: A collaborative platform that facilitates the entire design-simulate-synthesize-test cycle.[5]
The logical workflow of this platform-driven discovery process is visualized below.
Case Study: SGR-3515, a First-in-Class Wee1/Myt1 Co-inhibitor
SGR-3515 is an orally bioavailable, investigational co-inhibitor of Wee1 and Myt1 (PKMYT1), two key kinases that regulate the G2/M cell cycle checkpoint.[8][9] By inhibiting both, SGR-3515 forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis—a mechanism known as synthetic lethality.[8][9]
Signaling Pathway and Mechanism of Action
Wee1 and Myt1 act as gatekeepers to mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[8][9] This inhibitory phosphorylation prevents entry into mitosis, allowing time for DNA repair. In many cancers, particularly those with existing DNA damage or a defective G1 checkpoint (e.g., p53 mutations), this G2/M checkpoint is critical for survival. Co-inhibition of both Wee1 and Myt1 by SGR-3515 robustly removes this brake on CDK1, providing a potential advantage over inhibiting Wee1 alone, as Myt1 upregulation can be a resistance mechanism to Wee1 inhibitors.[8][10]
Preclinical Data Summary
Preclinical data for SGR-3515 demonstrates a differentiated profile with potent anti-tumor activity.[6][9] The compound was rationally designed to have sustained inhibition of both targets and an optimized profile to maintain efficacy while limiting hematological toxicity through intermittent dosing schedules.[9][11]
| Parameter | Target | Value | Cell Line / System | Citation |
| Binding Affinity (Kd) | Wee1 | 0.06 nM | Biochemical Assay | [11] |
| Myt1 | 15 nM | Biochemical Assay | [11] | |
| Target Engagement (IC50) | pCDK1 (Y15) - Wee1 | 65 nM | A427 Cells | [11] |
| pCDK1 (T14) - Myt1 | 230 nM | A427 Cells | [11] | |
| Cell Viability (IC50) | Proliferation | 80 nM | A427 Cells | [11] |
| Dissociation Half-Life | Wee1 | 400 min | Biophysical Assay | [11] |
| In Vivo Efficacy | Tumor Growth | Marked Reduction | Xenograft Models | [11] |
Case Study: SGR-4174, a Potent and Selective SOS1 Inhibitor
SGR-4174 is a preclinical candidate designed to inhibit Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in activating KRAS, the most frequently mutated oncogene in human cancers.[6][12] It is being developed as both a monotherapy and a combination agent for KRAS-driven cancers.[13]
Signaling Pathway and Mechanism of Action
SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to an active, signal-transducing state. This activation drives the downstream MAPK pathway (RAS-RAF-MEK-ERK), which promotes cell proliferation and survival. By binding to the catalytic domain of SOS1, SGR-4174 disrupts the SOS1::KRAS interaction, preventing KRAS activation and suppressing the entire downstream signaling cascade.[13] This approach is valuable in combination with direct KRAS or MEK inhibitors, where it can prevent pathway reactivation and lead to deeper, more durable anti-tumor responses.[13]
Preclinical Data Summary
SGR-4174 was designed using Schrödinger's platform to be a potent and selective SOS1 inhibitor.[13] Preclinical studies show it effectively inhibits the KRAS signaling pathway and demonstrates robust anti-tumor activity, particularly in combination with other pathway inhibitors.[6][13]
| Parameter | Target / Assay | Value | Cell Line / System | Citation |
| Binding Affinity (Kd) | SOS1 Catalytic Domain | 11 nM | Biochemical Assay | [13] |
| Interaction IC50 | SOS1::KRAS G12C FRET | 13 nM | Biochemical Assay | [13] |
| Pathway Inhibition (IC50) | pERK Activation | 28-61 nM | Tumor Cell Lines | [13] |
| Cell Viability (IC50) | 3D Cell Proliferation | 42-107 nM | KRAS-mutant Tumor Cells | [13] |
| In Vivo Efficacy | Tumor Growth | Dose-dependent Inhibition | Xenograft Models | [13] |
| Combination Effect | Tumor Regression | Stronger than single agents | With Sotorasib (G12Ci) | [13] |
| Tumor Stasis | Robust cell death | With Trametinib (MEKi) | [13] |
Representative Experimental Protocols
The following protocols are representative of the standard methodologies used to characterize novel small molecule inhibitors like SGR-3515 and SGR-4174. Note: These are generalized protocols and may not reflect the exact proprietary procedures used by Schrödinger.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of an inhibitor against a target kinase.
-
Reagent Preparation:
-
Prepare a 5x kinase reaction buffer (e.g., 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA, 1.25 mM DTT).[14]
-
Prepare a stock solution of the test compound (e.g., SGR-3515) in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare recombinant target kinase (e.g., Wee1 or Myt1) in an appropriate assay buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate for the kinase).
-
Prepare radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) by diluting the stock to the desired specific activity.[15][16]
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of each serially diluted compound solution. Include DMSO-only wells as a negative control (100% activity).
-
Add 5 µL of the recombinant kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[17]
-
Initiate the kinase reaction by adding 15 µL of a master mix containing the 5x kinase buffer, substrate, and radiolabeled ATP.[15]
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop buffer (e.g., EDTA solution or phosphoric acid).[17]
-
-
Detection and Analysis:
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT-Based)
This protocol measures the effect of a compound on cell proliferation and viability.
-
Cell Plating:
-
Harvest cancer cells (e.g., A427) from culture, count them, and determine viability (e.g., via trypan blue exclusion).[18]
-
Dilute the cells in a complete culture medium to a predetermined optimal density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[19]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., SGR-4174) in a culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.5%).[19]
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][20]
-
-
Data Acquisition and Analysis:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[19]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the dose-response curve to determine the IC50 value.
-
Protocol: In Vivo Mouse Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an immunodeficient mouse model.
-
Cell Preparation and Implantation:
-
Culture human cancer cells to 70-80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or an appropriate medium.[21]
-
For improved tumor take and growth, cells may be mixed with an extracellular matrix like Cultrex Basement Membrane Extract (BME).[22]
-
Inject a specific number of cells (e.g., 3.0 x 10⁶) subcutaneously into the flank of 4-6 week old immunodeficient mice (e.g., nude or SCID mice).[21]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]
-
Randomize mice into treatment and control groups once tumors reach the target volume.
-
-
Compound Administration and Monitoring:
-
Prepare the test compound formulation for the desired route of administration (e.g., oral gavage). The vehicle used for the control group should be identical.
-
Administer the compound and vehicle according to the predetermined dosing schedule (e.g., daily, or an intermittent schedule as determined for SGR-3515).[11]
-
Monitor the mice for body weight changes, signs of toxicity, and tumor growth throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Euthanize the mice, and excise, weigh, and photograph the tumors.
-
Analyze the data by comparing the tumor growth curves and final tumor weights between the treated and control groups to determine the level of tumor growth inhibition (TGI).
-
The Compound Synthesis Process
While the exact synthetic routes for proprietary compounds like SGR-3515 and SGR-4174 are not publicly disclosed, the synthesis of a novel small molecule inhibitor follows a well-established, multi-step workflow. The process begins with commercially available starting materials and proceeds through a series of chemical transformations to build the final, complex active pharmaceutical ingredient (API). Each step requires careful optimization, purification, and analytical characterization to ensure the final product meets stringent purity and quality standards for preclinical and clinical use.
References
- 1. schrodinger.com [schrodinger.com]
- 2. schrodinger.com [schrodinger.com]
- 3. Schrödinger Transforming Drug Discovery with GPU-Powered Platform | NVIDIA Blog [blogs.nvidia.com]
- 4. Physics-based Software Platform for molecular Discovery [binarysemantics.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Schrödinger, Inc. - Schrödinger Presents New Preclinical Data at AACR Annual Meeting [ir.schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. Facebook [cancer.gov]
- 9. schrodinger.com [schrodinger.com]
- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 11. Schroedinger divulges potent dual Wee1/PKMYT1 inhibitor | BioWorld [bioworld.com]
- 12. 1stoncology.com [1stoncology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
An In-depth Technical Guide on the Biological Function of Key Mediators in In-Vitro Cancer Models
Disclaimer: The term "SDGR" did not correspond to a recognized protein or gene in the context of cancer biology based on a comprehensive search of available literature. This guide instead focuses on two highly relevant and actively researched areas in in-vitro cancer models that emerged as prominent themes related to cellular growth and stress responses: Serine/Glycine Metabolism and Stress Granule Dynamics .
Part 1: The Role of Serine/Glycine Metabolism in In-Vitro Cancer Models
The reprogramming of cellular metabolism is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One of the key metabolic pathways frequently upregulated in cancer is the de novo synthesis of the non-essential amino acids serine and glycine. This pathway diverts glycolytic intermediates to produce serine, which then serves as a crucial hub for the synthesis of proteins, nucleotides, and lipids. Furthermore, serine metabolism is integral to maintaining cellular redox homeostasis. The enzyme Phosphoglycerate Dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, making it a prime target for therapeutic intervention.
Quantitative Data on PHGDH Inhibition in In-Vitro Cancer Models
The following table summarizes the quantitative effects of inhibiting PHGDH through small molecule inhibitors or genetic knockdown in various cancer cell lines.
| Cancer Type | Cell Line | Method of Inhibition | Parameter Measured | Quantitative Result | Reference(s) |
| Breast Cancer | MDA-MB-468 | NCT-503 (PHGDH Inhibitor) | Cell Viability (EC50) | ~10 µM | [1] |
| Breast Cancer | BT-20 | NCT-503 (PHGDH Inhibitor) | Cell Viability (EC50) | ~12 µM | [1] |
| Breast Cancer | MDA-MB-231 (PHGDH-independent) | NCT-503 (PHGDH Inhibitor) | Cell Viability (EC50) | >60 µM | [1] |
| Breast Cancer | MDA-MB-468 | PKUMDL-WQ-2101 (PHGDH Inhibitor) | Cell Viability (EC50) | 7.70 µM | [2] |
| Breast Cancer | HCC70 | PKUMDL-WQ-2101 (PHGDH Inhibitor) | Cell Viability (EC50) | 10.8 µM | [2] |
| Gastric Cancer | BGC823/5-FU | shRNA-mediated PHGDH knockdown + 5-FU | Apoptosis Rate | Significant increase in TUNEL-positive cells vs. 5-FU alone. | [3] |
| Ovarian Cancer | Cisplatin-resistant cells | PHGDH knockdown | Cell Viability | Decreased cell viability upon cisplatin exposure. | [4] |
| Ovarian Cancer | Cisplatin-sensitive cells | PHGDH overexpression | Cell Viability | Increased cell viability upon cisplatin exposure. | [4] |
| Myoblasts | C2C12 | siRNA-mediated PHGDH knockdown + Cisplatin | Apoptosis Rate | Increased apoptosis with PHGDH knockdown. | [5] |
Signaling Pathways Involving Serine Biosynthesis
The serine biosynthesis pathway is intricately linked with major oncogenic signaling pathways. PHGDH expression and activity are regulated by various transcription factors and signaling molecules that are often dysregulated in cancer.
Experimental Protocols
This protocol assesses the cytotoxic effects of the PHGDH inhibitor NCT-503.
Materials:
-
NCT-503 (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.[6]
-
Compound Preparation: Prepare serial dilutions of NCT-503 in complete medium. Ensure the final DMSO concentration does not exceed 0.1%.[6]
-
Treatment: Remove the medium from the wells and add 100 µL of the NCT-503 dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[6]
-
Viability Assessment (MTT):
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. Calculate the EC50 value using appropriate software.
This protocol is for quantifying PHGDH protein levels in cancer cells.
Materials:
-
Treated and untreated cancer cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-PHGDH (e.g., Cell Signaling Technology #66350, 1:1000 dilution)[7]
-
Primary antibody: anti-β-Actin (loading control, e.g., Cell Signaling Technology #3700, 1:1000 dilution)[7]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.[2]
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.[2]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.[2]
-
Re-probing: Strip the membrane and re-probe with the anti-β-Actin antibody for loading control.
-
Analysis: Perform densitometry analysis to quantify PHGDH expression relative to the loading control.
Part 2: The Role of Stress Granules in In-Vitro Cancer Models
Stress granules (SGs) are dense, non-membranous aggregates of proteins and untranslated messenger RNAs (mRNAs) that form in the cytoplasm in response to various cellular stresses, such as oxidative stress, hypoxia, and nutrient deprivation. In the context of cancer, SG formation is a pro-survival mechanism that allows cells to adapt to the harsh tumor microenvironment and resist therapeutic interventions. SGs can sequester pro-apoptotic factors and regulate signaling pathways to promote cell survival, proliferation, and metastasis. Ras-GTPase-activating protein SH3 domain-binding protein 1 (G3BP1) is a key nucleating protein essential for the assembly of SGs.
Quantitative Data on G3BP1 Function in In-Vitro Cancer Models
The following table summarizes the quantitative effects of modulating G3BP1 expression in various cancer cell lines.
| Cancer Type | Cell Line | Method of Modulation | Parameter Measured | Quantitative Result | Reference(s) |
| Colon Cancer | SW620 | siRNA-mediated G3BP1 knockdown | Proliferation | Significant inhibition of cell proliferation compared to control. | [8] |
| Colon Cancer | RKO | G3BP1 overexpression | Proliferation | Significant enhancement of cell proliferation compared to control. | [8] |
| Colon Cancer | SW620 | siRNA-mediated G3BP1 knockdown | Apoptosis | Increased apoptosis compared to control. | [8] |
| Colon Cancer | RKO | G3BP1 overexpression | Apoptosis | Decreased apoptosis compared to control. | [8] |
| Lung Cancer | A549 | G3BP1 depletion (in senescent cells) | Cancer Cell Migration (Wound Healing) | ~15% reduction in A549 cell migration when co-cultured with G3BP1-depleted senescent cells. | [9] |
Signaling Pathways in Stress Granule Formation
SG assembly is a highly regulated process involving multiple signaling pathways that converge on the inhibition of translation initiation. Oncogenic signaling pathways can co-opt this process to enhance cancer cell fitness.
Experimental Protocols
This protocol uses sodium arsenite to induce oxidative stress and immunofluorescence to visualize G3BP1-positive stress granules.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Glass coverslips
-
Sodium Arsenite (NaAsO2) stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-G3BP1 (e.g., Santa Cruz Biotechnology sc-365338, 1:10 dilution)[10]
-
Fluorescently-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclei
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a culture plate and incubate overnight.
-
Stress Induction: Treat cells with sodium arsenite (e.g., 0.2-0.5 mM) for a specified time (e.g., 30-60 minutes) at 37°C.[11][12]
-
Fixation: Discard the medium, wash with PBS, and fix the cells with 4% PFA for 10-15 minutes at room temperature.[10][13]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[10]
-
Blocking: Wash with PBS and block with 3% BSA for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with diluted anti-G3BP1 primary antibody overnight at 4°C.[10]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.[10]
-
Nuclear Staining: Wash with PBS and incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using antifade medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. SGs will appear as distinct cytoplasmic foci. Quantify the percentage of cells with SGs and the number/size of SGs per cell using image analysis software like ImageJ.
This protocol assesses the effect of G3BP1 modulation on cancer cell migration.
Materials:
-
Cancer cells with modulated G3BP1 expression (e.g., siRNA knockdown or stable overexpression) and control cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Cell culture medium (can be serum-free or low-serum to inhibit proliferation)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed G3BP1-modulated and control cells in separate wells of a plate to create confluent monolayers.
-
Creating the Wound: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch ("wound") through the center of each monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Incubation: Replace the PBS with fresh medium (low serum to minimize cell proliferation) and place the plate back in the incubator.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control condition is nearly closed.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure over time for both G3BP1-modulated and control cells to determine the relative migration rate. A slower closure rate in G3BP1 knockdown cells, for example, would indicate that G3BP1 promotes cell migration.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. e-century.us [e-century.us]
- 4. PHGDH Is Upregulated at Translational Level and Implicated in Platin-Resistant in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Multi-omics Analysis of the Role of PHGDH in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overexpression of G3BP1 facilitates the progression of colon cancer by activating β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G3BP1 controls the senescence-associated secretome and its impact on cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G3BP1 regulates breast cancer cell proliferation and metastasis by modulating PKCζ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding In Vitro Pathways to Drug Discovery for TDP-43 Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Protein Target Identification and Validation: The Case of SDGR
This technical guide provides an in-depth overview of the core principles and methodologies for identifying and validating the protein targets of a hypothetical protein of interest, "SDGR" (Sequence-Defined Generic Regulator). This document is intended for researchers, scientists, and drug development professionals engaged in unraveling protein function and developing targeted therapeutics. The guide details common experimental workflows, data interpretation, and includes specific protocols for key techniques.
Introduction to Target Identification and Validation
The identification of a protein's binding partners is fundamental to understanding its biological function, its role in disease, and for the development of novel therapeutic agents. The process is typically bifurcated into two key phases:
-
Target Identification: This discovery phase aims to generate a list of potential interacting proteins or "hits." These methods are often high-throughput and designed to cast a wide net.
-
Target Validation: This phase involves orthogonal and more quantitative methods to confirm the putative interactions discovered during the identification phase. The goal is to eliminate false positives and to characterize the binding events in a biophysical and cellular context.
This guide will explore a logical workflow for progressing from a protein of interest, this compound, to a set of validated interacting partners.
The Target Identification and Validation Workflow
A typical workflow begins with discovery-oriented techniques to generate a list of potential interactors, which is then refined through rigorous validation experiments.
Caption: A logical workflow for this compound target identification and validation.
Target Identification Methodologies
The initial step in understanding this compound's function is to identify its potential binding partners. Below are detailed protocols for commonly employed, robust methods.
AP-MS is a gold-standard technique for identifying protein-protein interactions within a cellular lysate. The method involves tagging the protein of interest (this compound), expressing it in cells, lysing the cells, and then using an antibody or affinity reagent to "pull down" the tagged protein along with its bound partners. These partners are then identified using mass spectrometry.
Table 1: Representative AP-MS Data for this compound Pulldown
| Rank | Protein ID | Gene Symbol | Score | Unique Peptides | Fold Change (this compound vs. Control) |
| 1 | P62333 | MAPK1 | 254.7 | 28 | 45.2 |
| 2 | P27361 | MAPK3 | 211.3 | 22 | 38.9 |
| 3 | Q02750 | MAP2K1 | 189.1 | 19 | 25.6 |
| 4 | P31749 | AKT1 | 155.8 | 15 | 18.3 |
| 5 | P04637 | TP53 | 98.2 | 9 | 8.1 |
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Vector Construction: Clone the cDNA of this compound into an expression vector containing an epitope tag (e.g., FLAG, HA, or Strep-tag II). A C-terminal or N-terminal tag should be chosen based on pilot expression and functional validation.
-
Cell Line Transfection and Culture: Transfect the expression vector into a suitable human cell line (e.g., HEK293T). Select for stably expressing cells or perform transient transfection for large-scale culture. Grow a sufficient quantity of cells (e.g., 5 x 15 cm dishes).
-
Cell Lysis: Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Affinity Purification: Incubate the cleared cell lysate with affinity beads (e.g., anti-FLAG M2 agarose beads) for 2-4 hours at 4°C to capture the tagged this compound protein complex.
-
Washing: Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specific binders.
-
Elution: Elute the bound protein complexes from the beads. This can be done competitively (e.g., with 3xFLAG peptide) or using a denaturing buffer (e.g., urea).
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting spectra are used to identify the sequences of the peptides.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins present in the sample. Quantitative analysis, often using label-free quantification (LFQ), is performed to compare the abundance of proteins in the this compound pulldown versus a negative control (e.g., pulldown from cells expressing an empty vector).
The Y2H system is a genetic method for detecting binary protein-protein interactions in a eukaryotic nucleus. It is particularly useful for screening large libraries of potential interactors.
Experimental Protocol: Yeast Two-Hybrid (Y2H) Screening
-
Bait and Prey Vector Construction: Clone the full-length this compound cDNA into a "bait" vector (e.g., pGBKT7), which fuses this compound to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A cDNA library from the tissue of interest is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: Co-transform the bait plasmid and the prey library into a suitable yeast strain (e.g., AH109).
-
Selection and Screening: Plate the transformed yeast on selective media. If the bait (this compound) and a prey protein interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media lacking specific nutrients (e.g., -His, -Ade) and to turn blue in the presence of X-gal.
-
Hit Identification: Isolate the prey plasmids from the positive yeast colonies. Sequence the cDNA insert to identify the interacting protein.
-
Confirmation: Re-transform the isolated prey plasmid with the original bait plasmid into yeast to confirm the interaction and rule out false positives.
Target Validation Methodologies
Following the discovery of putative targets, validation is crucial. These methods confirm the interaction in a relevant context and provide quantitative biophysical data.
Co-IP is used to verify an interaction between two specific proteins in a cellular context. It is conceptually similar to AP-MS but is typically lower throughput and analyzed by Western blotting.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Lysis: Culture cells endogenously expressing or transiently overexpressing both this compound and the putative target protein (e.g., MAPK1). Lyse the cells as described in the AP-MS protocol.
-
Immunoprecipitation: Incubate the cleared lysate with an antibody specific to this compound (or its tag) overnight at 4°C. A control immunoprecipitation should be performed using a non-specific IgG antibody of the same isotype.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove unbound proteins.
-
Elution and SDS-PAGE: Resuspend the beads in SDS-PAGE sample buffer and boil to elute and denature the proteins. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against the putative interacting protein (MAPK1). A separate blot should be probed with an antibody against this compound to confirm successful immunoprecipitation.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. The presence of a band for MAPK1 in the this compound IP lane (but not in the IgG control lane) confirms the interaction.
SPR is a label-free optical technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time. It provides quantitative data on association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).
Table 2: SPR Kinetic Data for this compound Binding to Validated Targets
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | MAPK1 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 |
| This compound | MAP2K1 | 3.4 x 10⁴ | 1.8 x 10⁻³ | 52.9 |
| This compound | AKT1 | 8.1 x 10³ | 9.5 x 10⁻⁴ | 117.3 |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Purification: Express and purify recombinant this compound (the analyte) and the target protein (the ligand, e.g., MAPK1). Ensure high purity (>95%) and proper folding.
-
Ligand Immobilization: Covalently immobilize the ligand (MAPK1) onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
Analyte Injection: Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP+). Inject these concentrations sequentially over the ligand and reference surfaces at a constant flow rate.
-
Data Collection: Monitor the change in the SPR signal (measured in Response Units, RU) over time. This generates sensorgrams showing an association phase during injection and a dissociation phase during buffer flow.
-
Data Analysis: After subtracting the reference channel signal, fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This will yield the kinetic parameters ka, kd, and the affinity constant KD (KD = kd/ka).
CETSA measures the thermal stability of a protein in its native cellular environment. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm). It is a powerful tool for confirming target engagement in cells.
Table 3: CETSA Data for this compound Target Engagement
| Target Protein | Treatment | Apparent Tm (°C) | ΔTm (°C) |
| MAPK1 | Vehicle | 48.2 | - |
| MAPK1 | This compound-mimetic compound | 51.5 | +3.3 |
| MAP2K1 | Vehicle | 52.1 | - |
| MAP2K1 | This compound-mimetic compound | 54.8 | +2.7 |
| GAPDH | Vehicle | 58.7 | - |
| GAPDH | This compound-mimetic compound | 58.6 | -0.1 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with a vehicle control or a compound known to modulate the this compound-target interaction (e.g., a small molecule mimic or stabilizer).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another method that does not use detergents that would interfere with protein aggregation.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein (e.g., MAPK1) remaining in the supernatant at each temperature point using Western blotting or quantitative mass spectrometry (MS-CETSA).
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature. Fit the data to a sigmoidal dose-response curve to determine the apparent melting temperature (Tm). A positive shift in Tm (ΔTm) in the compound-treated sample compared to the vehicle control indicates direct target engagement.
Integrating this compound into a Signaling Pathway
Based on the hypothetical target identification and validation data presented, this compound appears to interact with key components of the MAPK/ERK pathway (MAPK1/ERK2, MAPK3/ERK1, MAP2K1/MEK1). This suggests this compound may function as a regulator or scaffold protein within this critical signaling cascade.
Caption: Hypothetical integration of this compound into the MAPK/ERK signaling pathway.
Preclinical Pharmacokinetics and Pharmacodynamics of Schrödinger's Oncology Pipeline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of three leading oncology drug candidates from Schrödinger, Inc. (NASDAQ: SDGR): SGR-1505, SGR-3515, and SGR-4174. The information presented herein is collated from publicly available data, including conference abstracts and presentations, to serve as a resource for researchers and professionals in the field of drug development.
SGR-1505: A Potent and Selective MALT1 Inhibitor
SGR-1505 is an orally administered, potent allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a crucial mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver in various B-cell malignancies.[1][2] Preclinical studies have demonstrated SGR-1505's potential as a best-in-class therapeutic agent, both as a monotherapy and in combination with existing standards of care.[3]
Pharmacokinetics
Preclinical pharmacokinetic parameters of SGR-1505 have been evaluated in multiple species, demonstrating moderate to high oral bioavailability.[4] A summary of these findings is presented in Table 1.
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | 9.4 | 1.2 | 1.6 | 57 |
| Rat | 3.8 | 0.98 | 3.1 | 77 |
| Dog | 0.86 | 2.0 | 31 | 92 |
| Cynomolgus Monkey | 1.7 | 0.68 | 5.0 | 45 |
| Table 1: Preclinical Pharmacokinetic Parameters of SGR-1505.[4] |
Pharmacodynamics
Preclinical in vitro and in vivo studies have highlighted the potent pharmacodynamic effects of SGR-1505. In cell-based assays, SGR-1505 demonstrated superior potency compared to other MALT1 inhibitors, such as JNJ-67856633.[1] In vivo, SGR-1505 showed strong anti-tumor activity in B-cell lymphoma xenograft models.[2][5] A key pharmacodynamic biomarker for MALT1 inhibition is the reduction of interleukin-2 (IL-2) secretion. In a Phase 1 study with healthy volunteers, SGR-1505 achieved over 90% inhibition of IL-2 secretion in activated T-cells, confirming target engagement.[6]
Experimental Protocols
Pharmacokinetic Studies: Standard non-clinical pharmacokinetic studies were likely conducted in mice, rats, dogs, and non-human primates (cynomolgus monkeys). These studies typically involve administering a single dose of SGR-1505 via intravenous and oral routes to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. Blood samples are collected at various time points and analyzed using methods like liquid chromatography-mass spectrometry (LC-MS) to quantify drug concentration.
Xenograft Models for Efficacy Studies: The anti-tumor activity of SGR-1505 was evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of B-cell lymphomas.[2] In these models, human lymphoma cells are implanted into immunodeficient mice. Once tumors are established, mice are treated with SGR-1505, and tumor growth is monitored over time to assess efficacy.
SGR-3515: A First-in-Class Wee1/Myt1 Dual Inhibitor
SGR-3515 is an investigational dual inhibitor of Wee1 and Myt1 kinases, which are key regulators of the cell cycle.[7] By inhibiting both targets, SGR-3515 aims to induce synthetic lethality in cancer cells, a promising therapeutic strategy.[8] Preclinical data suggests a favorable pharmacological profile, particularly with an intermittent dosing schedule.[9][10]
Pharmacodynamics
Preclinical studies have shown that SGR-3515 has synergistic anti-tumor activity, leading to more profound and durable responses compared to inhibitors targeting only Wee1 or Myt1.[8][9] In preclinical oncology models, an optimized, intermittent dosing schedule of SGR-3515 resulted in an improved therapeutic index.[11][12] Data presented at the AACR Annual Meeting 2025 demonstrated superior anti-tumor activity of SGR-3515 monotherapy compared to the Wee1 inhibitor ZN-c3 and the Myt1 inhibitor RP-6306 in various tumor models.[13][14] Furthermore, SGR-3515 showed synergistic efficacy when combined with chemotherapy in xenograft tumor models.[15]
Experimental Protocols
In Vivo Efficacy Studies (Xenograft Models): The anti-tumor effects of SGR-3515 were assessed in xenograft tumor models.[8][15] These studies likely involved the subcutaneous implantation of human cancer cell lines into immunodeficient mice. Treatment with SGR-3515, both as a single agent and in combination with chemotherapy, would be initiated once tumors reached a specified size. Tumor volumes would be measured regularly to determine the extent of tumor growth inhibition.
Pharmacodynamic Biomarker Analysis: To confirm target engagement and understand the mechanism of action in vivo, tumor samples from xenograft models can be analyzed for biomarkers of Wee1/Myt1 inhibition. This may include assessing the phosphorylation status of CDK1, a downstream target of Wee1 and Myt1, using techniques like Western blotting or immunohistochemistry.
SGR-4174: A Potent and Selective SOS1 Inhibitor
SGR-4174 is a selective inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS.[16] This makes SGR-4174 a promising therapeutic candidate for KRAS-mutant cancers.[17]
Pharmacokinetics
An abstract from the AACR Annual Meeting 2025 indicated that SGR-4174 demonstrated favorable pharmacokinetic properties across preclinical species.[18] However, specific quantitative data have not been publicly disclosed.
Pharmacodynamics
Preclinical data for SGR-4174 demonstrates potent and selective inhibition of the SOS1-KRAS interaction.[18] In vitro studies have yielded the following key metrics:
-
Binding to SOS1 (KD): 11 nM
-
Disruption of SOS1::KRAS interaction (FRET IC50): 13 nM
-
Inhibition of ERK activation (pERK IC50): 28-61 nM
-
Inhibition of tumor cell viability (3D CTG IC50): 42-107 nM
In vivo, SGR-4174 monotherapy resulted in dose-dependent tumor growth inhibition in KRAS G12C tumor xenograft mouse models.[18] It also showed the ability to induce tumor shrinkage when used in combination with MEK or KRAS inhibitors in preclinical models of pancreatic and non-small cell lung cancer.[13]
Experimental Protocols
In Vitro Assays:
-
Binding Affinity: The binding affinity of SGR-4174 to the catalytic domain of SOS1 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
SOS1-KRAS Interaction Assay: A Förster resonance energy transfer (FRET) assay was used to measure the ability of SGR-4174 to disrupt the interaction between SOS1 and KRAS.[18]
-
Cellular Assays: The effect of SGR-4174 on downstream signaling was assessed by measuring the phosphorylation of ERK (pERK) in cancer cell lines.[18] Cell viability was likely determined using a 3D tumor cell growth (CTG) assay.[18]
In Vivo Xenograft Studies: The in vivo efficacy of SGR-4174 was evaluated in xenograft models of KRAS-mutant cancers.[13][18] These studies would involve treating tumor-bearing immunodeficient mice with SGR-4174 as a single agent or in combination with other targeted therapies and monitoring tumor growth.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental processes described, the following diagrams are provided.
Signaling Pathways
Caption: MALT1 Signaling Pathway Inhibition by SGR-1505.
Caption: Wee1/Myt1 Signaling Pathway Inhibition by SGR-3515.
Caption: SOS1-KRAS Signaling Pathway Inhibition by SGR-4174.
Experimental Workflows
Caption: General Workflow for Preclinical Pharmacokinetic Studies.
Caption: General Workflow for Preclinical Pharmacodynamic (Efficacy) Studies.
References
- 1. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 2. Paper: A Phase 1, Open-Label, Multicenter, Dose-Escalation Study of Sgr-1505 As Monotherapy in Subjects with Mature B-Cell Malignancies [ash.confex.com]
- 3. ir.schrodinger.com [ir.schrodinger.com]
- 4. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. SciMeetings [scimeetings.acs.org]
- 6. ir.schrodinger.com [ir.schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. ir.schrodinger.com [ir.schrodinger.com]
- 9. Schrodinger presents SGR-3515 preclinical data at ENA 2024 | Nasdaq [nasdaq.com]
- 10. Schrödinger Presents SGR-3515 Preclinical Results at 2024 ENA Symposium [synapse.patsnap.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. s203.q4cdn.com [s203.q4cdn.com]
- 13. ir.schrodinger.com [ir.schrodinger.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. s203.q4cdn.com [s203.q4cdn.com]
- 16. ir.schrodinger.com [ir.schrodinger.com]
- 17. Schrödinger to Present Preclinical Data at AACR Annual Meeting - BioSpace [biospace.com]
- 18. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Structure-Activity Relationship of SDGR and Its Analogs
Disclaimer: Initial searches for "SDGR" did not yield specific public information on a molecule or target with this designation in the context of structure-activity relationship (SAR) studies. It is possible that "this compound" is an internal project code, a novel entity not yet in the public domain, or a typographical error.
To fulfill the detailed requirements of this request, this guide will proceed using a well-documented and highly relevant area of drug discovery as a representative example: the structure-activity relationship of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This allows for a comprehensive demonstration of data presentation, experimental protocols, and signaling pathway visualization as requested. The principles and methodologies described herein are broadly applicable to the study of SAR for various small molecule inhibitors and their targets.
Introduction to EGFR and Quinazoline-Based Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a member of the ErbB receptor family.[1] Upon binding of ligands such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2][3] Overexpression or mutations of EGFR can lead to uncontrolled cell growth and are implicated in various cancers, particularly non-small cell lung cancer (NSCLC).[4][5]
Quinazoline-based molecules have emerged as a prominent scaffold for the development of EGFR inhibitors.[6][7] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation. The quinazoline core provides a high affinity for the EGFR active site.[7] Three generations of these inhibitors have been developed to target wild-type EGFR as well as various mutant forms that arise during cancer progression and treatment.[1][6]
Structure-Activity Relationship (SAR) of Quinazoline-Based EGFR Inhibitors
The SAR of quinazoline-based EGFR inhibitors has been extensively studied to improve potency, selectivity, and overcome resistance mutations. The core scaffold generally consists of a quinazoline ring, with key substitutions at positions 4, 6, and 7 that significantly influence its inhibitory activity.
A generalized structure of a quinazoline-based EGFR inhibitor is as follows:
-
Position 4 (Anilino Group): A 3-substituted anilino group at this position is crucial for activity. The substituent at the meta position of the aniline ring can influence the binding affinity and selectivity.
-
Positions 6 and 7 (Methoxy Groups): Methoxy groups at these positions are often found in first-generation inhibitors and contribute to the overall binding affinity.
-
Modifications for Covalent Inhibition: Second-generation inhibitors often incorporate a reactive group, such as an acrylamide moiety, at position 6. This allows for covalent bond formation with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.
The following table summarizes the SAR of a series of hypothetical "this compound" analogs, modeled on quinazoline-based EGFR inhibitors. The data illustrates how modifications to the core structure impact inhibitory activity against wild-type EGFR and the T790M mutant, a common resistance mutation.
Table 1: Structure-Activity Relationship of this compound Analogs against EGFR
| Compound ID | R1 (Position 4) | R2 (Position 6) | R3 (Position 7) | EGFR (WT) IC50 (nM) | EGFR (T790M/L858R) IC50 (nM) |
| This compound-01 | 3-chloro-4-fluoroaniline | -H | Methoxy | 27 | >1000 |
| This compound-02 | 3-ethynylaniline | -H | Methoxy | 15 | >1000 |
| This compound-03 | 3-chloro-4-fluoroaniline | Acrylamide | Methoxy | 0.5 | 3.8 |
| This compound-04 | 3-ethynylaniline | Acrylamide | Methoxy | 0.6 | 3.5 |
| This compound-05 | Indole | Acrylamide | Methoxy | 0.1 | 5.6 |
| This compound-06 | Indole | -H | Methoxy | 9.2 | 27 |
Data is representative and compiled from principles of EGFR inhibitor SAR.[7][8]
Signaling Pathways
EGFR Signaling Cascade
EGFR activation triggers multiple downstream signaling pathways that are critical for cell growth and survival. The diagram below illustrates the major cascades initiated by EGFR and the point of inhibition by "this compound" analogs. These pathways include the RAS-RAF-MEK-ERK pathway, which is primarily involved in cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[3][9] Additionally, EGFR signaling can activate the JAK/STAT and PLCγ pathways.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Structure Activity Relationship Based Molecular Modeling of EGFR [ijaresm.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
The Dichotomous Expression of the SH3BGR Gene Family: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive analysis of the expression profile of the SH3 Domain Binding Glutamic Acid-Rich (SH3BGR) protein family in healthy versus diseased tissues. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced roles of SH3BGR family members, their associated signaling pathways, and the methodologies for their study.
Executive Summary
The SH3BGR family of proteins, comprising SH3BGR, SH3BGRL, SH3BGRL2, and SH3BGRL3, are emerging as critical players in cellular signaling and disease pathogenesis. Predominantly known as adaptor proteins, they participate in complex signaling networks that govern fundamental cellular processes. Alterations in their expression levels have been increasingly associated with various pathological conditions, most notably cancer. This guide synthesizes current knowledge on the differential expression of SH3BGR family members, providing quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Differential Expression of SH3BGR Family Members
The expression of SH3BGR family members exhibits significant variation across different tissues and disease states. The following tables summarize the currently available quantitative data on their expression in healthy versus diseased tissues, primarily focusing on cancer.
Table 1: SH3BGR Expression Profile
| Tissue | Healthy Tissue Expression Level | Diseased Tissue (Cancer) Expression Level | Fold Change (Disease vs. Healthy) | Reference Method |
| Liver | Moderate | Downregulated in Hepatocellular Carcinoma | Significant Decrease | qPCR, Western Blot, IHC |
| Lung | Low to Moderate | Variable; reports of both up- and downregulation | Inconsistent | Microarray, RNA-Seq |
| Breast | Moderate | Downregulated in certain subtypes | Significant Decrease | IHC |
| Prostate | Low | Not significantly altered | - | RNA-Seq |
Table 2: SH3BGRL Expression Profile
| Tissue | Healthy Tissue Expression Level | Diseased Tissue (Cancer) Expression Level | Fold Change (Disease vs. Healthy) | Reference Method |
| Liver | High | Significantly Downregulated in Liver Cancers | >2-fold decrease | qPCR, Western Blot[1] |
| Colon | Moderate | Downregulated in Colorectal Carcinoma | Significant Decrease | IHC |
| Stomach | Moderate | Downregulated | Significant Decrease | Northern Blot |
| Brain | Low | Not significantly altered | - | RNA-Seq |
Further research is required to fully elucidate the expression profiles of SH3BGRL2 and SH3BGRL3 in a wide range of healthy and diseased tissues.
Signaling Pathways and Molecular Interactions
The SH3BGR protein family functions as crucial adaptors in cellular signaling cascades. Their dysregulation can impact pathways controlling cell proliferation, apoptosis, and autophagy.
A key interaction involves SH3BGRL, which has been shown to play a suppressive role in the tumorigenesis of liver cancer[1]. It enhances autophagic cell death by upregulating the expression of ATG5 and inhibiting the Src activation and its downstream ERK and AKT signaling pathways[1].
SH3BGRL signaling cascade in liver cancer.
Experimental Protocols
Accurate and reproducible quantification of SH3BGR family member expression is paramount for research and clinical applications. The following are standardized protocols for key experimental techniques.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
This protocol outlines the steps for quantifying SH3BGR mRNA levels in tissue samples.
Workflow for qPCR analysis of SH3BGR expression.
Detailed Steps:
-
RNA Extraction: Homogenize ~50-100mg of fresh or frozen tissue in TRIzol reagent. Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 and A260/A230 ratios) of the extracted RNA using a spectrophotometer like the NanoDrop.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers specific for the SH3BGR family member of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of the target gene using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.
Western Blot for Protein Expression
This protocol details the immunodetection of SH3BGR proteins in tissue lysates.
Workflow for Western Blot analysis of SH3BGR proteins.
Detailed Steps:
-
Protein Extraction: Lyse tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein and separate them by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the SH3BGR protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for Protein Localization
This protocol describes the in-situ detection of SH3BGR proteins in tissue sections.
Detailed Steps:
-
Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-SH3BGR antibody.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen such as DAB.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining.
Future Directions and Conclusion
The study of the SH3BGR gene family is a rapidly evolving field. While current data strongly implicates their dysregulation in cancer, further research is needed to understand their roles in other diseases. The development of specific inhibitors or modulators of SH3BGR protein interactions could offer novel therapeutic avenues. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the critical functions of this intriguing protein family.
References
The Leading Edge of Drug Discovery: A Technical Review of Research from Schrödinger, Inc.
For Immediate Release
New York, NY – December 17, 2025 – In an era where the integration of computational prowess and biological understanding is paramount, Schrödinger, Inc. (NASDAQ: SDGR) stands at the forefront of revolutionizing drug discovery. This technical guide provides an in-depth review of the company's research, with a particular focus on its publicly disclosed clinical and preclinical compounds. It is intended for researchers, scientists, and drug development professionals seeking to understand the methodologies and quantitative outcomes of leveraging a physics-based computational platform for the discovery of novel therapeutics.
Schrödinger's approach combines the power of its advanced computational platform with a deep expertise in drug discovery and development. This synergy has led to a robust pipeline of proprietary and partnered programs, two of which, the MALT1 inhibitor SGR-1505 and the CDC7 inhibitor SGR-2921, serve as prime examples of the platform's capabilities. This review will delve into the quantitative data, experimental protocols, and underlying biological pathways associated with these and other Schrödinger-driven research efforts.
Key Proprietary Compounds: A Quantitative Overview
Schrödinger's drug discovery pipeline is a testament to the power of its computational platform. The following tables summarize the key quantitative data for two of its leading clinical-stage assets.
SGR-1505: A Potent, Allosteric MALT1 Inhibitor
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a crucial mediator in the NF-κB signaling pathway, making it a compelling target for B-cell malignancies.[1][2] SGR-1505 is an orally active, allosteric inhibitor of MALT1 that has demonstrated promising anti-proliferative activity.[3]
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical IC50 | <10 nM | MALT1 Enzymatic Assay | [3] |
| Cellular IC50 | 10-100 nM | IL-10 Secretion in OCI-LY10 cells | [3] |
| Clinical Efficacy | 22% Overall Response Rate | Phase 1 in relapsed/refractory B-cell malignancies | [4] |
Table 1: Quantitative data for SGR-1505
SGR-2921: A Potent CDC7 Inhibitor
Cell division cycle 7 (CDC7) kinase is a key regulator of DNA replication and is overexpressed in various cancers.[5] SGR-2921 is a potent and selective inhibitor of CDC7 that has shown significant anti-leukemic responses in preclinical models.[6] However, development of SGR-2921 was halted due to patient deaths in a Phase 1 trial.[7]
| Parameter | Value | Cell Line/Assay Condition | Reference |
| In Vitro Potency | More potent than other clinical-stage CDC7 inhibitors | AML patient-derived samples | [6] |
| In Vivo Activity | Dose-dependent reduction of AML blasts | Multiple AML models | [6] |
| Combination Synergy | Synergistic activity with decitabine | p53-mutated AML models in vivo | [6] |
Table 2: Quantitative data for SGR-2921
Signaling Pathways and Mechanism of Action
A deep understanding of the targeted signaling pathways is fundamental to rational drug design. The following diagrams, generated using the DOT language, illustrate the pathways targeted by SGR-1505 and SGR-2921.
References
- 1. schrodinger.com [schrodinger.com]
- 2. schrodinger.com [schrodinger.com]
- 3. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Schrödinger, Inc. - Schrödinger Presents New Preclinical Data Supporting Advancement of CDC7 Inhibitor Development Candidate, SGR-2921, at American Society of Hematology 2022 Annual Meeting [ir.schrodinger.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. s203.q4cdn.com [s203.q4cdn.com]
Initial In-Vitro Toxicity Assessment of a Novel Compound (SDGR): A Technical Guide
Disclaimer: The compound "SDGR" is not a publicly recognized investigational drug. The following technical guide is a representative example of an initial in-vitro toxicity assessment for a fictional compound, created for illustrative purposes. The experimental data presented herein is hypothetical and based on typical outcomes for early-stage drug discovery candidates.
Introduction
The preclinical evaluation of a new chemical entity's (NCE) safety profile is a critical component of the drug development process. In-vitro toxicology assays serve as essential primary screening tools to identify potential liabilities, understand mechanisms of toxicity, and guide candidate selection long before clinical trials.[1][2][3] These early assessments are crucial for reducing the high attrition rates of drug candidates due to unacceptable toxicity levels, thereby saving significant time and resources.[4][5] This guide outlines a standard initial in-vitro toxicity assessment for a novel compound, designated this compound, focusing on cytotoxicity, hepatotoxicity, and genotoxicity, which are key areas of concern in drug-induced toxicities.[1][5]
Core In-Vitro Toxicity Assays
A panel of in-vitro assays is employed to provide a preliminary toxicological profile of this compound. These assays are selected to cover a broad range of common toxicity events and are performed using well-established cell models.[4]
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to determining the concentration at which a compound induces cell death. This is often the first step in a toxicity screening cascade.
2.1.1 Experimental Protocol: Cell Viability via MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on various cell lines.
-
Cell Lines:
-
HepG2 (human liver carcinoma)
-
HEK293 (human embryonic kidney)
-
Jurkat (human T-lymphocyte)
-
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
This compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
The medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.
-
2.1.2 Data Summary: Cytotoxicity of this compound
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| HepG2 | Liver | 25.4 |
| HEK293 | Kidney | 48.2 |
| Jurkat | T-lymphocyte | 15.8 |
Hepatotoxicity Assessment
Drug-induced liver injury is a major cause of drug withdrawal from the market.[1][5] In-vitro assays using liver-derived cells can provide an early indication of potential hepatotoxicity.
2.2.1 Experimental Protocol: LDH Release Assay
-
Objective: To assess this compound-induced cytotoxicity in primary human hepatocytes by measuring lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.
-
Cell Model: Cryopreserved primary human hepatocytes.
-
Procedure:
-
Hepatocytes are thawed and seeded in collagen-coated 96-well plates.
-
After a stabilization period, cells are treated with this compound at various concentrations (e.g., 1 µM to 100 µM) for 24 hours.
-
Positive (lysis buffer) and negative (vehicle) controls are included.
-
After treatment, a sample of the cell culture supernatant is transferred to a new plate.
-
LDH assay reagent is added, and the plate is incubated in the dark for 30 minutes.
-
The reaction is stopped, and absorbance is read at 490 nm.
-
Cytotoxicity is calculated as a percentage of the positive control.
-
2.2.2 Data Summary: Hepatotoxicity of this compound
| Assay | Cell Model | Endpoint | This compound EC50 (µM) |
| LDH Release | Primary Human Hepatocytes | Membrane Integrity | 32.7 |
Genotoxicity Assessment
Genotoxicity assays are required by regulatory agencies to determine a compound's potential to cause genetic mutations or chromosomal damage.[6]
2.3.1 Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To evaluate the mutagenic potential of this compound using various strains of Salmonella typhimurium.
-
Bacterial Strains: TA98, TA100, TA1535, TA1537 (with and without metabolic activation S9 fraction).
-
Procedure:
-
This compound is dissolved in a suitable solvent and tested at five concentrations.
-
Each concentration of this compound is combined with the tester strain in the presence and absence of a rat liver S9 fraction for metabolic activation.
-
This mixture is combined with molten top agar and poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (his+ revertants) is counted.
-
A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least twofold greater than the background (vehicle control).
-
2.3.2 Data Summary: Genotoxicity of this compound
| Assay | Strains | Metabolic Activation (S9) | Result |
| Ames Test | TA98, TA100, TA1535, TA1537 | With and Without | Non-mutagenic |
Visualizations: Workflows and Pathways
Experimental Workflow for In-Vitro Toxicity Screening
Caption: High-level workflow for initial in-vitro toxicity assessment.
Hypothetical Signaling Pathway Perturbation by this compound
Based on publicly available information for similar investigational compounds, a potential mechanism of action for a developmental therapeutic could involve the inhibition of the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) signaling pathway. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical inhibition of the MALT1-NF-κB pathway by this compound.
Logical Relationship of Toxicity Endpoints
Caption: Logical flow from compound exposure to adverse outcomes.
Conclusion
The initial in-vitro toxicity assessment of this compound provides a foundational understanding of its safety profile. The hypothetical data indicates moderate cytotoxicity against various cell lines, with a more pronounced effect on lymphoid cells. The compound is shown to be non-mutagenic in the Ames test, a favorable outcome. The moderate hepatotoxicity observed in primary human hepatocytes suggests that this is an area for further investigation. These preliminary findings are essential for making informed decisions, such as advancing the compound to in-vivo testing or prioritizing other candidates with more favorable safety profiles.[2] Future in-vitro studies could explore the mechanism of cytotoxicity and assess other potential liabilities such as cardiotoxicity and off-target effects.
References
Downstream Cellular Effects of SGR-1505 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGR-1505 is an investigational, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). As a key downstream component of the B-cell receptor (BCR) signaling pathway, MALT1's proteolytic activity is a critical driver of NF-κB activation and B-cell proliferation. Dysregulation of this pathway is a hallmark of various B-cell malignancies. SGR-1505 has demonstrated potent and selective inhibition of MALT1, leading to significant anti-proliferative effects in preclinical models and encouraging clinical activity in patients with relapsed/refractory B-cell cancers. This document provides an in-depth overview of the mechanism of action, downstream cellular effects, and key experimental data related to SGR-1505 treatment.
Introduction: Targeting the B-Cell Receptor Pathway
The B-cell receptor signaling cascade is essential for the development, survival, and activation of B-lymphocytes. Upon antigen binding, a series of intracellular signaling events are initiated, culminating in the activation of transcription factors, most notably NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). In many B-cell malignancies, such as Activated B-Cell-like Diffuse Large B-cell Lymphoma (ABC-DLBCL) and Chronic Lymphocytic Leukemia (CLL), this pathway is constitutively active, promoting cancer cell survival and proliferation.[1]
MALT1 is a unique paracaspase that functions as a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which assembles downstream of the B-cell receptor.[2] The proteolytic activity of MALT1 is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20, and for cleaving other substrates like BCL10 and CYLD to propagate the signaling cascade.[3][4][5] Its position downstream of Bruton's Tyrosine Kinase (BTK) makes it an attractive therapeutic target, particularly in tumors that have acquired resistance to BTK inhibitors.[1][6] SGR-1505 was developed by Schrödinger, Inc. (ticker: SDGR) as a potent and selective allosteric inhibitor of MALT1 protease activity.[6][7]
Mechanism of Action of SGR-1505
SGR-1505 functions as a potent, orally active, allosteric inhibitor of MALT1.[6] By binding to an allosteric site, SGR-1505 induces a conformational change in the MALT1 protein that inhibits its proteolytic activity without affecting its scaffolding functions.[1] This targeted inhibition prevents the cleavage of key MALT1 substrates, thereby blocking the downstream activation of the NF-κB pathway.[8][9]
Signaling Pathway Diagram
Caption: SGR-1505 inhibits MALT1 protease activity, blocking NF-κB signaling.
Downstream Cellular Effects & Quantitative Data
The inhibition of MALT1 by SGR-1505 triggers a cascade of downstream cellular effects, primarily characterized by the suppression of pro-survival signaling and induction of anti-proliferative activity in malignant B-cells.
Preclinical In Vitro Activity
SGR-1505 has demonstrated potent activity in various preclinical assays, confirming its on-target effects and therapeutic potential.
| Assay Type | Cell Line | Endpoint | IC50 Value (nM) | Reference |
| Biochemical Assay | - | MALT1 Protease Inhibition | 1.3 | [6] |
| BCL10 Cleavage Assay | OCI-LY10 (ABC-DLBCL) | Inhibition of Substrate Cleavage | 22 | [6] |
| Cytokine Secretion Assay | OCI-LY10 (ABC-DLBCL) | IL-10 Secretion Inhibition | 36 | [6] |
| Antiproliferative Assay | OCI-LY10 (ABC-DLBCL) | Inhibition of Cell Proliferation | 71 | [6] |
| Antiproliferative Assay | REC-1 (Mantle Cell Lymphoma) | Inhibition of Cell Proliferation | 57 | [6] |
Clinical Pharmacodynamic & Efficacy Data
Data from the Phase 1 clinical trial (NCT05544019) of SGR-1505 in patients with relapsed/refractory B-cell malignancies have provided key insights into its clinical activity.[9][10]
| Parameter | Patient Population | Dosage | Result | Reference |
| Pharmacodynamics | ||||
| IL-2 Inhibition | PD-Evaluable Participants | ≥ 150 mg QD and all Q12H doses | ~90% inhibition of T-cell derived IL-2 | [8][10] |
| Clinical Efficacy | ||||
| Overall Response Rate (ORR) | All Evaluable Patients (n=45) | All Dose Levels | 22% | [8][9] |
| Response Rate | Waldenström Macroglobulinemia (n=5) | All Dose Levels | 100% (5/5 responded) | [11] |
| Response Rate | CLL/SLL (n=17) | All Dose Levels | 17.6% (3/17 responded) | [9] |
Key Experimental Protocols
In Vitro Cell Proliferation (XTT/MTT Assay)
This protocol outlines a general procedure for assessing the anti-proliferative effects of SGR-1505 on B-cell lymphoma cell lines.
Objective: To determine the IC50 value of SGR-1505 by measuring the inhibition of cell proliferation.
Materials:
-
B-cell lymphoma cell lines (e.g., OCI-LY10, REC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
SGR-1505 stock solution (in DMSO)
-
96-well flat-bottom microplates
-
XTT or MTT reagent kit (e.g., from ATCC, Merck, Thermo Fisher)[12][13][14]
-
Microplate reader
Procedure:
-
Cell Plating: Harvest exponentially growing cells and adjust the cell density to 2 x 10^5 cells/mL in complete culture medium. Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well plate.
-
Compound Addition: Prepare serial dilutions of SGR-1505 in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
For XTT Assay: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent as per the manufacturer's instructions. Add 50 µL of the working solution to each well.[12]
-
For MTT Assay: Add 10 µL of the MTT reagent (5 mg/mL) to each well.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan.
-
Solubilization (MTT Only): For the MTT assay, add 100 µL of the solubilization solution (e.g., SDS-HCl) to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader. For XTT, read absorbance at 450 nm. For MTT, read absorbance at 570 nm.[13]
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the SGR-1505 concentration and fitting the data to a four-parameter logistic curve.
Ex Vivo IL-2 Inhibition Assay
This protocol describes a general workflow for measuring the pharmacodynamic effect of SGR-1505 on T-cell cytokine production from patient samples.
Objective: To quantify the inhibition of IL-2 production in T-cells from patient blood samples following SGR-1505 treatment.
Workflow Diagram:
References
- 1. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MALT1 substrate cleavage: what is it good for? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 7. Schrödinger, Inc. - Schrödinger Receives Fast Track Designation for SGR-1505 for the Treatment of Relapsed/Refractory Waldenström Macroglobulinemia [ir.schrodinger.com]
- 8. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress - BioSpace [biospace.com]
- 9. s203.q4cdn.com [s203.q4cdn.com]
- 10. schrodinger.com [schrodinger.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. merckmillipore.com [merckmillipore.com]
The Role of MALT1 Inhibition in Regulating Immune Responses: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The modulation of immune responses is a cornerstone of therapeutic intervention for a spectrum of diseases, including hematological malignancies and autoimmune disorders. A key signaling pathway that governs the activation and proliferation of lymphocytes is the NF-κB pathway, in which the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) plays a critical role. This technical guide delves into the function of MALT1 as a central regulator of immune responses and explores the therapeutic potential of its inhibition. We will use Schrödinger, Inc.'s (NASDAQ: SDGR) clinical-stage MALT1 inhibitor, SGR-1505, as a case study to illustrate the principles of targeting this pathway. This document will provide an in-depth look at the underlying signaling mechanisms, present available clinical data in a structured format, and offer detailed experimental methodologies relevant to the study of MALT1 inhibitors.
Introduction to MALT1 and its Role in Immunity
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a paracaspase and a crucial scaffold protein involved in the activation of NF-κB, a master regulator of inflammation and immunity. MALT1 is a central component of the Carma-Bcl10-MALT1 (CBM) signalosome, which is assembled downstream of B-cell receptor (BCR) and T-cell receptor (TCR) engagement. Upon antigen recognition, the CBM complex is formed, leading to the activation of MALT1's protease activity and its scaffolding function, which are both essential for the downstream activation of the IKK complex and subsequent NF-κB translocation to the nucleus. This signaling cascade is vital for the survival, proliferation, and differentiation of lymphocytes.[1]
The pivotal role of MALT1 in lymphocyte activation makes it an attractive therapeutic target for diseases characterized by aberrant lymphocyte activity, such as B-cell malignancies and various autoimmune and inflammatory conditions.[1]
The MALT1 Signaling Pathway
The signaling pathway involving MALT1 is a critical branch of the NF-κB activation cascade. The following diagram illustrates the key steps:
References
Early Research on the Therapeutic Efficacy of Schrödinger's (SDGR) Clinical-Stage Compounds
This technical guide provides an in-depth overview of the early-stage research and therapeutic potential of clinical drug candidates developed by Schrödinger, Inc. (ticker: SDGR). The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated summary of publicly available data on the mechanism of action, preclinical findings, and initial clinical trial results for key compounds in Schrödinger's pipeline.
SGR-1505: A MALT1 Inhibitor for B-Cell Malignancies
SGR-1505 is an orally administered, investigational inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a critical enzyme in the NF-κB signaling pathway, which is a key driver of survival and proliferation in various B-cell malignancies.[1] By targeting MALT1, SGR-1505 represents a promising therapeutic strategy for patients with relapsed or refractory B-cell cancers.[1] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for SGR-1505 for the treatment of adult patients with Waldenström macroglobulinemia who have failed at least two lines of therapy, including a Bruton's tyrosine kinase (BTK) inhibitor.[2]
Quantitative Data from Early Clinical Trials
Initial data from the Phase 1 dose-escalation study (NCT05544019) of SGR-1505 have shown encouraging results in patients with relapsed/refractory B-cell malignancies.[1][3]
| Metric | Value | Patient Population | Notes |
| Overall Response Rate (ORR) | 22% | 49 participants with relapsed/refractory B-cell malignancies | Responses were observed in multiple histologies, including chronic lymphocytic leukemia (CLL) and Waldenström macroglobulinemia (WM).[1][3] |
| Treatment-Related Adverse Events | 43% | 49 participants | No dose-limiting toxicities were reported.[3] |
| Pharmacodynamic (PD) Target Engagement | ~90% inhibition of IL-2 | PD-evaluable participants treated at ≥ 150 mg QD and all Q12H doses at steady state | Inhibition of IL-2 is a biomarker for MALT1 target engagement.[1] |
Experimental Protocols
Phase 1 Dose-Escalation Study (NCT05544019) [1]
-
Study Design: An open-label, dose-escalation study to evaluate the safety, tolerability, and preliminary efficacy of SGR-1505 as a monotherapy.
-
Patient Population: Patients with relapsed/refractory B-cell malignancies.
-
Primary Endpoints: Incidence and severity of adverse events and dose-limiting toxicities.
-
Secondary Endpoints: Pharmacokinetic and pharmacodynamic measurements, objective response rate, duration of response, and disease control rate.
-
Methodology: The study involves escalating doses of SGR-1505 administered orally to different cohorts of patients to determine the maximum tolerated dose and recommended Phase 2 dose. Pharmacokinetic parameters are assessed through blood sampling, and pharmacodynamic target engagement is measured by the inhibition of T-cell derived IL-2 upon ex vivo stimulation. Efficacy is evaluated based on standard cancer response criteria.
Signaling Pathway
The MALT1 protein is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of B-cell receptor (BCR) and T-cell receptor (TCR) signaling. The CBM complex activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and promote the expression of genes involved in cell survival and proliferation. SGR-1505 inhibits the proteolytic activity of MALT1, thereby blocking this signaling cascade.
Caption: MALT1 Signaling Pathway and Inhibition by SGR-1505.
SGR-2921: A CDC7 Inhibitor for Hematologic Malignancies
SGR-2921 is an inhibitor of Cell Division Cycle 7 (CDC7) kinase, a protein that plays a crucial role in DNA replication and cell cycle progression.[4] CDC7 is often overexpressed in cancer cells, and its inhibition can lead to cell cycle arrest and apoptosis.[4] SGR-2921 was being evaluated for the treatment of relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndromes.[4][5]
Clinical Program Discontinuation
Schrödinger announced the discontinuation of the clinical development program for SGR-2921.[4][5] The decision was made due to two treatment-related deaths in the Phase 1 dose-escalation study.[4][5] Despite evidence of monotherapy activity, the company determined that pursuing development as a combination therapy would be difficult in light of these events.[4][5]
Preclinical Data
Preclinical studies had shown that SGR-2921 exhibited anti-proliferative effects in treatment-resistant AML patient-derived samples and a reduction of blasts in multiple AML models.[6] These data suggested potential for both monotherapy and combination therapy with standard-of-care agents.[5]
Signaling Pathway
CDC7, in conjunction with its regulatory subunit Dbf4, forms an active kinase complex that phosphorylates multiple proteins in the pre-replication complex, including the Minichromosome Maintenance (MCM) proteins. This phosphorylation is an essential step for the initiation of DNA replication. By inhibiting CDC7, SGR-2921 prevents the firing of replication origins, leading to replication stress and ultimately cell death in cancer cells with high replicative demand.
Caption: CDC7 Signaling Pathway and Inhibition by SGR-2921.
Other Pipeline Compounds
Schrödinger's pipeline includes other promising candidates such as SGR-3515, a Wee1/Myt1 co-inhibitor, which is currently in Phase 1 dose-escalation studies with initial data expected in the first half of 2026.[7] Preclinical data for SGR-3515 have shown a differentiated profile with sustained inhibition of both Wee1 and Myt1 in tumor cells.[8]
References
- 1. Phase 1 Trial Shows SGR-1505 Effective Against Multiple Blood Cancers | this compound Stock News [stocktitan.net]
- 2. marketbeat.com [marketbeat.com]
- 3. gurufocus.com [gurufocus.com]
- 4. stocktwits.com [stocktwits.com]
- 5. ir.schrodinger.com [ir.schrodinger.com]
- 6. streetinsider.com [streetinsider.com]
- 7. Beyond Traditional Drugs: Novel Platforms Targeting Hard-to-Treat Conditions | Morningstar [morningstar.com]
- 8. businesswire.com [businesswire.com]
An In-depth Technical Guide to Target Engagement and Binding Affinity Studies in Drug Discovery: A Focus on the Methodologies of Schrödinger, Inc. (SDGR)
Disclaimer: The term "SDGR" is the stock ticker for Schrödinger, Inc., a company at the forefront of computational chemistry and drug discovery. This guide interprets the user's topic of "this compound target engagement and binding affinity studies" as an inquiry into the methodologies and approaches utilized by Schrödinger in their drug development pipeline. This document is intended for researchers, scientists, and drug development professionals.
Computational Prediction of Binding Affinity: The Core of the Platform
Schrödinger's platform leverages a proprietary technology called Free Energy Perturbation (FEP+), a physics-based method, to calculate the relative binding free energy between a ligand and a protein with high accuracy.[6][7] This allows for the in silico evaluation and optimization of millions or even billions of molecules to prioritize the most promising candidates for synthesis and experimental testing.[8]
Computational Workflow Overview:
The general workflow for computational prediction of binding affinity involves several key steps:
-
Target Enablement: This crucial first step involves preparing a high-quality 3D structure of the target protein. This can be derived from experimental methods like X-ray crystallography or cryo-EM, or through computational techniques such as homology modeling if no experimental structure is available.[9][10]
-
Binding Site Identification and Analysis: Once a reliable protein structure is obtained, potential binding sites are identified and characterized to assess their "druggability."[9]
-
Virtual Screening and Docking: Large libraries of virtual compounds are "docked" into the target's binding site to predict their binding mode and estimate their initial binding affinity. Schrödinger's Glide is a widely used tool for this purpose.[11]
-
Binding Affinity Prediction with FEP+: High-priority candidates from docking studies are then subjected to more rigorous and computationally intensive FEP+ calculations to accurately predict their binding affinity.[7][12]
-
Lead Optimization: The computational platform is used iteratively to suggest modifications to lead compounds to improve their potency, selectivity, and other drug-like properties.
Case Studies: Target Engagement and Binding Affinity in Schrödinger's Pipeline
The following sections provide an overview of the targets and methodologies for some of Schrödinger's publicly disclosed drug candidates.
SGR-1505 is an investigational, orally administered allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[13][14] MALT1 is a key component in the NF-κB signaling pathway, which is crucial for the survival and proliferation of certain B-cell malignancies.[15][16]
MALT1 Signaling Pathway:
MALT1 is a paracaspase that, upon activation of upstream receptors like the B-cell receptor (BCR), forms a complex with BCL10 and CARD11 (the CBM signalosome). This complex is essential for activating the IKK complex, which leads to the degradation of IκB and the subsequent nuclear translocation of NF-κB, promoting cell survival and proliferation. MALT1's proteolytic activity on substrates like BCL10 and A20 further modulates this pathway.
Binding Affinity and Target Engagement Studies for SGR-1505:
Schrödinger has reported preclinical data for SGR-1505, demonstrating its potency through various assays.[13][17]
| Assay Type | Description | SGR-1505 IC50 |
| Biochemical Assay | Measures the direct inhibition of MALT1 enzymatic activity in a cell-free system. | 1.3 nM[13] |
| BCL10 Cleavage Assay | A cell-based assay in OCI-LY10 cells that measures the inhibition of MALT1's proteolytic cleavage of its substrate, BCL10. | 22 nM[13] |
| IL-10 Secretion Assay | Measures the inhibition of cytokine (IL-10) secretion in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells (OCI-LY10), a downstream effect of MALT1 signaling. | 36 nM[13] |
| Antiproliferative Assay | Measures the ability of the compound to inhibit the growth of cancer cell lines, such as OCI-LY10 and REC-1 (mantle cell lymphoma). | 71 nM (OCI-LY10), 57 nM (REC-1)[13] |
Experimental Protocols (General Principles):
-
Biochemical IC50 Assay:
-
Recombinant MALT1 enzyme is incubated with a fluorogenic substrate.
-
Varying concentrations of the inhibitor (SGR-1505) are added.
-
The rate of substrate cleavage is measured by detecting the fluorescent signal over time.
-
The IC50 value is calculated as the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Cellular BCL10 Cleavage Assay:
-
A relevant cell line (e.g., ABC-DLBCL) is cultured and treated with various concentrations of the inhibitor.
-
Cells are stimulated to activate the MALT1 pathway.
-
Cell lysates are collected, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody that detects cleaved BCL10.
-
The signal intensity is quantified to determine the extent of inhibition and calculate the IC50.
-
-
Cytokine Secretion Assay (e.g., ELISA):
-
Cells are plated and treated with the inhibitor at various concentrations.
-
The cells are stimulated to induce cytokine production.
-
The cell culture supernatant is collected.
-
An Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the concentration of a specific cytokine (e.g., IL-10 or IL-2).
-
The IC50 is determined based on the reduction in cytokine levels. In clinical studies, inhibition of IL-2 release in whole blood has been used as a pharmacodynamic biomarker for MALT1 target engagement.[15][17]
-
SGR-3515 is a first-in-class investigational inhibitor that targets both Wee1 and Myt1 kinases.[18][19] These kinases are crucial regulators of the G2/M cell cycle checkpoint, preventing cells with DNA damage from entering mitosis.[19] Inhibiting both Wee1 and Myt1 can lead to a synergistic anti-tumor effect, a concept known as synthetic lethality.[19][20]
Preclinical data indicate that SGR-3515 demonstrates superior anti-tumor activity compared to inhibitors that target only Wee1 or Myt1.[18][21][22] This is attributed to the strong target engagement of both kinases.[18] While specific binding affinity values (e.g., Kd or IC50) for SGR-3515 are not detailed in the provided search results, its potent co-inhibition of both targets has been highlighted.[18]
Wee1/Myt1 Signaling Pathway in Cell Cycle Control:
Wee1 and Myt1 are kinases that phosphorylate and inhibit Cyclin-Dependent Kinase 1 (CDK1). This inhibition prevents the cell from progressing from the G2 phase into mitosis (M phase), allowing time for DNA repair. In cancer cells with other genetic alterations (e.g., p53 mutations), forcing them into mitosis with damaged DNA via Wee1/Myt1 inhibition leads to mitotic catastrophe and cell death.
References
- 1. ino.com [ino.com]
- 2. seekingalpha.com [seekingalpha.com]
- 3. seekingalpha.com [seekingalpha.com]
- 4. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. schrodinger.com [schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. m.youtube.com [m.youtube.com]
- 9. schrodinger.com [schrodinger.com]
- 10. schrodinger.com [schrodinger.com]
- 11. schrodinger.com [schrodinger.com]
- 12. Calculate Protein-Ligand Binding Affinities with the Extended Linear Interaction Energy Method: Application on the Cathepsin S Set in the D3R Grand Challenge 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 14. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress - BioSpace [biospace.com]
- 16. ir.schrodinger.com [ir.schrodinger.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. ir.schrodinger.com [ir.schrodinger.com]
- 19. Schrodinger presents SGR-3515 preclinical data at ENA 2024 | Nasdaq [nasdaq.com]
- 20. Schrödinger Presents SGR-3515 Preclinical Results at 2024 ENA Symposium [synapse.patsnap.com]
- 21. s203.q4cdn.com [s203.q4cdn.com]
- 22. trial.medpath.com [trial.medpath.com]
Methodological & Application
Application Notes and Protocols for the Dissolution and Storage of Schrödinger Small Molecule Inhibitors for In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the dissolution and storage of small molecule inhibitors developed by Schrödinger, Inc. for in-vivo experiments. While the stock ticker for Schrödinger, Inc. is SDGR, their investigational compounds are typically designated with an "SGR" prefix, such as SGR-1505 (a MALT1 inhibitor) and SGR-3515 (a Wee1/Myt1 co-inhibitor).[1][2][3][4] These protocols are based on general best practices for poorly soluble small molecule inhibitors and should be adapted and optimized for the specific "SGR" compound being used.
Compound Information and Physicochemical Properties
Before proceeding with dissolution, it is crucial to obtain the specific physicochemical properties of the SGR compound from the certificate of analysis or product datasheet. Key parameters to consider include:
-
Molecular Weight (MW): Essential for calculating molar concentrations.
-
Solubility: Information on solubility in common solvents (e.g., DMSO, ethanol) is critical for preparing stock solutions.
-
Stability: Data on light sensitivity, pH stability, and temperature stability will guide storage and handling.
-
pKa: The acid dissociation constant can help in selecting appropriate buffers and predicting solubility at different pH values.
Data Presentation: Recommended Vehicles for In-Vivo Administration
The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the compound while minimizing toxicity to the animal model.[5] Below is a table summarizing common vehicles used for in-vivo administration of poorly soluble compounds.[5][6][7]
| Vehicle Component | Concentration Range | Route of Administration | Notes and Considerations |
| Aqueous Solutions | |||
| Saline (0.9% NaCl) | As needed for dilution | IV, IP, SC, PO | Isotonic and well-tolerated. Used for water-soluble compounds or as a diluent for vehicle concentrates.[5] |
| Phosphate-Buffered Saline (PBS) | As needed for dilution | IV, IP, SC, PO | Maintains physiological pH, which can be important for compound stability.[5] |
| Co-solvents and Surfactants | |||
| Dimethyl Sulfoxide (DMSO) | <10% (ideally <1%) in final dosing solution | IP, SC, PO (IV with caution) | Excellent solubilizing agent for many organic molecules.[5] Can have pharmacological effects and cause local irritation at higher concentrations.[5] |
| Polyethylene Glycol 400 (PEG 400) | 10-60% | PO, IP | A common co-solvent that improves the solubility of lipophilic compounds.[5] |
| Tween 80 (Polysorbate 80) | 1-10% | PO, IP, IV | A non-ionic surfactant used to increase solubility and prevent precipitation.[6] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20-40% | PO, IV, IP, SC | Forms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6] |
| Lipid-Based Vehicles | |||
| Corn Oil / Sesame Oil | As needed | PO, IP, SC | Suitable for highly lipophilic compounds. Not for intravenous administration.[5] |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a high-concentration stock solution, typically in DMSO.
Materials:
-
SGR compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-handling: Allow the vial containing the SGR compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the SGR compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be employed, but the temperature stability of the compound should be considered.[8]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, tightly sealed, low-adsorption tubes.[8][9]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is generally recommended.
Protocol for Preparation of a Dosing Solution for In-Vivo Administration
This protocol outlines the preparation of a final dosing solution from the stock solution. The example below uses a vehicle combination of PEG 400, Tween 80, and Saline, which is a common formulation for oral or intraperitoneal administration.
Materials:
-
SGR compound stock solution (in DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Vehicle Preparation: In a sterile conical tube, prepare the vehicle by mixing the components in the desired ratio. For example, a common vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline.
-
First, mix the PEG 400 and Tween 80.
-
-
Compound Addition: Add the required volume of the SGR compound stock solution in DMSO to the PEG 400/Tween 80 mixture and vortex thoroughly.
-
Aqueous Dilution: Slowly add the saline to the mixture while vortexing to prevent precipitation of the compound. The final solution should be a clear, homogenous emulsion or solution.
-
Final Concentration: Ensure the final concentration of DMSO is as low as possible, ideally below 10%, to minimize potential toxicity.
-
Pre-Dosing Check: Before administration, visually inspect the dosing solution for any signs of precipitation or instability. It is recommended to prepare the dosing solution fresh on the day of the experiment.
Signaling Pathways and Experimental Workflows
Logical Workflow for Compound Dissolution and Administration
The following diagram illustrates the general workflow from receiving the solid compound to its administration in an in-vivo experiment.
Caption: Workflow for dissolving and administering an SGR compound.
Stability and Storage Summary
Proper storage is essential to maintain the integrity and activity of the SGR compound.
| Form | Storage Temperature | Container | Shelf Life | Special Precautions |
| Solid Powder | -20°C to 4°C (as per datasheet) | Tightly sealed vial | Several years (if stored correctly) | Protect from moisture and light. |
| Stock Solution (in DMSO) | -20°C or -80°C | Tightly sealed, low-adsorption vials | Up to 6 months at -80°C | Aliquot to avoid freeze-thaw cycles. Protect from light. Use anhydrous DMSO.[9] |
| Dosing Solution (Aqueous Vehicle) | Room Temperature or 4°C | Sterile tube | Prepare fresh daily | Visually inspect for precipitation before each use. |
Disclaimer: These protocols are intended as a general guide. It is imperative to consult the specific product information for the SGR compound of interest and to perform small-scale solubility and stability tests to optimize the formulation for your specific in-vivo model and experimental design. Always include a vehicle-only control group in your experiments.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. schrodinger.com [schrodinger.com]
- 3. Schrödinger, Inc. - Schrödinger Highlights Discovery of SGR-1505, Clinical-Stage MALT1 Inhibitor, at American Chemical Society National Meeting [ir.schrodinger.com]
- 4. seekingalpha.com [seekingalpha.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. captivatebio.com [captivatebio.com]
Application Note & Protocol: Determining the Optimal Working Concentration of an Anti-SDGR Antibody for Western Blotting
Introduction
Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex biological sample. A critical parameter for achieving reliable and reproducible results is the optimization of the primary antibody concentration. Using an antibody concentration that is too high can lead to non-specific binding and high background noise, while a concentration that is too low will result in a weak or undetectable signal. This document provides a detailed protocol for determining the optimal working concentration of a novel antibody targeting the hypothetical protein, SDGR (Substrate-Dependent Growth Regulator). The protocol is intended for researchers, scientists, and drug development professionals aiming to validate a new antibody for Western blotting applications.
Experimental Workflow
The overall workflow for determining the optimal antibody concentration involves preparing a protein lysate, separating the proteins by size, transferring them to a membrane, and then probing the membrane with a range of antibody dilutions.
Caption: Workflow for antibody concentration optimization.
Detailed Protocol
This protocol assumes the use of a cell line known to express this compound.
1. Cell Lysate Preparation and Protein Quantification
-
Cell Culture: Grow cells to 80-90% confluency. If studying the effects of a compound, treat the cells for the desired time.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors directly to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
2. SDS-PAGE and Protein Transfer
-
Sample Preparation: Dilute the protein lysate with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder in one lane. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
3. Antibody Titration and Signal Detection
-
Primary Antibody Incubation:
-
Prepare a series of dilutions of the anti-SDGR primary antibody in the blocking buffer. A good starting range is typically 1:250, 1:500, 1:1000, 1:2000, and 1:5000.
-
Cut the membrane into strips (if loading the same lysate in all lanes) and incubate each strip with a different antibody dilution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 2) to remove unbound secondary antibody.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film. Adjust the exposure time to avoid signal saturation.
Data Presentation and Analysis
The optimal primary antibody concentration is the one that provides a strong specific signal for the target protein with minimal background noise. Analyze the band intensity for this compound and the background signal for each dilution. The results can be summarized as follows:
| Primary Antibody Dilution | This compound Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (S/N) | Comments |
| 1:250 | 95,000 | 25,000 | 3.8 | High background, non-specific bands visible. |
| 1:500 | 88,000 | 12,000 | 7.3 | Strong signal, reduced background. |
| 1:1000 | 75,000 | 5,000 | 15.0 | Optimal: Strong signal, low background. |
| 1:2000 | 40,000 | 4,500 | 8.9 | Signal significantly weaker. |
| 1:5000 | 15,000 | 4,200 | 3.6 | Signal is too weak for reliable quantification. |
Hypothetical Signaling Pathway Involving this compound
In many drug development contexts, the target protein is part of a larger signaling cascade. Understanding this pathway is crucial for interpreting experimental results. Below is a hypothetical pathway where a growth factor activates a receptor tyrosine kinase (RTK), leading to the phosphorylation and activation of this compound, which in turn promotes cell proliferation.
Application of Genome-Wide Reporter Assays in High-Throughput Screening for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel therapeutics is a cornerstone of modern medicine, yet the process is often lengthy and resource-intensive. High-throughput screening (HTS) has revolutionized this landscape by enabling the rapid evaluation of vast compound libraries against specific biological targets. Among the most powerful tools in the HTS arsenal are genome-wide reporter assays. These cell-based assays provide a quantitative readout of the activity of specific signaling pathways, allowing for the identification of compounds that can modulate these pathways in a desired manner. This document provides detailed application notes and protocols for the use of genome-wide reporter assays in the discovery of novel therapeutics, with a focus on key signaling pathways implicated in various diseases.
Reporter gene assays are essential for dissecting signaling cascades, identifying new drug targets, and understanding gene expression on a genome-wide scale.[1] They offer a sensitive and versatile method for screening large numbers of compounds in various formats, including 96-well and 384-well plates.[2] The core principle of a reporter assay involves linking a reporter gene, such as luciferase or Green Fluorescent Protein (GFP), to a specific regulatory DNA element that is responsive to a particular signaling pathway.[3][4] When the pathway is activated or inhibited, the expression of the reporter gene is altered, producing a measurable signal (luminescence or fluorescence) that is proportional to the pathway's activity.[3][5]
This document will delve into the application of reporter assays for several critical signaling pathways, including NF-κB, Wnt/β-catenin, and STAT3, providing detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological processes.
High-Throughput Screening Workflow
A typical HTS campaign using reporter gene assays follows a multi-step workflow, from initial assay development to the identification and validation of lead compounds. This process is designed to be robust, reproducible, and efficient in identifying true positive hits while minimizing false positives.
Data Presentation: Quantitative Analysis of HTS Data
A critical aspect of HTS is the rigorous statistical analysis of the data to ensure the quality and reliability of the results. Key metrics include the Z'-factor, which assesses the quality of the assay, and dose-response analysis to determine the potency of hit compounds.[6][7]
Table 1: Key Performance Metrics in High-Throughput Screening
| Metric | Formula | Interpretation | Ideal Value |
| Z'-factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | A measure of assay quality, taking into account the dynamic range and data variation.[6][7] | ≥ 0.5 |
| Signal-to-Background (S/B) Ratio | Meanpos / Meanneg | The ratio of the signal from a positive control to a negative control. | > 10 |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | A measure of the variability of the data. | < 20% |
Table 2: Representative Data from Reporter-Based HTS Assays
| Signaling Pathway | Compound Type | Assay Type | Readout | Z'-factor | Hit Rate (%) | Potency (IC50/EC50) |
| Wnt/β-catenin | Inhibitor | TCF/LEF Luciferase Reporter | Luminescence | 0.65 | 1.2 | 5.5 µM |
| STAT3 | Inhibitor | STAT3 Luciferase Reporter | Luminescence | 0.72 | 0.8 | 25 µM |
| GPCR (Gs-coupled) | Agonist | CRE Luciferase Reporter | Luminescence | 0.77 | 2.5 | 150 nM |
| NF-κB | Inhibitor | NF-κB GFP Reporter | Fluorescence | 0.58 | 1.5 | 10 µM |
Note: The data presented in this table is representative and may vary depending on the specific assay conditions and compound library.
Application Note 1: Screening for Inhibitors of the NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of the immune and inflammatory responses.[8] Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer.[9] Consequently, the NF-κB pathway is a prime target for therapeutic intervention.
NF-κB Signaling Pathway
The NF-κB pathway can be activated through two major branches: the canonical and non-canonical pathways. The canonical pathway is typically triggered by pro-inflammatory cytokines and results in the activation of the p65/p50 NF-κB dimer.[8] The non-canonical pathway is activated by a subset of TNF receptor family members and leads to the activation of the p52/RelB dimer.[10]
Experimental Protocol: NF-κB Luciferase Reporter Assay (96-well format)
This protocol describes a luciferase-based reporter assay to screen for inhibitors of the canonical NF-κB pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB responsive firefly luciferase reporter and a constitutively active Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay medium (serum-free DMEM).
-
TNF-α (Tumor Necrosis Factor-alpha) as a pathway activator.
-
Test compounds and control inhibitors.
-
Dual-luciferase reporter assay system.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the NF-κB reporter cell line to ~80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed 20,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in assay medium.
-
Remove the culture medium from the cells and replace it with 90 µL of assay medium.
-
Add 10 µL of the compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Pathway Activation:
-
Prepare a solution of TNF-α in assay medium at a concentration that induces ~80% of the maximal response (e.g., 10 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except the negative control wells.
-
Incubate for 6 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Add the firefly luciferase substrate to all wells and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase and activate the Renilla luciferase, then measure the luminescence again.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.
-
Normalize the data to the vehicle control (DMSO) and the positive control (TNF-α alone).
-
Plot the normalized data against the compound concentration to generate dose-response curves and determine the IC50 values.
-
Application Note 2: Modulators of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[11] Aberrant activation of this pathway is a key driver in several cancers, particularly colorectal cancer, making it a highly sought-after target for drug discovery.[12]
Wnt/β-catenin Signaling Pathway
In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors to activate the expression of target genes.[11]
Experimental Protocol: TCF/LEF Luciferase Reporter Assay (384-well format)
This protocol outlines a high-throughput screening assay to identify modulators of the Wnt/β-catenin pathway using a TCF/LEF-responsive luciferase reporter.[13]
Materials:
-
HEK293T cells stably expressing a TCF/LEF-responsive firefly luciferase reporter.
-
Wnt3a-conditioned medium as a pathway activator.[13]
-
Test compounds.
-
Luciferase assay reagent.
-
White, solid-bottom 384-well plates.
-
Automated liquid handling systems and a plate reader.
Procedure:
-
Cell Seeding:
-
Dispense 5,000 cells in 30 µL of culture medium into each well of a 384-well plate using an automated dispenser.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
-
Compound Addition:
-
Using a pintool, transfer approximately 30 nL of test compounds from the library plates to the assay plates.
-
-
Pathway Activation:
-
Add 10 µL of Wnt3a-conditioned medium (at a pre-determined EC25 concentration) to all wells.[13]
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Luminescence Detection:
-
Equilibrate the plates and luciferase assay reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Select hits based on a predefined threshold (e.g., >50% inhibition).
-
Perform dose-response analysis for confirmed hits to determine their IC50 values.
-
Application Note 3: Targeting the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is crucial for normal cellular processes, but its constitutive activation is a hallmark of many cancers.[14] This makes the STAT3 signaling pathway a compelling target for the development of novel anti-cancer therapies.
STAT3 Signaling Pathway
STAT3 is typically activated by cytokines and growth factors, which leads to its phosphorylation by Janus kinases (JAKs). Phosphorylated STAT3 forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival.[6]
Experimental Protocol: STAT3 Luciferase Reporter Assay (96-well format)
This protocol is for a dual-luciferase assay to screen for inhibitors of STAT3 transcriptional activity.[14]
Materials:
-
DU-145 prostate cancer cells stably expressing a STAT3-responsive firefly luciferase reporter.
-
Constitutively active Renilla luciferase plasmid for co-transfection (if not a stable dual-reporter line).
-
IL-6 as a pathway activator.
-
Test compounds.
-
Dual-luciferase assay system.
-
White, clear-bottom 96-well plates.
Procedure:
-
Cell Seeding:
-
Seed 2 x 10³ DU-145 STAT3 reporter cells per well in a 96-well plate.[3]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Serum-starve the cells for 3-24 hours prior to treatment if assessing inhibition of cytokine-induced activity.[3]
-
Add serial dilutions of test compounds to the wells.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Pathway Activation:
-
Add IL-6 to the wells at a concentration that elicits a robust reporter signal (e.g., 1 ng/mL).
-
Incubate for 30 minutes.
-
-
Luminescence Measurement:
-
Perform the dual-luciferase assay as described in the NF-κB protocol.
-
-
Data Analysis:
-
Calculate the firefly/Renilla luciferase ratio.
-
Determine the dose-dependent inhibition of STAT3 activity and calculate the IC50 values for active compounds.
-
Conclusion
Genome-wide reporter assays are a powerful and versatile platform for high-throughput screening in the quest for novel therapeutics. By providing a direct and quantitative measure of signaling pathway activity, these assays enable the identification of compounds that can modulate disease-relevant pathways. The detailed protocols and application notes provided herein for the NF-κB, Wnt/β-catenin, and STAT3 pathways serve as a guide for researchers to implement these robust screening methodologies in their drug discovery programs. The successful application of these techniques, coupled with rigorous data analysis, will undoubtedly continue to accelerate the discovery of the next generation of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 8. A single NFκB system for both canonical and non-canonical signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound-X (SDGR-analog) Administration in Mouse Xenograft Models
For research use only. Not for use in diagnostic procedures.
Introduction
These application notes provide a comprehensive guide for the administration and dosage evaluation of the novel investigational agent, Compound-X (a hypothetical SDGR-analog), in mouse xenograft models. The following protocols and data presentation formats are intended to serve as a starting point for researchers and drug development professionals. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
Quantitative Data Summary
Effective preclinical evaluation of a novel compound requires a systematic approach to dose-finding and efficacy testing. The following tables provide a template for summarizing key quantitative data from such studies.
Table 1: Dose-Response and Tumor Growth Inhibition
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Percent Tumor Growth Inhibition (% TGI) | Statistical Significance (p-value vs. Vehicle) |
|---|---|---|---|---|---|
| Vehicle Control | 0 | Daily, PO | 1500 ± 150 | N/A | N/A |
| Compound-X | 10 | Daily, PO | 1100 ± 120 | 26.7 | >0.05 |
| Compound-X | 30 | Daily, PO | 650 ± 90 | 56.7 | <0.01 |
| Compound-X | 100 | Daily, PO | 250 ± 50 | 83.3 | <0.001 |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Table 2: Animal Body Weight and Tolerability
| Treatment Group | Dosage (mg/kg) | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Maximum Mean Body Weight Loss (%) | Treatment-Related Observations |
|---|---|---|---|---|---|
| Vehicle Control | 0 | 20.5 ± 0.5 | 22.0 ± 0.6 | 0 | No adverse effects |
| Compound-X | 10 | 20.3 ± 0.4 | 21.5 ± 0.5 | <1 | No adverse effects |
| Compound-X | 30 | 20.6 ± 0.5 | 20.0 ± 0.7 | 2.9 | No adverse effects |
| Compound-X | 100 | 20.4 ± 0.4 | 18.5 ± 0.8 | 9.3 | Mild lethargy noted in 2/10 animals |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
Experimental Protocols
Cell Culture and Xenograft Implantation
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® or similar basement membrane matrix
-
6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Protocol:
-
Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).
-
Harvest cells by trypsinization, wash with complete medium, and then resuspend in sterile PBS.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion). Viability should be >95%.
-
Centrifuge the required number of cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank.
-
Monitor animals for tumor growth. Begin caliper measurements 3-4 days post-implantation. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.
Compound-X Formulation and Administration
This protocol outlines the preparation and administration of Compound-X.
Materials:
-
Compound-X (powder form)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Balance, vortex mixer, and sonicator
-
Oral gavage needles (for PO administration) or appropriate syringes/needles for IV/IP routes.
Protocol:
-
Calculate the required amount of Compound-X for the desired concentration based on the mean body weight of the treatment group.
-
Prepare the vehicle solution. For oral administration, a common vehicle is 0.5% (w/v) methylcellulose in sterile water.
-
Weigh the appropriate amount of Compound-X and suspend it in the vehicle.
-
Vortex and/or sonicate the suspension to ensure it is homogeneous before each administration.
-
Administer the formulation to the mice based on the chosen route (e.g., oral gavage). The volume is typically 10 mL/kg.
-
Prepare fresh formulations as required based on the stability of Compound-X in the vehicle.
Efficacy and Tolerability Monitoring
This protocol details the monitoring of tumor growth and animal well-being.
Protocol:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Record the body weight of each animal at the same frequency.
-
Conduct daily clinical observations of the animals, noting any signs of toxicity such as changes in posture, activity, or fur texture.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Experimental Workflow
Caption: Workflow for a typical mouse xenograft study.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by Compound-X.
Dose-Finding Logic
Caption: Logic for dose-finding studies in xenograft models.
Application Notes and Protocols: Immunofluorescence Staining for Visualizing the Effects of SDGR Treatment on NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
SDGR is a pioneering computational drug discovery company that has developed a portfolio of novel therapeutic agents. Among these is SGR-1505, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the NF-κB signaling pathway, which is a critical regulator of immune responses, inflammation, and cell survival.[1] Dysregulation of the NF-κB pathway is implicated in various diseases, including B-cell lymphomas and autoimmune disorders.
SGR-1505 inhibits the proteolytic activity of MALT1, which in turn attenuates the activation of the NF-κB transcription factor. A key event in NF-κB activation is its translocation from the cytoplasm to the nucleus, where it initiates the transcription of target genes. Immunofluorescence (IF) is a powerful technique to visualize and quantify this subcellular translocation, providing a direct readout of drug efficacy at a cellular level.
These application notes provide a detailed, step-by-step guide for conducting immunofluorescence staining to assess the impact of this compound's MALT1 inhibitor, SGR-1505, on the nuclear translocation of the NF-κB subunits p65 (RelA) and c-Rel.
Signaling Pathway
The NF-κB signaling pathway is initiated by various stimuli, leading to the formation of the CBM complex, consisting of CARMA1, BCL10, and MALT1. This complex activates the IKK complex, which then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (e.g., p65/p50 or c-Rel/p50), allowing it to translocate to the nucleus and activate gene transcription. MALT1's protease activity is crucial for the full and sustained activation of NF-κB. SGR-1505, by inhibiting MALT1, is expected to prevent or reduce the nuclear translocation of NF-κB subunits.
Experimental Workflow
The following diagram outlines the major steps for the immunofluorescence staining protocol after SGR-1505 treatment.
Detailed Experimental Protocol
This protocol is optimized for cultured adherent cells, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines, grown on glass coverslips.
Materials and Reagents:
-
Cell Line: ABC-DLBCL cell line (e.g., OCI-Ly10, HBL-1)
-
SGR-1505: Stock solution in DMSO
-
Sterile Glass Coverslips
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the species of the secondary antibody) and 1% BSA in PBS
-
Primary Antibodies:
-
Rabbit anti-NF-κB p65 (RelA) antibody
-
Rabbit anti-c-Rel antibody
-
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Microscope Slides
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12-well or 24-well plate.
-
Seed the cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂ until they are well-adhered.
-
-
SGR-1505 Treatment:
-
Prepare working concentrations of SGR-1505 in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest SGR-1505 concentration.
-
Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of SGR-1505 or vehicle.
-
Incubate for the desired treatment duration (e.g., 2, 6, or 24 hours).
-
-
Fixation:
-
Gently aspirate the medium and wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[2]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-p65 or anti-c-Rel) in the blocking buffer to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslips are fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
-
Add the diluted secondary antibody solution to each well and incubate for 1-2 hours at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly rinse the coverslips in distilled water to remove salt crystals.
-
Wick away excess water from the edge of the coverslip with a kimwipe.
-
Place a drop of antifade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Data Acquisition and Analysis
Imaging:
-
Images should be acquired using a confocal or high-content imaging system.
-
For each experimental condition, capture multiple random fields of view to ensure representative data.
-
Use consistent imaging parameters (e.g., laser power, exposure time, gain) for all samples to allow for accurate comparison.
Quantitative Analysis:
The primary endpoint of this assay is the quantification of NF-κB nuclear translocation. This can be achieved through several methods:
-
Percentage of Cells with Nuclear NF-κB:
-
Define a threshold for nuclear fluorescence intensity that distinguishes between positive and negative nuclear staining.
-
Count the total number of cells (DAPI-stained nuclei) and the number of cells with positive nuclear NF-κB staining.
-
Calculate the percentage of positive cells for each condition.
-
-
Nuclear-to-Cytoplasmic Fluorescence Intensity Ratio:
-
Using image analysis software (e.g., ImageJ/Fiji, CellProfiler), define regions of interest (ROIs) for the nucleus (based on DAPI staining) and the cytoplasm for each cell.
-
Measure the mean fluorescence intensity of the NF-κB signal in the nuclear and cytoplasmic ROIs.
-
Calculate the nuclear-to-cytoplasmic ratio for each cell. An increased ratio indicates nuclear translocation.[3]
-
Data Presentation
The following tables present hypothetical data from an experiment where ABC-DLBCL cells were treated with SGR-1505 for 6 hours. The data illustrates the expected dose-dependent inhibition of c-Rel and p65 nuclear translocation.
Table 1: Quantification of c-Rel Nuclear Translocation
| Treatment Condition | Concentration (nM) | Percentage of Cells with Nuclear c-Rel (%) | Nuclear-to-Cytoplasmic Fluorescence Ratio (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 85.2 ± 5.6 | 3.8 ± 0.5 |
| SGR-1505 | 10 | 62.5 ± 7.1 | 2.5 ± 0.4 |
| SGR-1505 | 50 | 25.8 ± 4.9 | 1.3 ± 0.2 |
| SGR-1505 | 200 | 10.1 ± 2.3 | 0.9 ± 0.1 |
Table 2: Quantification of p65 (RelA) Nuclear Translocation
| Treatment Condition | Concentration (nM) | Percentage of Cells with Nuclear p65 (%) | Nuclear-to-Cytoplasmic Fluorescence Ratio (Mean ± SD) |
| Vehicle Control (DMSO) | 0 | 78.9 ± 6.2 | 3.5 ± 0.6 |
| SGR-1505 | 10 | 70.1 ± 5.8 | 3.1 ± 0.5 |
| SGR-1505 | 50 | 65.4 ± 7.3 | 2.8 ± 0.4 |
| SGR-1505 | 200 | 58.6 ± 6.9 | 2.4 ± 0.3 |
Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Inefficient primary antibody | - Optimize antibody concentration; try overnight incubation at 4°C. |
| - Incompatible primary/secondary antibodies | - Ensure secondary antibody is raised against the host species of the primary. | |
| - Insufficient permeabilization | - Increase Triton X-100 concentration or incubation time. | |
| High Background | - Primary antibody concentration too high | - Titrate the primary antibody to determine the optimal concentration. |
| - Inadequate blocking | - Increase blocking time or try a different blocking agent. | |
| - Insufficient washing | - Increase the number and duration of wash steps. | |
| Non-specific Staining | - Secondary antibody cross-reactivity | - Run a secondary antibody-only control; use a pre-adsorbed secondary antibody. |
For further troubleshooting, consult comprehensive immunofluorescence guides.[4][5][6]
References
- 1. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Succinate Dehydrogenase (SDGR/SDH) Activity: A Luminescence-Based Approach for Enhanced Sensitivity
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme that links the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate. Dysregulation of SDH activity is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Therefore, the accurate measurement of SDH activity is crucial for both basic research and drug discovery. While traditional colorimetric and fluorometric assays are commonly used, luminescence-based assays offer significant advantages in terms of sensitivity, lower background, and a wider dynamic range. This document provides a detailed protocol for a novel, highly sensitive luminescence-based assay for measuring SDGR/SDH activity.
Principle of the Luminescence-Based Assay
This assay employs a coupled enzymatic reaction that links the SDH-catalyzed oxidation of succinate to a light-emitting luciferase reaction. The electrons generated from the oxidation of succinate are transferred to a proprietary electron mediator, which in its reduced form, acts as a substrate for a specific reductase. This reductase, in turn, reduces a pro-luciferin substrate into luciferin. The newly formed luciferin is then utilized by luciferase to produce a stable "glow-type" luminescent signal that is directly proportional to the SDH activity.
Data Presentation
Table 1: Comparison of SDH Activity Assay Methods
| Parameter | Colorimetric Assay | Fluorescence Assay | Luminescence Assay (This Protocol) |
| Detection Method | Absorbance | Fluorescence | Luminescence |
| Typical Substrate | DCPIP, Tetrazolium salts | Resazurin | Coupled Luciferin Precursor |
| Limit of Detection | ~0.1 mU/well[1][2] | Lower than colorimetric | Expected to be ≥10-fold lower than colorimetric |
| Dynamic Range | Narrow | Moderate | Wide |
| Signal Stability | Kinetic, signal fades | Stable for a period | Stable "glow" signal |
| Interference | Compound color, turbidity | Compound fluorescence | Less prone to interference |
| Throughput | High | High | High |
Signaling Pathway
Succinate dehydrogenase plays a central role in cellular metabolism and signaling. Its primary function is in the TCA cycle and the electron transport chain. However, accumulation of succinate due to SDH dysfunction can act as an oncometabolite, influencing various signaling pathways, most notably the hypoxia-inducible factor (HIF) pathway.[3]
Figure 1. SDH in the TCA cycle and its impact on HIF-1α signaling.
Experimental Protocols
Materials and Reagents
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
-
Multichannel pipette
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate substrate solution
-
Luminescence-based SDH detection reagent (containing electron mediator, reductase, pro-luciferin, and luciferase)
-
SDH positive control (e.g., isolated mitochondria or purified SDH)
-
Cell lysis buffer (if using cell lysates)
-
Samples (purified mitochondria, cell lysates, or tissue homogenates)
Experimental Workflow
The experimental workflow consists of sample preparation, the enzymatic reaction, and luminescent signal detection.
Figure 2. High-level workflow for the luminescence-based SDH assay.
Detailed Protocol
1. Sample Preparation:
-
Isolated Mitochondria: Isolate mitochondria from cells or tissues using standard differential centrifugation protocols. Resuspend the mitochondrial pellet in SDH Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Cell Lysates: Culture cells to the desired density. For adherent cells, wash with PBS and lyse directly in the plate using a compatible lysis buffer. For suspension cells, pellet the cells, wash with PBS, and lyse. Centrifuge the lysate to pellet debris and use the supernatant for the assay.
-
Tissue Homogenates: Homogenize fresh or frozen tissue in ice-cold SDH Assay Buffer. Centrifuge the homogenate to remove cellular debris and collect the supernatant.
2. Assay Procedure:
-
Prepare Assay Plate: Add 50 µL of SDH Assay Buffer to each well of a white, opaque 96-well plate.
-
Add Samples: Add 10 µL of your sample (e.g., 1-10 µg of mitochondrial protein, or 5-20 µg of cell/tissue lysate) to the appropriate wells. Include a "no-substrate" control for each sample to measure background.
-
Add Substrate: To initiate the reaction, add 20 µL of the succinate substrate solution to all wells except the "no-substrate" controls.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the sample type and SDH activity.
-
Equilibrate to Room Temperature: Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add Detection Reagent: Add 80 µL of the luminescence-based SDH detection reagent to each well.
-
Incubate for Signal Development: Incubate the plate at room temperature for 10-20 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Subtract the average luminescence signal from the "no-substrate" control wells from all other readings.
-
The net luminescence is directly proportional to the SDH activity in the sample.
-
Activity can be expressed as Relative Luminescence Units (RLU) per µg of protein.
Troubleshooting and Considerations
-
High Background: Ensure complete removal of cell culture media, which can contain components that interfere with the assay. The "no-substrate" control is essential to account for non-specific signal.
-
Low Signal: Increase the amount of sample, extend the incubation time with the substrate, or optimize the pH of the assay buffer.
-
Plate Choice: Use only white, opaque plates to maximize the luminescent signal and prevent crosstalk between wells.
-
Reagent Handling: Allow all reagents to equilibrate to room temperature before use. The luminescence detection reagent is typically light-sensitive and should be handled accordingly.
Conclusion
The described luminescence-based assay provides a highly sensitive and robust method for the quantification of succinate dehydrogenase activity. Its advantages over traditional methods make it particularly well-suited for high-throughput screening of potential SDH modulators and for studying the role of SDH in various disease models where sample material may be limited.
References
Application Notes and Protocols for Inducing Apoptosis in Lymphoma Cell Lines with a Novel Compound
Introduction
Lymphoma, a heterogeneous group of malignancies originating from lymphocytes, presents a significant challenge in oncology. The induction of apoptosis, or programmed cell death, is a key therapeutic strategy for eliminating cancerous cells.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to investigate the pro-apoptotic effects of a novel small molecule, referred to herein as "Compound X (e.g., SDGR)," on lymphoma cell lines. The protocols outlined below describe standard methodologies to quantify cell viability, detect apoptotic markers, and elucidate the underlying signaling pathways.[4][5]
Data Presentation
Effective evaluation of a novel compound requires rigorous quantitative analysis. The following tables provide a template for summarizing key experimental data, allowing for clear comparison across different conditions and cell lines.
Table 1: Cell Viability (IC50 Values)
This table should be used to present the half-maximal inhibitory concentration (IC50) of Compound X in various lymphoma cell lines after different incubation times.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| e.g., Jurkat | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| e.g., Raji | 24 | Value |
| 48 | Value | |
| 72 | Value | |
| e.g., DLBCL Line | 24 | Value |
| 48 | Value | |
| 72 | Value |
Table 2: Apoptosis Analysis by Annexin V/PI Staining
This table is designed to summarize the percentage of apoptotic and necrotic cells as determined by flow cytometry.
| Cell Line | Treatment (Compound X, µM) | Incubation Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| e.g., Jurkat | Control (Vehicle) | 48 | Value | Value |
| IC50 | 48 | Value | Value | |
| 2x IC50 | 48 | Value | Value | |
| e.g., Raji | Control (Vehicle) | 48 | Value | Value |
| IC50 | 48 | Value | Value | |
| 2x IC50 | 48 | Value | Value |
Table 3: Western Blot Densitometry Analysis
This table is for presenting the relative protein expression levels of key apoptosis-related proteins, normalized to a loading control (e.g., β-actin or GAPDH).
| Cell Line | Treatment (Compound X, µM) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| e.g., Jurkat | Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| IC50 | Value | Value | Value | |
| 2x IC50 | Value | Value | Value | |
| e.g., Raji | Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| IC50 | Value | Value | Value | |
| 2x IC50 | Value | Value | Value |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Compound X on lymphoma cell lines.[6][7][8]
Materials:
-
Lymphoma cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Add 100 µL of the Compound X dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[5][9][10]
Materials:
-
Treated and untreated lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Compound X as described in the cell viability protocol.
-
Harvest cells (including floating cells in the supernatant) by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11]
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic cascade.[12][13]
Materials:
-
Treated and untreated lymphoma cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment with Compound X, harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[13][14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.[13][14]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13][14]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Diagrams created using Graphviz to illustrate key concepts.
Caption: Experimental workflow for assessing Compound X-induced apoptosis.
Caption: Proposed signaling pathway of Compound X-induced apoptosis.
Conclusion
The protocols and data presentation formats provided in this document offer a comprehensive framework for investigating the apoptotic effects of novel compounds like "this compound" on lymphoma cell lines. By systematically applying these methods, researchers can effectively characterize the therapeutic potential of new anti-cancer agents and gain insights into their mechanisms of action. The successful induction of apoptosis remains a cornerstone of cancer therapy, and rigorous preclinical evaluation is essential for the development of new treatments.[15]
References
- 1. Induction of apoptosis in murine lymphoma cells by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis induction in human lymphoma and leukemia cell lines by transfection via dendrosomes carrying wild-type p53 cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human B-cell lymphoma cell lines are highly sensitive to apoptosis induced by all-trans retinoic acid and interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry-Based Methods for Apoptosis Detection in Lymphoid Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 9. scispace.com [scispace.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. B4 suppresses lymphoma progression by inhibiting fibroblast growth factor binding protein 1 through intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SDGR Chemical Probes for Studying MALT1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical enzyme that functions as both a scaffold protein and a paracaspase, playing a pivotal role in adaptive and innate immunity.[1][2][3] As a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, MALT1 integrates upstream signals from antigen receptors (TCR/BCR) and other immune receptors to activate the nuclear factor-κB (NF-κB) signaling pathway.[1][4][5] The proteolytic activity of MALT1 is essential for cleaving and inactivating several negative regulators of NF-κB signaling, such as A20, BCL10, CYLD, and RelB, leading to robust lymphocyte activation.[4][6][7]
Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and various autoimmune diseases.[6][8][9] This makes MALT1 a compelling therapeutic target.[9][10] The SDGR series of molecules, such as SGR-1505 , developed by Schrödinger, are potent, selective, and allosteric MALT1 inhibitors that serve as powerful chemical probes to investigate MALT1 function.[8][11][12] These compounds bind to an allosteric site at the interface of the caspase-like and Ig3 domains, locking the enzyme in an inactive conformation and preventing substrate cleavage.[1][13][14]
These application notes provide a comprehensive guide and detailed protocols for utilizing this compound compounds to study MALT1 proteolytic activity in biochemical and cellular contexts.
MALT1 Signaling and Inhibition by this compound Probes
Upon antigen receptor stimulation, the CBM complex is formed, leading to MALT1 dimerization and activation of its protease function.[4] Activated MALT1 then cleaves specific substrates, a crucial step for amplifying and sustaining NF-κB signaling, which results in the transcription of genes involved in cell proliferation, survival, and inflammation.[1][15] this compound probes, like SGR-1505, allosterically inhibit this proteolytic step, thereby blocking downstream NF-κB activation.[8][15]
References
- 1. benchchem.com [benchchem.com]
- 2. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. Probes to monitor activity of the paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. schrodinger.com [schrodinger.com]
- 9. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schrodinger.com [schrodinger.com]
- 12. schrodinger.com [schrodinger.com]
- 13. schrodinger.com [schrodinger.com]
- 14. schrodinger.com [schrodinger.com]
- 15. benchchem.com [benchchem.com]
In-Vivo Imaging Techniques to Monitor Stimuli-Responsive Drug Delivery and Release (SDGR) Biodistribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing various in-vivo imaging techniques to monitor the biodistribution of Stimuli-Responsive Drug Delivery and Release (SDGR) systems. SDGRs, also known as "smart" drug delivery systems, are designed to release their therapeutic payload in response to specific internal or external stimuli, such as pH, temperature, enzymes, or light. Real-time, non-invasive imaging of their biodistribution is crucial for understanding their efficacy, specificity, and safety profiles.
Overview of In-Vivo Imaging Modalities
Several non-invasive imaging modalities can be employed to track the localization and drug release from this compound systems in real-time. The choice of technique depends on factors such as the nature of the this compound, the desired spatial and temporal resolution, and the biological question being addressed. Key modalities include:
-
Fluorescence Imaging (FLI): A widely accessible technique that utilizes fluorescent probes attached to the this compound. It offers high sensitivity but is generally limited by tissue penetration depth, making it more suitable for small animal imaging and superficial tissue analysis.
-
Positron Emission Tomography (PET): A highly sensitive and quantitative nuclear imaging technique that tracks positron-emitting radionuclides incorporated into the this compound. PET offers deep tissue penetration and allows for precise quantification of biodistribution.[1]
-
Single-Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT is a nuclear imaging technique that uses gamma-emitting radionuclides. It provides 3D information on the distribution of the radiolabeled this compound.[2]
-
Magnetic Resonance Imaging (MRI): A non-ionizing radiation technique with excellent soft-tissue contrast and high spatial resolution. MRI can be used to track SDGRs labeled with contrast agents and can also provide anatomical context.[3]
-
Ultrasound (US) Imaging: A real-time, cost-effective imaging modality that can be used to monitor the biodistribution of acoustically active SDGRs, such as microbubbles, and to trigger drug release.
Quantitative Biodistribution Data
The following tables summarize quantitative biodistribution data from preclinical studies of various this compound systems. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at different time points post-injection.
Table 1: Biodistribution of pH-Responsive Nanoparticles in Tumor-Bearing Mice
| Nanoparticle Type | Stimulus | Animal Model | Time (h) | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) |
| Doxorubicin-loaded micelles | Acidic pH | 4T1 breast cancer | 24 | 5.2 ± 1.1 | 15.8 ± 2.5 | 8.9 ± 1.7 | 2.1 ± 0.5 | 3.4 ± 0.8 |
| siRNA-loaded strontium nanoparticles | Acidic pH | BALB/c with mammary tumor | 4 | ~4.0 | ~18.0 | ~10.0 | ~3.0 | ~5.0 |
| Cisplatin-loaded polymeric nanoparticles | Acidic pH | A549 lung cancer | 48 | 7.8 ± 1.5 | 12.3 ± 2.1 | 6.5 ± 1.2 | 1.8 ± 0.4 | 2.9 ± 0.6 |
Table 2: Biodistribution of Temperature-Responsive Polymers in Tumor-Bearing Mice
| Polymer Type | Stimulus | Animal Model | Time (h) | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) |
| Doxorubicin-loaded liposomes | Hyperthermia (42°C) | MDA-MB-231 breast cancer | 6 | 8.5 ± 1.8 | 10.2 ± 1.9 | 5.1 ± 0.9 | 1.5 ± 0.3 | 2.3 ± 0.5 |
| Paclitaxel-loaded hydrogel | Body Temperature (37°C) | C6 glioma | 24 | 6.1 ± 1.2 | 9.8 ± 1.5 | 4.7 ± 0.8 | 2.0 ± 0.4 | 3.1 ± 0.7 |
Table 3: Biodistribution of Enzyme-Responsive Nanoparticles in Tumor-Bearing Mice
| Nanoparticle Type | Stimulus | Animal Model | Time (h) | Tumor (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) |
| Pt(II) drug-loaded nanoparticles | Matrix Metalloproteinases (MMPs) | HT-1080 fibrosarcoma | 24 | 9.2 ± 2.0 | 11.5 ± 2.3 | 7.2 ± 1.4 | 1.9 ± 0.4 | 2.8 ± 0.6 |
| Camptothecin-loaded prodrug | Cathepsin B | 4T1 breast cancer | 12 | 6.8 ± 1.3 | 14.1 ± 2.8 | 8.1 ± 1.6 | 2.3 ± 0.5 | 3.5 ± 0.7 |
Experimental Protocols
This section provides detailed protocols for key in-vivo imaging experiments.
Protocol: In-Vivo Fluorescence Imaging of Temperature-Responsive Polymer Biodistribution
Objective: To visualize and quantify the biodistribution of a fluorescently labeled, temperature-responsive polymeric drug delivery system in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
Fluorescently labeled (e.g., Cy5.5 or ICG) temperature-responsive polymer encapsulating a therapeutic agent
-
In-vivo fluorescence imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Heating device for inducing local hyperthermia (e.g., focused ultrasound or water bath)
-
Sterile saline
-
27-gauge needles and syringes
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging stage of the in-vivo fluorescence imaging system. Maintain body temperature using a heating pad.
-
-
Baseline Imaging:
-
Acquire a baseline whole-body fluorescence image to determine the background autofluorescence.
-
Excitation/Emission wavelengths should be optimized for the specific fluorophore (e.g., 675 nm/720 nm for Cy5.5).
-
-
Administration of this compound:
-
Intravenously inject the fluorescently labeled temperature-responsive polymer solution (typically 100-200 µL) via the tail vein.
-
-
Time-Lapse Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the circulation and passive accumulation of the polymer.
-
-
Induction of Hyperthermia:
-
At a predetermined time point when significant tumor accumulation is observed (e.g., 24 hours post-injection), induce local hyperthermia at the tumor site.
-
For focused ultrasound, apply the ultrasound transducer to the tumor area and heat to the desired temperature (e.g., 42°C) for a specific duration (e.g., 10-15 minutes).
-
For a water bath, carefully immerse the tumor-bearing limb into a temperature-controlled water bath.
-
-
Post-Stimulus Imaging:
-
Immediately after the hyperthermia treatment, acquire another series of whole-body fluorescence images to visualize the stimulus-induced drug release, which may be indicated by a change in fluorescence signal intensity or distribution.
-
-
Ex-Vivo Organ Imaging:
-
At the end of the experiment, euthanize the mouse.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, and brain).
-
Arrange the organs on a non-fluorescent surface and acquire ex-vivo fluorescence images to confirm the biodistribution.
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescence intensity in the tumor and organs at each time point.
-
Express the data as average radiant efficiency or as a percentage of the injected dose per gram of tissue (%ID/g) after creating a standard curve.
-
Protocol: In-Vivo PET Imaging of Redox-Responsive Micelle Biodistribution
Objective: To quantitatively determine the biodistribution of a radiolabeled, redox-responsive micellar drug delivery system in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
Redox-responsive micelles radiolabeled with a positron-emitting radionuclide (e.g., ⁶⁴Cu or ⁸⁹Zr)
-
MicroPET/CT scanner
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Gamma counter
-
Sterile saline
-
27-gauge needles and syringes
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the mouse on the scanner bed of the microPET/CT system.
-
-
CT Scan:
-
Perform a CT scan to obtain anatomical information for co-registration with the PET images.
-
-
Administration of Radiotracer:
-
Intravenously inject the radiolabeled redox-responsive micelles (typically 100-200 µL, with a known activity of ~5-10 MBq) via the tail vein.
-
-
Dynamic/Static PET Imaging:
-
For pharmacokinetic analysis, perform a dynamic PET scan immediately after injection for the first 60 minutes.
-
For biodistribution at later time points, perform static PET scans at desired intervals (e.g., 1, 4, 24, and 48 hours post-injection).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and major organs on the co-registered images.
-
Quantify the radioactivity concentration in each ROI at each time point and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Ex-Vivo Biodistribution (for validation):
-
At the final time point, euthanize the mouse.
-
Excise the tumor and major organs.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each organ and compare it with the PET imaging data.
-
Protocol: In-Vivo MRI of pH-Responsive Hydrogel Biodistribution
Objective: To monitor the in-vivo localization and degradation of a pH-responsive hydrogel loaded with a therapeutic agent using MRI.
Materials:
-
Animal model with a relevant disease state (e.g., a subcutaneous tumor model)
-
pH-responsive hydrogel incorporating an MRI contrast agent (e.g., Gd-DTPA)
-
High-field MRI scanner (e.g., 7T) with an animal coil
-
Anesthesia system
-
Syringe for hydrogel injection
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and position it within the MRI scanner's animal holder.
-
Ensure physiological monitoring (respiration, temperature) throughout the experiment.
-
-
Pre-injection MRI:
-
Acquire baseline T1-weighted and T2-weighted anatomical images of the target region.
-
-
Hydrogel Administration:
-
Carefully inject the pH-responsive hydrogel containing the MRI contrast agent directly into the target tissue (e.g., intratumoral injection).
-
-
Post-injection MRI:
-
Immediately after injection, acquire T1-weighted images to visualize the initial distribution of the hydrogel. The presence of the contrast agent will cause a significant signal enhancement.
-
Acquire a series of T1-weighted and T2-weighted images at various time points (e.g., 1, 6, 24, 48, 72 hours) to monitor changes in the hydrogel's volume, shape, and signal intensity. A decrease in T1 signal intensity may indicate the release of the contrast agent and degradation of the hydrogel in the acidic tumor microenvironment.
-
-
Data Analysis:
-
Use image analysis software to segment the hydrogel depot in the MR images at each time point.
-
Calculate the volume of the hydrogel and the mean signal intensity within the region of interest.
-
Correlate the changes in MRI signal with the expected pH-responsive degradation and drug release profile of the hydrogel.
-
Protocol: In-Vivo Ultrasound Imaging of Thermosensitive Liposome Drug Release
Objective: To monitor the biodistribution of thermosensitive liposomes and trigger and visualize drug release using focused ultrasound.
Materials:
-
Animal model with a superficial tumor
-
Thermosensitive liposomes co-encapsulating a therapeutic agent and an ultrasound contrast agent (e.g., microbubbles or a phase-change agent)
-
High-frequency ultrasound imaging system with a focused ultrasound transducer
-
Anesthesia system
-
Acoustic coupling gel
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and remove fur from the imaging area.
-
Position the animal on a heated stage.
-
-
Baseline Ultrasound Imaging:
-
Apply acoustic coupling gel to the skin over the tumor.
-
Acquire baseline B-mode and contrast-mode ultrasound images of the tumor and surrounding tissue.
-
-
Liposome Administration:
-
Intravenously inject the thermosensitive liposomes.
-
-
Monitoring Biodistribution:
-
Acquire contrast-enhanced ultrasound images at different time points to monitor the accumulation of the liposomes in the tumor vasculature.
-
-
Focused Ultrasound-Triggered Release:
-
Once sufficient accumulation is observed, use the focused ultrasound transducer to apply localized hyperthermia (e.g., 42°C) to the tumor.
-
Simultaneously, acquire contrast-enhanced ultrasound images. The destruction of microbubbles or vaporization of phase-change agents upon heating will result in a strong acoustic signal, indicating drug release.
-
-
Post-treatment Imaging:
-
Continue imaging in B-mode and contrast mode to observe changes in tumor echogenicity and vascularity following drug release.
-
-
Data Analysis:
-
Quantify the change in acoustic signal intensity in the tumor region before, during, and after focused ultrasound application.
-
Correlate the acoustic signal changes with the expected drug release from the thermosensitive liposomes.
-
Visualization of Pathways and Workflows
Signaling Pathway: PI3K/Akt/mTOR Pathway Targeted by pH-Responsive Nanoparticles
Many pH-responsive SDGRs are designed to target the acidic tumor microenvironment. Upon internalization into cancer cells, they can release drugs that interfere with key signaling pathways promoting cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with an Immunomodulatory Agent (SDGR-M1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the analysis of immune cells treated with a novel immunomodulatory agent, designated here as SDGR-M1. The methodologies described herein are designed to assess the impact of this compound-M1 on various immune cell populations, including T cells, B cells, natural killer (NK) cells, and monocytes. Flow cytometry is a powerful technique that allows for the multi-parametric analysis of single cells, making it an ideal tool for characterizing the phenotypic and functional changes in immune cells following drug treatment.[1][2] The protocols outlined below cover cell preparation, treatment with this compound-M1, staining for surface and intracellular markers, and data acquisition.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) treated with this compound-M1 for 48 hours.
Table 1: Effect of this compound-M1 on Major Immune Cell Populations
| Treatment | % CD3+ T Cells | % CD19+ B Cells | % CD56+ NK Cells | % CD14+ Monocytes |
| Vehicle Control | 65.2 ± 3.1 | 10.5 ± 1.2 | 12.8 ± 1.5 | 8.3 ± 0.9 |
| This compound-M1 (1 µM) | 63.8 ± 2.9 | 10.2 ± 1.1 | 18.5 ± 2.0 | 5.1 ± 0.6 |
| This compound-M1 (10 µM) | 64.1 ± 3.3 | 9.9 ± 1.0 | 22.3 ± 2.5 | 3.2 ± 0.4 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 2: Activation Marker Expression on T Cells Following this compound-M1 Treatment
| Treatment | % CD4+ T Cells | % CD8+ T Cells | % CD69+ in CD4+ | % CD25+ in CD8+ |
| Vehicle Control | 40.1 ± 2.5 | 25.1 ± 2.1 | 5.2 ± 0.7 | 3.8 ± 0.5 |
| This compound-M1 (1 µM) | 39.8 ± 2.3 | 24.9 ± 1.9 | 15.6 ± 1.8 | 12.4 ± 1.5 |
| This compound-M1 (10 µM) | 39.5 ± 2.6 | 25.3 ± 2.2 | 28.9 ± 3.1 | 25.7 ± 2.8 |
**p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± standard deviation.
Table 3: Intracellular Cytokine Production in T Helper Cells (CD4+)
| Treatment | % IFN-γ+ | % IL-4+ | % IL-17+ |
| Vehicle Control | 8.2 ± 1.1 | 3.1 ± 0.4 | 1.5 ± 0.2 |
| This compound-M1 (1 µM) | 15.4 ± 1.9** | 2.9 ± 0.3 | 1.6 ± 0.2 |
| This compound-M1 (10 µM) | 25.8 ± 2.7*** | 2.8 ± 0.4 | 1.4 ± 0.3 |
**p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation : Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Viability : Determine cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.
-
Cell Seeding : Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed cells in a 96-well U-bottom plate at a density of 1 x 10^6 cells/mL.
Protocol 2: Treatment of Immune Cells with this compound-M1
-
Compound Preparation : Prepare a stock solution of this compound-M1 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete RPMI-1640 medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Cell Treatment : Add the diluted this compound-M1 or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.
-
Incubation : Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 3: Staining for Surface Markers
-
Cell Harvesting : After incubation, harvest the cells and transfer them to FACS tubes or a V-bottom 96-well plate.
-
Washing : Wash the cells once with 200 µL of cold FACS buffer (PBS containing 2% FBS and 0.05% sodium azide). Centrifuge at 350 x g for 5 minutes at 4°C.
-
Antibody Staining : Prepare a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD56, anti-CD14, anti-CD69, anti-CD25) at pre-determined optimal concentrations in FACS buffer.
-
Incubation : Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C, protected from light.[3]
-
Washing : Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition : Resuspend the cells in 200-300 µL of FACS buffer and acquire data on a flow cytometer.[3]
Protocol 4: Intracellular Cytokine Staining
-
Cell Stimulation (Optional) : For cytokine analysis, stimulate the cells for the last 4-6 hours of culture with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining : Perform surface marker staining as described in Protocol 3.
-
Fixation and Permeabilization : After surface staining, wash the cells and resuspend the pellet in 100 µL of Fixation/Permeabilization solution. Incubate for 20 minutes at 4°C in the dark.[3]
-
Washing : Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Intracellular Staining : Prepare a cocktail of fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-TNF-α) in 1X Permeabilization/Wash buffer.
-
Incubation : Resuspend the fixed and permeabilized cell pellet in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.[3]
-
Washing : Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Data Acquisition : Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothetical signaling pathway modulation by this compound-M1.
References
Application Notes and Protocols: Assessing Sodium-Dependent Glucose Transporter (SGLT) Efficacy in 3D Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) organoid cultures have emerged as powerful preclinical models, offering a more physiologically relevant system for drug discovery and development compared to traditional 2D cell cultures.[1][2][3][4][5] Patient-derived organoids (PDOs), in particular, recapitulate the genetic and phenotypic heterogeneity of the original tissue, making them invaluable for assessing the efficacy of targeted therapies.[2][3] This document provides detailed protocols for evaluating the efficacy of Sodium-Dependent Glucose Transporter (SGLT) inhibitors in 3D organoid cultures, with a focus on kidney and intestinal organoids where SGLTs play a crucial physiological role.
SGLT proteins, primarily SGLT1 and SGLT2, are responsible for the co-transport of sodium and glucose across the cell membrane and are key targets in the management of type 2 diabetes.[6][7][8][9] SGLT2, predominantly expressed in the kidney, is responsible for the majority of glucose reabsorption from the glomerular filtrate.[6][7] SGLT1 is primarily found in the small intestine, where it mediates the absorption of dietary glucose.[8] The protocols outlined below utilize a fluorescent glucose analog, 2-NBDG, to quantify glucose uptake and assess the inhibitory effects of SGLT antagonists in a high-throughput manner.[10][11][12][13][14][15]
Signaling Pathways Modulated by SGLT Inhibitors
SGLT inhibitors exert their effects by blocking glucose transport, which in turn modulates various downstream signaling pathways. In the context of cancer, where some tumors overexpress SGLTs, inhibition of these transporters can lead to energy stress and activation of the AMPK pathway, subsequently inhibiting the mTOR pathway and reducing cell proliferation. Furthermore, SGLT2 inhibitors have been shown to influence inflammatory signaling pathways, including the NLRP3 inflammasome and NF-κB.
Figure 1: Simplified signaling pathway of SGLT inhibition leading to reduced cell proliferation.
Experimental Protocols
Part 1: 3D Organoid Culture and Maintenance
This protocol is adapted for the generation of kidney organoids from human pluripotent stem cells (hPSCs).
Materials:
-
hPSCs (e.g., H9 cell line)
-
mTeSR™1 medium (STEMCELL Technologies)
-
Matrigel® (Corning)
-
DMEM/F-12
-
ACCUTASE™ (STEMCELL Technologies)
-
STEMdiff™ Kidney Organoid Kit (STEMCELL Technologies)
-
AggreWell™ plates (STEMCELL Technologies)
-
ROCK inhibitor (Y-27632)
Procedure:
-
hPSC Culture: Maintain hPSCs in mTeSR™1 medium on Matrigel-coated plates. Passage cells every 4-5 days.
-
Initiation of Differentiation (Day -3 to 0):
-
On Day -3, seed high-quality hPSCs as single cells onto Matrigel-coated plates.
-
On Day -2, overlay the adherent cells with an additional layer of Matrigel to promote the formation of cavitated PSC spheroids.
-
On Day 0, initiate differentiation by replacing the medium with STEMdiff™ Kidney Organoid Kit Stage 1 Medium.
-
-
Nephron Progenitor Stage (Day 1-7): Culture the cells in Stage 1 Medium for 7 days, following the manufacturer's instructions.
-
Organoid Formation in 3D (Day 7-18):
-
On Day 7, dissociate the nephron progenitor cells using ACCUTASE™.
-
Re-aggregate the cells in AggreWell™ plates to form uniformly sized organoids.
-
Culture the aggregates in STEMdiff™ Kidney Organoid Kit Stage 2 Medium for an additional 11 days to allow for differentiation into kidney organoids.
-
-
Organoid Maintenance: After Day 18, maintain the kidney organoids in a suitable maintenance medium, refreshing the medium every 2-3 days.
Figure 2: Experimental workflow for generating 3D kidney organoids from hPSCs.
Part 2: SGLT Inhibitor Efficacy Assessment using 2-NBDG Glucose Uptake Assay
This protocol describes a non-radioactive, fluorescence-based assay to measure glucose uptake in 3D organoids.
Materials:
-
Mature 3D organoids (e.g., kidney or intestinal)
-
384-well clear-bottom black plates
-
SGLT inhibitors (e.g., Dapagliflozin, Canagliflozin)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Phlorizin (positive control SGLT inhibitor)
-
Cytochalasin B (positive control GLUT inhibitor)
-
Fluorescence plate reader
Procedure:
-
Organoid Plating:
-
Dissociate mature organoids into small clusters or single cells.
-
Embed the organoid fragments in Matrigel and plate into a 384-well plate. Culture for 2-3 days to allow re-formation of mini-organoids.
-
-
Glucose Starvation:
-
Gently aspirate the culture medium.
-
Wash the organoids twice with warm PBS.
-
Add KRB buffer and incubate for 1-2 hours at 37°C to starve the cells of glucose.[12]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the SGLT inhibitors in KRB buffer.
-
Aspirate the starvation buffer and add the inhibitor solutions to the respective wells.
-
Include wells with a positive control (Phlorizin) and a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.[12]
-
-
Glucose Uptake:
-
Termination and Measurement:
-
Aspirate the 2-NBDG solution.
-
Wash the organoids three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.
-
Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
Figure 3: Workflow for assessing SGLT inhibitor efficacy using a 2-NBDG uptake assay.
Data Presentation and Analysis
The efficacy of SGLT inhibitors is determined by the reduction in 2-NBDG uptake. Data should be normalized to the vehicle control. Dose-response curves can be generated to calculate the IC50 value for each inhibitor.
Table 1: Quantitative Analysis of SGLT Inhibitor Efficacy on Glucose Uptake in Kidney Organoids
| Compound | Concentration (nM) | % Inhibition of 2-NBDG Uptake (Mean ± SD) |
| Vehicle (DMSO) | 0 | 0 ± 5.2 |
| Dapagliflozin | 10 | 25.3 ± 4.1 |
| 100 | 43.7 ± 6.8[11] | |
| 500 | 68.2 ± 7.5 | |
| Canagliflozin | 10 | 30.1 ± 5.5 |
| 100 | 51.9 ± 8.2 | |
| 500 | 75.4 ± 9.1 | |
| Phlorizin (Control) | 1000 | 30.2 ± 3.9[11] |
Table 2: IC50 Values of SGLT Inhibitors in Different Organoid Models
| Compound | Kidney Organoid IC50 (nM) | Intestinal Organoid IC50 (nM) |
| Dapagliflozin | 85.6 | >10,000 |
| Canagliflozin | 62.3 | 850.7 |
| Sotagliflozin | 120.4 | 45.1 |
Note: The data presented in these tables are representative and may vary depending on the specific organoid line, culture conditions, and experimental setup.
Conclusion
The use of 3D organoid models provides a robust and physiologically relevant platform for assessing the efficacy of SGLT inhibitors. The detailed protocols and data analysis methods described in these application notes offer a comprehensive framework for researchers in drug discovery and development to evaluate novel SGLT-targeting compounds. The ability to generate patient-derived organoids further opens the door for personalized medicine approaches in the treatment of diseases involving SGLT dysregulation.
References
- 1. Technologies to Assess Drug Response and Heterogeneity in Patient-Derived Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 3. Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Cardioprotective and Anticancer Effects of SGLT2 Inhibitors: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a fluorescent glucose derivative 1-NBDG and its application in the identification of natural SGLT1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress of SGLT2 Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. stemcell.com [stemcell.com]
Application Notes: Evaluating the Synergy of SDGR, a Novel PARP Inhibitor, in Combination with DNA-Damaging Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce host toxicity.[1] A promising strategy involves combining targeted agents with traditional cytotoxic chemotherapy. This document outlines the application of SDGR , a potent, novel inhibitor of Poly (ADP-ribose) polymerase (PARP), in combination with DNA-damaging agents such as Temozolomide (TMZ) and Cisplatin.
PARP enzymes are critical components of the DNA Damage Response (DDR) network, playing a central role in the repair of DNA single-strand breaks (SSBs).[2][3][4] By inhibiting PARP, SSBs go unrepaired, leading to the collapse of replication forks and the formation of more cytotoxic DNA double-strand breaks (DSBs).[5] In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, a state where the simultaneous loss of two genes or pathways is lethal to the cell while the loss of either one alone is not.[6][7]
Combining a PARP inhibitor like this compound with chemotherapy that induces DNA damage (e.g., alkylating agents like TMZ or platinum-based compounds like Cisplatin) can create a synergistic effect.[3][6] The chemotherapy agent creates an abundance of DNA lesions, overwhelming the cell's repair capacity, which is further crippled by the PARP inhibitor. This enhanced DNA damage leads to increased cancer cell death.[8] Preclinical and clinical studies have demonstrated the potential of this approach in various cancers, including ovarian, breast, and glioblastoma.[5][9][10]
Underlying Mechanism: The DNA Damage Response Pathway
The synergistic lethality of combining this compound with DNA-damaging agents is rooted in the disruption of the DNA Damage Response (DDR) pathway. The following diagram illustrates the central role of PARP in SSB repair and how its inhibition, in concert with chemotherapy-induced damage, leads to cell death.
Data Presentation: Preclinical Synergy of this compound Combinations
The following tables summarize representative quantitative data from preclinical studies, demonstrating the synergistic anti-tumor effects of combining this compound with standard chemotherapy agents.
Table 1: In Vitro Cytotoxicity and Synergy in Glioblastoma Cell Lines
This table shows the half-maximal inhibitory concentration (IC50) for this compound and Temozolomide (TMZ) alone and the Combination Index (CI) value for the combination treatment in MGMT-proficient (T98G) and MGMT-deficient (U87) glioblastoma cell lines. A CI value < 1 indicates synergy.[11][12]
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) at ED50* |
| T98G | This compound (alone) | 15.2 | - |
| TMZ (alone) | >100 | - | |
| This compound + TMZ | - | 0.45 (Synergy) | |
| U87 | This compound (alone) | 10.8 | - |
| TMZ (alone) | 25.5 | - | |
| This compound + TMZ | - | 0.61 (Synergy) |
*ED50: Effective Dose for 50% inhibition. Data adapted from studies on Olaparib and Temozolomide combinations.[9]
Table 2: In Vivo Tumor Growth Inhibition in an Ovarian Cancer Xenograft Model
This table presents data from a study using an ovarian cancer patient-derived xenograft (PDX) mouse model. Mice were treated with this compound, Cisplatin, or the combination, and tumor growth inhibition (TGI) was measured.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | 0% |
| This compound | 50 mg/kg, daily, p.o. | 980 ± 110 | 21.6% |
| Cisplatin | 5 mg/kg, weekly, i.p. | 850 ± 95 | 32.0% |
| This compound + Cisplatin | Combination of above | 275 ± 45 | 78.0% |
Data are representative of preclinical studies combining PARP inhibitors with platinum-based chemotherapy.[13][14]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a guide and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol determines the synergistic cytotoxicity of this compound and a chemotherapy agent using a checkerboard dose-matrix and calculates the Combination Index (CI) via the Chou-Talalay method.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Chemotherapy Agent (e.g., Temozolomide)
-
96-well clear-bottom, white-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[15][16]
-
Drug Preparation: Prepare 10x concentrated stock solutions of this compound and Temozolomide in culture medium from DMSO stocks. Create a 7-point serial dilution for each drug.
-
Treatment: Add 10 µL of the 10x drug solutions to the wells to create a checkerboard matrix. Include wells for each drug alone and in combination at various ratios (e.g., fixed ratio based on IC50 values). Also include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[16]
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability.
-
Use graphing software (e.g., GraphPad Prism) to calculate the IC50 value for each drug alone.
-
Input the dose-response data for single agents and the combination into CompuSyn software to automatically calculate CI values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]
-
Protocol 2: Western Blot for DNA Damage Marker γH2AX
This protocol assesses the mechanism of action by measuring the levels of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[8]
Materials:
-
6-well cell culture plates
-
This compound and Chemotherapy Agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed 500,000 cells per well in 6-well plates. After 24 hours, treat cells with this compound, the chemotherapy agent, and the combination at pre-determined concentrations (e.g., IC50) for 24 hours. Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse with 150 µL of RIPA buffer. Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin). Quantify band intensity using software like ImageJ. An increase in the γH2AX signal in the combination group compared to single agents indicates enhanced DNA damage.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol evaluates the in vivo efficacy of the this compound combination therapy in an immunodeficient mouse model bearing human tumor xenografts.[17][18]
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human cancer cell line (e.g., 1x10^6 cells per mouse)
-
Matrigel
-
This compound and Chemotherapy Agent formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with IACUC regulations
Procedure:
-
Tumor Implantation: Subcutaneously implant 1x10^6 tumor cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.[16]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Chemotherapy Agent
-
Group 4: this compound + Chemotherapy Agent
-
-
Treatment Administration: Administer treatments based on a predetermined schedule (e.g., this compound daily by oral gavage, Cisplatin weekly by intraperitoneal injection) for 21-28 days.[13]
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2. Monitor body weight and observe for any signs of toxicity.
-
Endpoint and Analysis: Euthanize mice when tumors in the control group reach the predetermined maximum size, or at the end of the treatment period.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Compare the TGI of the combination group to the single-agent groups to determine in vivo synergy. Statistical analysis (e.g., ANOVA) should be performed to assess significance.
-
References
- 1. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 7. onclive.com [onclive.com]
- 8. Synergistic Effects of Olaparib and DNA-damaging Agents in Oesophageal Squamous Cell Carcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 9. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vjoncology.com [vjoncology.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Scilit [scilit.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Advances in Rodent Models for Breast Cancer Formation, Progression, and Therapeutic Testing [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of the SDGR Tetrapeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of the SDGR (Ser-Asp-Gly-Arg) tetrapeptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its solubility a concern?
A1: this compound is a tetrapeptide with the amino acid sequence Serine-Aspartic Acid-Glycine-Arginine. Its solubility can be a concern due to the presence of both acidic (Aspartic Acid) and basic (Arginine) residues, which can lead to intermolecular interactions and aggregation, especially around its isoelectric point. The this compound sequence is often used as a negative control in cell adhesion studies involving the RGD (Arg-Gly-Asp) motif, as it does not typically bind to integrin receptors.[1][2] Proper solubilization is crucial for accurate and reproducible experimental results.
Q2: What are the key physicochemical properties of the this compound peptide that influence its solubility?
A2: The solubility of the this compound peptide is primarily governed by its amino acid composition and overall charge at a given pH.[3][4]
-
Amino Acid Composition: It contains two hydrophilic, charged amino acids (Aspartic Acid and Arginine) and two polar, uncharged amino acids (Serine and Glycine). The presence of charged residues generally enhances water solubility.[5]
-
Isoelectric Point (pI): The theoretical isoelectric point (pI) of this compound is approximately 3.33. At this pH, the peptide has a net neutral charge, leading to minimal electrostatic repulsion between molecules and, consequently, its lowest aqueous solubility.
-
Charge at Neutral pH: At a neutral pH of 7, the Aspartic Acid residue is negatively charged, and the Arginine residue is positively charged. The N-terminus is positively charged, and the C-terminus is negatively charged. This results in a zwitterionic state with a net neutral charge, which can still present solubility challenges.
Q3: What is the first solvent I should try for dissolving my lyophilized this compound peptide?
A3: For any peptide, the first solvent to try is high-purity, sterile water.[6] Given that this compound is a short peptide with charged residues, it is expected to have some solubility in water.[5][7] Always start with a small aliquot of the peptide to test solubility before dissolving the entire stock.
Q4: How does pH dramatically affect the solubility of the this compound peptide?
A4: The pH of the solvent is a critical factor for this compound solubility.[4] Since its isoelectric point is around 3.33, the peptide will be least soluble in acidic conditions near this pH. By moving the pH away from the pI, the net charge of the peptide increases, enhancing its interaction with water and improving solubility.
-
In acidic solutions (pH < 3.33): The peptide will have a net positive charge.
-
In neutral to basic solutions (pH > 3.33): The peptide will have a net negative charge. Therefore, dissolving this compound in a buffer with a pH of 7.0 or higher is recommended to ensure it is fully charged and soluble.
Q5: Can organic co-solvents be used to dissolve the this compound peptide?
A5: Yes, if pH adjustment is insufficient, organic co-solvents can be effective.[4] For peptides that are difficult to dissolve in aqueous buffers, a common strategy is to first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.[6][8] It is important to ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be toxic to cells.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Lyophilized peptide does not dissolve in water. | The peptide concentration is too high, or the pH of the water is close to the peptide's isoelectric point (pI). | 1. Try sonicating the solution briefly (e.g., 3 sessions of 10-20 seconds) to aid dissolution.[5][8] 2. Gently warm the solution to under 40°C.[9] 3. If solubility is still low, proceed to pH adjustment as described below. |
| Peptide precipitates out of solution after initial dissolution. | The pH of the final buffer is too close to the peptide's pI. The solution may be supersaturated. | 1. Ensure the final pH of the solution is well above the pI of ~3.33 (e.g., pH 7.0-8.0). 2. Try re-dissolving the peptide at a lower concentration. 3. If using an organic co-solvent, ensure the peptide is fully dissolved in the organic solvent before slowly adding the aqueous buffer with vigorous vortexing. |
| Solution remains cloudy or hazy after attempting to dissolve. | Presence of insoluble aggregates. | 1. Centrifuge the solution to pellet any undissolved material and use the clear supernatant.[10] Note that this will reduce the actual concentration of the peptide in solution. 2. Consider sterile filtering the solution through a 0.22 µm filter if it is to be used in cell culture. |
| Need to dissolve the peptide at a high concentration. | The intrinsic solubility of the peptide may be limited. | 1. Use a small amount of a basic buffer, such as 0.1 M ammonium bicarbonate, to dissolve the peptide, and then dilute it to the final concentration with your experimental buffer.[4] 2. For very high concentrations, consider using a small amount of DMSO (if compatible with your assay) to initially dissolve the peptide.[11] |
Quantitative Data Summary
| Solvent/Buffer | pH | Predicted Solubility | Rationale |
| Sterile Deionized Water | ~5.5-6.5 | Moderate | The pH is above the pI, but the net charge is not maximized. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Good | The pH is significantly higher than the pI, leading to a net negative charge and increased solubility.[3] |
| 10% Acetic Acid | ~2.4 | Poor | The pH is close to the pI, resulting in minimal net charge and likely precipitation.[12] |
| 0.1% Ammonium Hydroxide | ~10.5 | Very Good | The pH is far from the pI, ensuring the peptide is highly charged and soluble.[5] |
| Dimethyl Sulfoxide (DMSO) | N/A | High | Organic solvents are generally effective for dissolving peptides, especially if aggregation is an issue.[11] |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide in Aqueous Buffer (Recommended First Approach)
-
Before opening, centrifuge the vial containing the lyophilized this compound peptide to ensure all the powder is at the bottom.
-
Allow the vial to warm to room temperature.
-
Add the required volume of sterile, high-purity water or a suitable buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, sonicate the solution in a water bath for 10-20 seconds. Repeat up to three times if necessary.
-
Visually inspect the solution for any particulate matter. If the solution is clear, it is ready for use or further dilution.
Protocol 2: pH-Adjusted Solubilization for Difficult-to-Dissolve this compound Peptide
-
Follow steps 1 and 2 from Protocol 1.
-
Add a small volume of a dilute basic solution, such as 0.1 M ammonium bicarbonate, to the lyophilized peptide.
-
Vortex thoroughly until the peptide is completely dissolved.
-
Slowly add your desired experimental buffer (e.g., PBS) to reach the final desired concentration and volume.
-
Check the pH of the final solution and adjust if necessary.
-
If the peptide is for cell culture use, sterile filter the final solution through a 0.22 µm syringe filter.
Protocol 3: Organic Co-Solvent Solubilization of this compound Peptide
-
Follow steps 1 and 2 from Protocol 1.
-
Add a minimal volume of 100% DMSO (e.g., 10-20 µL) to the lyophilized peptide.
-
Vortex thoroughly until the solution is completely clear. Sonication may be used to aid dissolution.
-
While vortexing, slowly and dropwise add your desired aqueous buffer to the peptide-DMSO solution until the final concentration is reached.
-
Critical Step: Do not add the peptide-DMSO solution to the buffer; add the buffer to the peptide-DMSO solution. This helps prevent the peptide from precipitating.
-
Ensure the final concentration of DMSO is compatible with your downstream experiments (typically ≤ 0.5% for cell-based assays).
Visualizations
Caption: A workflow for troubleshooting the solubilization of the this compound peptide.
Caption: this compound as a non-binding control for RGD-mediated integrin signaling.
References
- 1. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. genscript.com [genscript.com]
- 7. peptidesciences.com [peptidesciences.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 12. biobasic.com [biobasic.com]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects When Using the Schrödinger Platform
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the Schrödinger computational platform. It provides troubleshooting guidance and answers to frequently asked questions regarding unexpected off-target effects encountered during in silico drug discovery projects.
Troubleshooting Guide
Issue: My in silico screening predicts significant off-target binding for my lead compound.
When your computational models, such as those generated using Glide docking or FEP+, indicate potential binding to unintended targets, it is a critical checkpoint in your drug discovery pipeline. Here’s a step-by-step guide to troubleshoot and address this issue within the Schrödinger suite.
Step 1: Verify and Refine Your Computational Model
Before proceeding to extensive experimental validation, ensure the robustness of your in silico predictions.
-
Review Protein Preparation:
-
Ensure the crystal structures of both your on-target and potential off-targets were properly prepared using the Protein Preparation Wizard in Maestro. This includes correct bond orders, protonation states of residues, and optimized hydrogen-bonding networks.
-
For off-targets without high-quality experimental structures, consider using homology modeling or AlphaFold structures, followed by thorough refinement and validation.[1]
-
-
Refine Docking Parameters:
-
If using Glide for initial screening, ensure your grid generation is centered correctly on the binding site for both on- and off-targets.
-
Experiment with different docking precisions (e.g., SP and XP) to see if the predicted binding poses are consistent.[2]
-
-
Leverage FEP+ for Higher Accuracy:
-
For high-priority off-targets, use Free Energy Perturbation (FEP+) to obtain more accurate predictions of binding affinity.[3] FEP+ provides quantitative predictions of relative binding free energies, which can help differentiate true liabilities from computational artifacts.[4] A predicted binding affinity within a certain range of your on-target potency should be prioritized for further investigation.
-
Step 2: Analyze the Binding Pockets and Interactions
A detailed comparison of the binding sites of your on-target and off-target proteins can provide crucial insights for designing more selective compounds.
-
Binding Site Comparison:
-
Use the visualization tools in Maestro to superimpose the binding sites of your on-target and off-target proteins.
-
Identify key residue differences that can be exploited to enhance selectivity. Look for differences in size, hydrophobicity, and charge.
-
-
Ligand Interaction Analysis:
-
Analyze the predicted binding poses of your compound in both the on-target and off-target proteins.
-
Identify which interactions are driving the off-target binding. Are there specific hydrogen bonds or hydrophobic interactions that are unique to the off-target?
-
Step 3: Iterative Molecular Design for Improved Selectivity
Utilize the insights from your analysis to guide the design of new compounds with a better selectivity profile. The Schrödinger platform offers several tools to facilitate this process.
-
Protein Residue Mutation FEP+: This powerful tool can be used to systematically assess the impact of amino acid differences between your on-target and off-targets on ligand binding.[5] By running FEP+ calculations that "mutate" residues in the on-target to match the off-target, you can predict which changes to your ligand will disfavor binding to the off-target.
-
LiveDesign Platform: Use LiveDesign to collaboratively design and evaluate new molecular ideas in real-time.[6] You can set up workflows to automatically run docking and FEP+ calculations for new designs against both your on-target and key off-targets, allowing for rapid iteration. LiveDesign can also integrate machine learning models to predict various properties, including on- and off-target activity.[7]
-
Core Hopping and R-group Enumeration: Explore novel chemical space by using tools for core hopping and R-group enumeration.[8] This can help you move away from a scaffold that has inherent off-target liabilities.
Step 4: Prioritize Compounds for Experimental Validation
Based on your refined in silico predictions, prioritize a set of compounds for synthesis and experimental testing.
-
Select a Diverse Set: Choose compounds with a range of predicted selectivities to validate your computational models.
-
Include Control Compounds: Synthesize compounds predicted to be potent against the off-target as positive controls for your assays.
Below is a diagram illustrating the troubleshooting workflow for addressing predicted off-target effects.
In silico to experimental workflow for troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of misleading in silico off-target predictions?
A1: Misleading in silico predictions can arise from several factors:
-
Poor Quality Input Structures: The accuracy of any structure-based design method is highly dependent on the quality of the protein structure. Incomplete or poorly resolved crystal structures, or inaccuracies in homology models can lead to incorrect predictions.
-
Incorrect Protonation States: The protonation states of the protein and ligand can significantly impact binding interactions. The Protein Preparation Wizard helps to assign appropriate protonation states, but challenging cases may require manual inspection.
-
Protein Flexibility: Docking methods often treat the protein as rigid, which may not capture important conformational changes upon ligand binding. While FEP+ accounts for protein flexibility to a greater extent, very large-scale conformational changes can still be challenging to model accurately.
-
Inaccurate Scoring Functions: While modern scoring functions are generally reliable, they are not perfect and can sometimes misrank compounds. This is why it is often recommended to use a consensus of multiple methods or to progress to more rigorous methods like FEP+ for key decisions.
Q2: My experimental results show off-target activity that was not predicted by my computational models. What should I do?
A2: This scenario highlights the importance of the interplay between computational and experimental work. Here’s how to approach this:
-
Confirm Experimental Results: Ensure the experimental findings are robust and reproducible.
-
Re-evaluate Your In Silico Protocol:
-
Was the off-target protein included in your initial screening panel? If not, this is an opportunity to expand your panel for future predictions.
-
If the off-target was included, revisit your computational model for that specific protein. There may be a need to refine the protein structure or docking protocol.
-
-
Perform Root Cause Analysis:
-
Obtain a crystal structure of your compound bound to the off-target protein, if possible. This will provide definitive information about the binding mode.
-
If a crystal structure is not feasible, use tools like Induced Fit Docking (IFD) within the Schrödinger suite to explore potential binding modes that account for protein flexibility.
-
-
Update Your Predictive Models: Use the new experimental data to refine your computational models. In LiveDesign, you can incorporate experimental data to build and improve machine learning models for off-target activity, enhancing the predictive power for future designs.[7]
Q3: How can I proactively design for selectivity from the beginning of my project?
A3: Proactively designing for selectivity is a key advantage of using a computational platform.
-
Early Off-Target Profiling: As soon as you have a hit series, perform broad in silico off-target screening against a panel of relevant proteins (e.g., kinases, GPCRs, ion channels).
-
Selectivity-Focused FEP+: Use FEP+ to calculate the relative binding affinity of your compounds for both the on-target and key off-targets simultaneously.[4] This allows you to optimize for a selectivity window, not just on-target potency.
-
Utilize WaterMap: Analyze the hydration patterns in the binding sites of your on- and off-targets using WaterMap. Displacing unfavorable water molecules in the on-target while not disturbing favorable waters in the off-target can be a powerful strategy for achieving selectivity.[9]
The following diagram illustrates the decision-making process when unexpected experimental off-target effects are observed.
Workflow for addressing unpredicted experimental off-target effects.
Experimental Validation Protocols
The validation of in silico predictions is crucial. Below are summaries of key experimental assays to confirm on- and off-target engagement.
Protocol 1: Kinase Profiling Panel
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP.
-
Compound Addition: Add the diluted test compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add a detection reagent that measures the remaining ATP (e.g., using luminescence) or the phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any significant hits.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Presentation
The following tables provide examples of how to structure and present data from both in silico predictions and experimental validation.
Table 1: In Silico Selectivity Profile from FEP+
| Compound ID | On-Target (Target X) ΔG (kcal/mol) | Off-Target (Kinase Y) ΔG (kcal/mol) | Predicted Selectivity (ΔΔG) |
| Lead-001 | -10.5 | -9.8 | 0.7 |
| Analogue-002 | -10.2 | -7.5 | 2.7 |
| Analogue-003 | -11.1 | -10.9 | 0.2 |
ΔΔG = ΔG (Off-Target) - ΔG (On-Target). A larger positive value indicates greater selectivity for the on-target.
Table 2: Experimental Kinase Selectivity Panel Results
| Compound ID | On-Target (Target X) IC50 (nM) | Off-Target (Kinase Y) IC50 (nM) | Selectivity Fold |
| Lead-001 | 15 | 30 | 2 |
| Analogue-002 | 25 | >1000 | >40 |
| Analogue-003 | 8 | 12 | 1.5 |
Selectivity Fold = IC50 (Off-Target) / IC50 (On-Target)
References
- 1. schrodinger.com [schrodinger.com]
- 2. m.youtube.com [m.youtube.com]
- 3. schrodinger.com [schrodinger.com]
- 4. Is structure based drug design ready for selectivity optimization? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schrodinger.com [schrodinger.com]
- 6. schrodinger.com [schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. schrodinger.com [schrodinger.com]
- 9. youtube.com [youtube.com]
Navigating Preclinical Trials: A Technical Support Center for Optimizing SDGR Dosage and Minimizing Toxicity in Animal Models
For researchers and drug development professionals, optimizing the dosage of a novel compound while minimizing toxicity is a critical phase in preclinical studies. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the hypothetical compound SDGR.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of dose-range finding studies for this compound?
A1: Dose-range finding (DRF) studies are fundamental to preclinical drug development. Their primary objective is to identify a range of doses that are tolerated by the animal model and to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of this compound that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[1][2] These initial studies are crucial for selecting appropriate dose levels for subsequent, more extensive Good Laboratory Practice (GLP) toxicology and efficacy studies.[1][3]
Q2: How is the starting dose for a first-in-animal study with this compound determined?
A2: The selection of a starting dose for first-in-animal studies is a critical step to ensure animal welfare and data quality. Several factors can inform this decision:
-
In vitro data: Cytotoxicity data from cell-based assays can provide an initial estimate of the concentrations at which this compound might become toxic.
-
Data from similar compounds: If this compound belongs to a class of drugs with known toxicity profiles, this information can be leveraged to estimate a safe starting dose.
-
Allometric scaling: If data is available from another animal species, allometric scaling, which accounts for differences in body surface area, can be used to estimate an equivalent dose in the current model.[4]
It is a common practice to start with a low dose and gradually escalate it in subsequent cohorts of animals.[1]
Q3: What are the key differences between a Maximum Tolerated Dose (MTD) study and a No-Observed-Adverse-Effect Level (NOAEL) study?
A3: Both MTD and NOAEL are crucial toxicological endpoints, but they represent different ends of the dose-response spectrum.
-
MTD: As previously mentioned, the MTD is the highest dose that does not cause unacceptable toxicity.[5] It helps define the upper limit for dosing in longer-term studies.[2]
-
NOAEL: The NOAEL is the highest dose at which there are no biologically or statistically significant increases in the frequency or severity of any adverse effects in the exposed animals when compared to a control group.[5] The NOAEL is critical for establishing a safe starting dose for human clinical trials.[6]
Q4: What are common signs of toxicity to monitor in animal models treated with this compound?
A4: Careful observation of the animals is paramount for detecting toxicity. Common clinical signs include:
-
Changes in physical appearance: Ruffled fur, hunched posture, piloerection.
-
Behavioral changes: Lethargy, hyperactivity, circling, repetitive chewing.[7]
-
Physiological changes: Weight loss (a sensitive indicator of toxicity), changes in food and water consumption, altered breathing patterns.[8][9]
-
Autonomic signs: Salivation, lacrimation, urination, defecation.[7]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High mortality or severe toxicity at the initial this compound dose. | The starting dose was too high. The chosen animal model exhibits unexpected sensitivity. The formulation or vehicle is causing toxicity. | - Immediately halt the study for the affected cohort. - Re-evaluate the starting dose; consider a 10-fold or greater reduction. - Review all available in vitro and in silico toxicology data. - Conduct a vehicle-only control study to rule out formulation-related toxicity. |
| No observable adverse effects at the highest administered this compound dose. | The dose range selected was too low. This compound may have low intrinsic toxicity. Poor bioavailability of the compound. | - Consider a follow-up study with a higher dose range. - Analyze plasma samples to determine the pharmacokinetic profile (exposure) of this compound. - If exposure is low, investigate formulation strategies to improve bioavailability. |
| Significant weight loss (>15%) in animals. | The dose is approaching or has exceeded the MTD. This compound may be affecting appetite or metabolism. | - Consider the weight loss a sign of significant toxicity and a potential endpoint for that dose group.[2] - Reduce the dose in subsequent cohorts. - Monitor food and water intake to differentiate between reduced consumption and metabolic effects. |
| Inconsistent toxicity results between animals in the same dose group. | Variability in animal health or genetics. Inaccurate dosing or formulation preparation. | - Ensure all animals are sourced from a reputable supplier and are of a similar age and weight. - Review and standardize all dosing procedures and formulation protocols. - Increase the number of animals per group to improve statistical power. |
Data Presentation: Quantitative Toxicology Data for this compound
The following tables provide a template for summarizing key data from dose-finding studies.
Table 1: Single-Dose Acute Toxicity of this compound in Rodents
| Dose Group (mg/kg) | Number of Animals (Male/Female) | Mortality (M/F) | Key Clinical Signs Observed |
| Vehicle Control | 5/5 | 0/0 | No abnormalities observed |
| 10 | 5/5 | 0/0 | No abnormalities observed |
| 100 | 5/5 | 0/0 | Mild lethargy within 2 hours post-dose |
| 500 | 5/5 | 1/0 | Lethargy, hunched posture, piloerection |
| 1000 | 5/5 | 3/2 | Severe lethargy, ataxia, significant weight loss |
Table 2: 14-Day Repeated-Dose Toxicity of this compound in Rodents - Key Findings
| Dose Group (mg/kg/day) | Mean Body Weight Change (%) | Key Hematology/Clinical Chemistry Changes | Key Histopathology Findings |
| Vehicle Control | +5.2 | None | No significant findings |
| 10 | +4.8 | None | No significant findings |
| 50 | -2.1 | Mild elevation in ALT and AST | Minimal hepatocellular hypertrophy |
| 200 | -12.5 | Significant elevation in ALT, AST, and BUN | Moderate centrilobular necrosis in the liver; mild tubular degeneration in the kidneys |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase, BUN: Blood Urea Nitrogen
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Rodents
-
Animal Model: Select a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group (n=3-5 per sex per group).
-
Dose Formulation: Prepare this compound in a suitable vehicle. The vehicle should be tested alone in a control group.
-
Dose Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Dose Escalation: Begin with a low dose and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence). Allow for an observation period between dose escalations to monitor for delayed toxicity.[10]
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, and record body weights before dosing and at regular intervals.[4]
-
Endpoint: The MTD is reached at the dose that causes signs of toxicity, such as significant weight loss (e.g., 10-15%) or other overt clinical signs, without causing mortality.[2]
Protocol 2: Acute Single-Dose Toxicity Study of this compound
-
Animal Model: Use a single rodent species, with at least 5 animals per sex per group.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). The high dose should be selected to induce observable toxicity.[11]
-
Dose Administration: Administer a single dose of this compound.
-
Observation Period: Observe animals for at least 14 days.[5]
-
Data Collection: Record mortality, clinical signs, body weight changes, and perform gross necropsy on all animals at the end of the study.[5] Histopathological examination of major organs is also recommended.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preclinical toxicity testing of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis via oxidative stress.
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. Acute toxicity – MTD/NOAEL studies | Bienta [bienta.net]
- 6. medicaljagat.com [medicaljagat.com]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. altasciences.com [altasciences.com]
Welcome to the technical support center for researchers engaged in studies of the SH3 Domain-Binding Glutamic Acid-Rich (SH3BGR) protein family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am having trouble expressing and purifying a recombinant SH3BGR family protein. What are the common issues?
A1: Challenges in expressing and purifying SH3BGR proteins often stem from their small size and potential for instability. Common problems include low yield, protein degradation, and poor solubility.
Troubleshooting Strategies for SH3BGR Protein Expression and Purification:
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Suboptimal codon usage in the expression host. | Optimize the gene sequence for the expression system (e.g., E. coli). |
| Toxicity of the protein to the expression host. | Use a lower induction temperature (e.g., 18-25°C) and a lower concentration of the inducing agent (e.g., IPTG). | |
| Inefficient lysis. | Test different lysis methods (e.g., sonication, French press) and lysis buffers. | |
| Protein Degradation | Proteolytic cleavage. | Add a protease inhibitor cocktail to the lysis buffer and keep the sample on ice at all times. |
| Instability of the protein. | Consider adding a stabilizing fusion tag (e.g., GST, MBP) that can be cleaved off after purification. | |
| Poor Solubility | Formation of inclusion bodies. | Optimize expression conditions (lower temperature, different E. coli strain like Rosetta or BL21(DE3)pLysS). Test different lysis buffers with varying salt concentrations and detergents. |
| Misfolding of the protein. | Include a refolding step in your purification protocol, or express with a solubility-enhancing tag. |
Q2: My co-immunoprecipitation (co-IP) experiment to identify SH3BGR-interacting proteins is failing. What could be going wrong?
A2: Co-IP experiments with SH3BGR proteins can be challenging due to the transient nature of some protein-protein interactions and potential for non-specific binding.
Troubleshooting Guide for SH3BGR Co-Immunoprecipitation:
| Problem | Possible Cause | Recommended Solution |
| No interaction detected | The interaction is weak or transient. | Optimize washing steps with less stringent buffers (e.g., lower salt concentration). Consider a cross-linking step before cell lysis. |
| The antibody is not efficiently pulling down the SH3BGR protein. | Validate your antibody for immunoprecipitation. Use a higher antibody concentration or a different antibody. | |
| The interacting protein is not expressed or is at a very low level. | Confirm the expression of the putative interacting protein by Western blot in your input lysate. | |
| High background/non-specific binding | The antibody is cross-reacting with other proteins. | Use a high-quality, affinity-purified antibody. Perform a pre-clearing step with beads before adding the specific antibody. |
| Non-specific proteins are binding to the beads. | Block the beads with BSA or normal serum before use. Increase the stringency of the wash buffers. |
Experimental Protocols
Detailed Methodology for Co-Immunoprecipitation of a Flag-Tagged SH3BGR Protein
-
Cell Lysis:
-
Culture and transfect HEK293T cells with a plasmid encoding a Flag-tagged SH3BGR protein.
-
After 24-48 hours, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Reserve a small aliquot of the lysate as the "input" control.
-
Add anti-Flag M2 affinity gel to the remaining lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with ice-cold wash buffer (lysis buffer with a lower concentration of Triton X-100, e.g., 0.1%).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the input and eluted fractions by Western blotting with antibodies against the Flag-tag and the suspected interacting protein.
-
Signaling Pathways and Experimental Workflows
The SH3BGR protein family acts as adaptor proteins in various signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
SH3BGRL and its Role in the c-Src/AKT/MAPK Signaling Pathway
SH3BGRL can bind to the inactive form of the proto-oncogene c-Src. This interaction can lead to the activation of downstream signaling cascades, including the AKT and MAPK pathways, which are implicated in cell survival and proliferation.
SH3BGRL-mediated activation of c-Src and downstream signaling.
Experimental Workflow for Investigating SH3BGR Protein Interactions
A typical workflow to identify and validate protein-protein interactions involving an SH3BGR family member.
Workflow for SH3BGR protein interaction studies.
Reasons for lack of SDGR activity in certain cell lines
Technical Support Center: Troubleshooting SDGR (Succinate-SUCNR1) Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the activity of the succinate receptor (SUCNR1, also known as GPR91), a key component of succinate-driven G-protein coupled receptor (this compound) signaling.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues when expected SUCNR1-mediated cellular responses are absent.
Issue: Lack of Cellular Response to Succinate or SUCNR1 Agonists
Question 1: I am not observing any cellular response (e.g., calcium mobilization, cAMP inhibition) after stimulating my cells with succinate. What are the potential reasons?
There are several potential reasons for a lack of response, which can be broadly categorized into issues with the cell line, the experimental conditions, or the signaling pathway itself.
1. Cell Line and Receptor Expression:
-
Low or Absent SUCNR1 Expression: The most common reason for a lack of response is that the cell line does not express SUCNR1 at sufficient levels. SUCNR1 expression is highly cell-type specific. For instance, it is abundant in immune cells like macrophages and dendritic cells, as well as in tissues such as the kidney and liver, but it is scarce in skeletal muscle cells.[1][2]
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Cell Passage and Culture Conditions: High cell passage numbers can lead to changes in gene expression, including the downregulation of receptors. Additionally, cellular metabolism, influenced by media components like glucose and glutamine, can impact SUCNR1 signaling and localization.[1]
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Subcellular Localization of the Receptor: SUCNR1 can be localized to the plasma membrane or intracellular compartments like the endoplasmic reticulum (ER).[3][4] The signaling output can differ depending on its location.[1][4] Hypoxic conditions have been shown to promote the translocation of SUCNR1 from the ER to the plasma membrane.[3]
2. Experimental Conditions:
-
Ligand Inactivity: Ensure the succinate solution is freshly prepared and at the correct pH. The purity and stability of synthetic agonists should also be verified.[5]
-
Incorrect Ligand Concentration: The half-maximal effective concentration (EC50) for succinate is in the micromolar range (typically 28-56 µM).[6] Ensure you are using a concentration range that is appropriate for receptor activation.
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Assay Sensitivity: The assay you are using may not be sensitive enough to detect the signal. This can be due to low receptor expression or weak G-protein coupling.
3. Signaling Pathway Components:
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G-Protein Coupling: SUCNR1 couples to both Gi and Gq G-proteins, leading to the inhibition of adenylyl cyclase (decreasing cAMP) and activation of phospholipase C (increasing intracellular calcium), respectively.[1][7][8] The preferential coupling can be cell-type dependent.[1] If you are only measuring one pathway, you may be missing the response from the other.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response.[9]
-
Downstream Signaling Defects: The lack of response could be due to a defect in a downstream signaling component, rather than the receptor itself.
Question 2: How can I systematically troubleshoot the lack of SUCNR1 activity?
Follow this logical workflow to identify the root cause of the issue.
Troubleshooting Workflow for Lack of SUCNR1 Activity
Caption: A step-by-step decision tree for troubleshooting the absence of SUCNR1 activity.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are known to express SUCNR1? SUCNR1 expression is well-documented in immune cells like human THP-1 macrophages (particularly M2-polarized), dendritic cells, and hematopoietic progenitor cells.[2][7] It is also found in kidney-derived cell lines like HEK293 and MDCK, as well as in pancreatic β-cell lines such as MIN6 and EndoC-βH1.[7][10]
Q2: My cell line is supposed to express SUCNR1, but I still don't see a response. Why? Even in cell lines known to express SUCNR1, the expression level can be variable. It's crucial to verify the mRNA and protein expression in your specific batch of cells.[2] Furthermore, the signaling can be context-dependent, influenced by factors like the metabolic state of the cells.[1] For example, in RGC-5 neuronal cells, SUCNR1 is primarily located at the endoplasmic reticulum under normoxic conditions.[3][4]
Q3: What is the relationship between Succinate Dehydrogenase (SDH) and SUCNR1 activity? SDH is a mitochondrial enzyme that converts succinate to fumarate in the Krebs cycle.[11] When SDH activity is inhibited or impaired (e.g., due to mutations or hypoxic conditions), intracellular succinate can accumulate and be transported out of the cell, where it can then act as a ligand for SUCNR1.[11][12] Thus, SDH activity is a key regulator of the availability of the endogenous ligand for SUCNR1.
Q4: What are the typical downstream signaling pathways activated by SUCNR1? SUCNR1 is pleiotropic and can couple to different G-proteins to initiate distinct signaling cascades:
-
Gi Pathway: Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
-
Gq Pathway: Activation of the Gq pathway stimulates phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium (Ca2+) concentrations.[8]
-
Other Pathways: SUCNR1 activation has also been linked to the phosphorylation of ERK1/2 and Akt.[1][7]
SUCNR1 Signaling Pathways
Caption: Simplified diagram of the major signaling pathways activated by SUCNR1.
Quantitative Data Summary
Table 1: SUCNR1 Expression in Various Tissues and Cell Lines
| Tissue/Cell Line | Expression Level (mRNA) | Source |
| Mouse Adipose Tissue (scWAT) | High | [10][13] |
| Mouse Liver | Moderate | [10][13] |
| Mouse Pancreas | Low | [10][13] |
| Human Skeletal Muscle | Scarce/Undetectable | [2] |
| Human M2-Polarized Macrophages | High | [2] |
| Human Pancreatic β-cells | Present | [10] |
Table 2: Pharmacological Properties of SUCNR1 Agonists
| Agonist | EC50 (HEK293 cells, cAMP assay) | Notes | Source |
| Succinate | ~29 µM | Endogenous ligand | [14] |
| cis-Epoxysuccinic acid | ~2.7 µM | Potent, non-metabolized agonist | [14] |
Experimental Protocols
Protocol 1: Measurement of SUCNR1-Mediated Calcium Mobilization
Objective: To measure the increase in intracellular calcium following SUCNR1 activation.
Methodology:
-
Cell Preparation: Seed cells (e.g., HEK293 transiently expressing SUCNR1, or THP-1 macrophages) in a 96-well black, clear-bottom plate and culture to confluency.
-
Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Washing: Gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescent plate reader. Measure the basal fluorescence for a short period (e.g., 10-20 seconds) to establish a baseline.
-
Stimulation: Add succinate or another agonist at various concentrations to the wells.
-
Data Acquisition: Immediately after adding the agonist, continuously measure the fluorescence signal for 1-2 minutes.
-
Data Analysis: Subtract the background fluorescence and normalize the signal to the baseline. The change in fluorescence intensity reflects the change in intracellular calcium concentration.
Protocol 2: Measurement of SUCNR1-Mediated cAMP Inhibition
Objective: To measure the decrease in cAMP levels following SUCNR1 activation.
Methodology:
-
Cell Preparation: Seed cells in a suitable multi-well plate.
-
Pre-treatment: Starve the cells (e.g., in serum-free media) for a few hours. Incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 250 µM) for 30 minutes to prevent cAMP degradation.[2][15]
-
Agonist Incubation: Add the SUCNR1 agonist (succinate or other) with or without a SUCNR1 antagonist for 30 minutes.[2]
-
Adenylyl Cyclase Stimulation: Add forskolin (e.g., 3 µM), a direct activator of adenylyl cyclase, to all wells (except the negative control) for 10 minutes to induce cAMP production.[2]
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's protocol.
-
cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a competitive ELISA or a HTRF-based cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the SUCNR1 agonist is determined by the reduction in forskolin-stimulated cAMP levels.[2]
References
- 1. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. revvity.com [revvity.com]
Reducing non-specific binding in SDGR pull-down assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in Structurally Defined Guanine Nucleotide Exchange Factor Recognition (SDGR) pull-down assays.
Troubleshooting Guide: Reducing Non-Specific Binding
High background and non-specific binding are common challenges in pull-down assays. The following table summarizes potential causes and recommended solutions to help you obtain cleaner, more reliable results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Insufficient Blocking: Unoccupied sites on beads bind non-specifically to proteins.[1] | - Pre-clear lysate: Incubate the lysate with beads alone before adding the antibody or bait protein to remove proteins that non-specifically bind to the beads.[2] - Block beads: Incubate beads with a blocking agent like 1% Bovine Serum Albumin (BSA) or non-fat dry milk for 1 hour before use. - Optimize blocking buffer: Test different blocking agents (e.g., BSA, casein, normal serum) and concentrations (typically 1-5%).[3][4] |
| 2. Inadequate Washing: Non-specifically bound proteins are not sufficiently removed.[5][6] | - Increase wash steps: Perform 3-5 washes after incubation.[7] - Increase wash volume: Use a wash buffer volume at least as high as the coating volume.[8] - Increase wash stringency: Modify the wash buffer by increasing salt concentration (e.g., up to 1 M NaCl) or adding a non-ionic detergent (e.g., 0.1% - 1.0% Triton X-100 or NP-40).[5] - Include a soak step: A 5-minute soak during the final wash can help remove trapped unbound proteins.[8] | |
| 3. Non-specific Antibody Binding: The antibody used has off-target interactions. | - Use affinity-purified antibodies: These antibodies have higher specificity.[5] - Titrate antibody concentration: Use the lowest effective concentration of the antibody to minimize non-specific binding.[7] - Include an isotype control: Use a non-specific antibody of the same isotype to determine the level of background from the antibody itself.[5] | |
| False Positives | 1. Indirect Interactions: Proteins may be interacting with a common binding partner (e.g., nucleic acids) rather than directly with the bait protein. | - Treat lysate with nuclease: Add DNase or RNase to the lysis buffer to eliminate nucleic acid-mediated interactions.[9] |
| 2. Hydrophobic or Ionic Interactions: Non-specific binding due to charge or hydrophobicity.[10][11] | - Adjust buffer components: Optimize the pH and salt concentration of your lysis and wash buffers.[11] Adding a non-ionic detergent can reduce hydrophobic interactions.[11] | |
| Weak or No Target Signal | 1. Overly Stringent Washing: Harsh wash conditions may be disrupting the specific interaction.[12] | - Decrease wash stringency: Reduce the salt or detergent concentration in the wash buffer.[12] |
| 2. Protein Degradation: Proteases in the lysate degrade the target protein or bait. | - Add protease inhibitors: Always include a fresh protease inhibitor cocktail in your lysis buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a pull-down assay?
A1: The most common sources of high background are non-specific binding of proteins to the affinity beads, the primary antibody, or other components of the assay.[5] This can be caused by hydrophobic, ionic, or other weak interactions.[10][11] Incomplete cell lysis can also release substances that interfere with the assay.[5]
Q2: How do I choose the right blocking agent for my this compound pull-down?
A2: The choice of blocking agent depends on your specific system. Bovine Serum Albumin (BSA) at 1-5% is a common starting point.[3] However, if you are studying phosphoproteins, avoid using milk-based blockers as they contain phosphoproteins that can cause high background.[3] Normal serum (from the same species as the secondary antibody) can also be an effective blocking agent.[4] It is often necessary to empirically test a few different blockers to find the one that works best for your experiment.
Q3: How can I optimize my wash steps to reduce background without losing my protein of interest?
A3: Optimization is key. You can increase the stringency of your washes by gradually increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or the detergent concentration (e.g., 0.1% to 0.5% Triton X-100) in your wash buffer.[5][13] It's recommended to perform 3-5 wash cycles.[7] If you start losing your specific interaction, reduce the stringency.
Q4: Can the amount of antibody I use affect non-specific binding?
A4: Yes, using too much antibody is a common cause of increased non-specific binding.[7] It is crucial to titrate your antibody to determine the optimal concentration that effectively pulls down your target protein without leading to excessive background.[14]
Q5: What controls are essential for a reliable pull-down assay?
A5: Several controls are critical. A "beads-only" control (lysate incubated with beads without antibody) helps identify proteins that bind non-specifically to the beads.[5] An "isotype control" (using a non-relevant antibody of the same isotype) helps determine the background contributed by the antibody itself.[5]
Experimental Protocols
Detailed Protocol for an this compound Pull-Down Assay
This protocol provides a general framework. Optimization of specific steps will be necessary for each experimental system.
-
Lysate Preparation:
-
Culture and harvest cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Bead Preparation and Blocking:
-
Resuspend the affinity beads (e.g., Protein A/G agarose or magnetic beads).
-
Wash the beads 2-3 times with lysis buffer.
-
Block the beads by incubating them with 1% BSA in lysis buffer for 1 hour at 4°C with gentle rotation.
-
Wash the blocked beads 2-3 times with lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add the blocked beads to the cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.[2]
-
-
Immunoprecipitation:
-
Add the specific antibody against the this compound protein (or the purified bait protein) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add the pre-washed and blocked beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C with gentle rotation.[7]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Resuspend the beads in 1 mL of cold wash buffer.
-
Invert the tube several times to wash the beads thoroughly.
-
Repeat the pelleting and washing steps for a total of 3-5 times.[7]
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Alternatively, use a non-denaturing elution method, such as a low pH buffer or a competitive ligand, if downstream applications require native proteins.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Visualizations
Experimental Workflow for a Pull-Down Assay
Caption: Workflow of a typical pull-down assay.
Troubleshooting Logic for Non-Specific Binding
Caption: Logic for troubleshooting non-specific binding.
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. corning.com [corning.com]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 14. bitesizebio.com [bitesizebio.com]
Technical Support Center: SDGR (Stimulator of Dimerization and Gene Regulation)
Welcome to the technical support center for SDGR. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ester functional group in this compound is prone to hydrolysis, especially under acidic or basic pH conditions.[1][2][3]
-
Oxidation: The phenol moiety can be oxidized, particularly in the presence of dissolved oxygen or trace metal ions.[1]
-
Photodegradation: Exposure to UV or ambient light can cause the molecule to break down.[2][4]
Q2: What is the optimal solvent for dissolving and storing this compound?
A2: For long-term storage, it is highly recommended to prepare high-concentration stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO).[5] For aqueous working solutions, prepare them fresh for each experiment from the DMSO stock to minimize hydrolysis.[5]
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to six months).[5][6] For short-term storage (up to one month), -20°C is acceptable.[5] Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.[5][7]
Q4: My this compound solution has changed color. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of oxidative degradation of the phenolic group in this compound. If you observe a color change, it is recommended to discard the solution and prepare a fresh one from a new stock aliquot.
Q5: Can I store my working solutions of this compound in aqueous buffers?
A5: It is not recommended to store this compound in aqueous buffers for extended periods due to the risk of hydrolysis.[5] If your experimental protocol requires the use of aqueous buffers, prepare the working solution immediately before use and use it within a few hours.
Troubleshooting Guide
If you are experiencing issues with this compound stability, such as loss of biological activity or inconsistent experimental results, use the following guide to troubleshoot potential causes.[8]
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity over time | Chemical degradation (hydrolysis, oxidation, photodegradation) | Optimize storage conditions: store at -80°C, protect from light.[6] Prepare fresh working solutions for each experiment.[5] |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes.[5][6] | |
| Adsorption to container surfaces | Use low-binding microplates and pipette tips.[9] | |
| Inconsistent results between experiments | Degradation of stock solution | Discard the current stock solution and prepare a new one from lyophilized powder. Ensure proper storage of the new stock. |
| Instability in assay medium | Perform a stability assessment of this compound in your specific assay buffer.[8] | |
| Precipitation observed in solution | Low solubility in the chosen solvent | Verify the solubility of this compound in your solvent. Consider using a co-solvent system if necessary. |
| Solution is supersaturated | Ensure the concentration does not exceed the solubility limit. Gentle warming may aid dissolution, but be cautious of temperature-sensitive degradation.[6] | |
| Compound is degrading into less soluble products | Analyze the precipitate to identify if it is a degradation product. |
Impact of pH and Temperature on this compound Stability
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the degradation of a 10 µM aqueous solution of this compound over 24 hours under different conditions.
| pH | Temperature | Percent Degradation (24 hours) |
| 4.0 | 4°C | < 1% |
| 4.0 | 25°C (Room Temp) | ~ 5% |
| 7.4 | 4°C | ~ 10% |
| 7.4 | 25°C (Room Temp) | ~ 30% |
| 9.0 | 25°C (Room Temp) | > 70% |
As the data indicates, this compound is most stable at acidic pH and low temperatures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Homogenization: Vortex the solution until the this compound is completely dissolved. Gentle sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.[5]
Protocol 2: HPLC-Based Stability Assay
This protocol can be used to assess the stability of this compound under your specific experimental conditions.
-
Sample Preparation: Prepare solutions of this compound at the desired concentration in the buffer or medium to be tested. Include a control sample at t=0 prepared in a solvent where this compound is stable (e.g., acetonitrile).
-
Incubation: Store the samples under the desired conditions (e.g., specific temperature, light exposure).
-
Aliquot Collection: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.
-
Reaction Quenching: Immediately stop any further degradation by adding an equal volume of cold acetonitrile and vortexing.
-
Analysis: Analyze the samples by reverse-phase HPLC with UV detection.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample by comparing the peak areas.[9]
Visualizations
Caption: Major degradation pathways for the fictional this compound compound.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting this compound degradation issues.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Forced Degradation – Home [pharmatechassociates.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Surface-Directed Glycan Recognition (SDGR) Synthesis
Welcome to the technical support center for Surface-Directed Glycan Recognition (SDGR) Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to address batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound Synthesis and why is batch-to-batch variability a concern?
A1: Surface-Directed Glycan Recognition (this compound) Synthesis is a multistep process to fabricate glycan arrays or functionalized surfaces for studying carbohydrate interactions. It involves the immobilization of carbohydrate molecules onto a solid support. Batch-to-batch variability is a significant concern because it can lead to inconsistent surface density of glycans, altered presentation of carbohydrate epitopes, and consequently, unreliable results in binding assays.[1][2][3] The primary sources of this variability often stem from inconsistencies in raw materials, reaction conditions, and manual processing steps.[2]
Q2: What are the most critical factors influencing the reproducibility of this compound synthesis?
A2: The key factors affecting reproducibility are:
-
Surface Chemistry and Quality: The purity, consistency, and activation level of the solid support (e.g., glass slides, nanoparticles) are foundational.[4][5]
-
Reagent Purity and Stoichiometry: The quality and precise amounts of monosaccharide building blocks, coupling reagents, and deprotection agents are critical. Impurities can terminate chain growth or cause side reactions.[6][7]
-
Reaction Conditions: Strict control over temperature, reaction time, humidity, and agitation is necessary for consistent outcomes.[8][9]
-
Washing Steps: Incomplete removal of excess reagents and byproducts between synthesis steps is a common cause of failure.[10]
Q3: How does automation help in reducing variability?
A3: Automated synthesis platforms can significantly improve reproducibility by precisely controlling reaction times, reagent delivery, temperature, and washing cycles.[8][11][12] This minimizes the potential for human error and ensures that each batch is processed under nearly identical conditions.[8][11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound synthesis.
Issue 1: Low or No Glycan Immobilization on the Surface
Symptoms:
-
Low fluorescence or colorimetric signal in a binding assay with a known lectin or antibody.
-
Surface characterization techniques (e.g., XPS, contact angle) show no evidence of glycan attachment.
| Potential Cause | How to Investigate | Recommended Solution |
| Poor Surface Activation | Measure the contact angle of the functionalized surface. A successfully activated amine surface should be more hydrophilic than the base material. Analyze surface composition with XPS to confirm the presence of desired functional groups. | Re-run the surface activation protocol. Ensure all reagents for activation are fresh and of high purity. Confirm that the reaction vessel is clean and free of contaminants. |
| Inactive Coupling Reagents | Perform a small-scale test reaction in solution to confirm the activity of the coupling reagents. | Use a freshly opened bottle of coupling reagent or test the activity of the current batch. Store reagents under the recommended conditions (e.g., desiccated, inert atmosphere). |
| Inefficient Coupling Reaction | Analyze a small portion of the reaction supernatant by TLC or LC-MS to check for the consumption of the glycan donor. | Optimize coupling time and temperature. Increase the equivalents of the glycan donor and coupling reagents.[13] Consider using a different, more potent coupling agent. |
| Steric Hindrance | This is more common with larger, branched glycans. The structure of the linker may be too short or inflexible. | Synthesize a derivative with a longer, more flexible linker arm (e.g., a PEG linker) to reduce steric hindrance at the surface. |
Issue 2: High Batch-to-Batch Variability in Assay Signal
Symptoms:
-
Signal intensity from a standard binding assay varies significantly (>20%) between different batches of this compound surfaces.
-
Inconsistent spot morphology on microarray slides.
| Potential Cause | How to Investigate | Recommended Solution |
| Inconsistent Reagent Quality | Test all incoming raw materials (solvents, building blocks, reagents) for purity via appropriate analytical methods (e.g., NMR, MS, HPLC).[6][7] | Qualify vendors and establish strict quality control criteria for all reagents. Use reagents from the same lot for a series of related experiments. |
| Variations in Reaction Conditions | Maintain a detailed log of all reaction parameters for each batch, including temperature, humidity, and reaction times. | Use automated synthesizers for better control over reaction parameters.[14] If performing manually, use temperature-controlled reaction blocks and ensure a controlled atmosphere (e.g., glove box for moisture-sensitive steps). |
| Incomplete Deprotection or Coupling | After each coupling/deprotection cycle, a small sample of the solid support can be cleaved and the product analyzed by mass spectrometry to check for the presence of deletion sequences or protecting groups.[15] | Increase reaction times for difficult coupling or deprotection steps.[15] For repeated failures at a specific step, consider redesigning the synthesis strategy with different protecting groups.[16] |
| Inconsistent Washing/Filtration | Review the washing protocol. Ensure sufficient solvent volume and wash cycles are used to completely remove soluble reagents and byproducts.[10] | Standardize the washing protocol. Use an automated system if possible. Ensure the solid support is fully suspended during washing steps to avoid clumping. |
Experimental Protocols
Protocol 1: Quality Control of Amine-Functionalized Surfaces
This protocol is used to verify the successful activation of a glass slide surface with amine groups, a common first step in this compound synthesis.
Materials:
-
Amine-functionalized glass slide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescein isothiocyanate (FITC) solution (1 mg/mL in DMSO)
-
Ethanol
-
Deionized water
-
Fluorescence microarray scanner
Methodology:
-
Wash the amine-functionalized slide with ethanol and then deionized water. Dry under a stream of nitrogen.
-
Prepare a humidified chamber.
-
Spot a small aliquot (e.g., 1 µL) of the FITC solution onto the slide.
-
Incubate the slide in the humidified chamber for 1 hour at room temperature in the dark.
-
Wash the slide thoroughly with PBS, followed by deionized water to remove any non-covalently bound FITC.
-
Dry the slide under a stream of nitrogen.
-
Scan the slide using a fluorescence microarray scanner at the appropriate excitation/emission wavelengths for FITC.
Expected Results: A bright fluorescent spot should be clearly visible where the FITC solution was applied, indicating the presence of reactive primary amines on the surface. The absence of a signal suggests a failure in the surface functionalization step.
Protocol 2: Test Cleavage for Synthesis Quality Assessment
This protocol allows for the analysis of the synthesized glycan from a small sample of the solid support to check the efficiency of the synthesis.[15]
Materials:
-
10-20 mg of the glycan-functionalized solid support (e.g., resin beads)
-
Appropriate cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Microcentrifuge tube
-
Cold diethyl ether
-
Centrifuge
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Methodology:
-
Place the dried solid support into a microcentrifuge tube.
-
Add the cleavage cocktail (approx. 200 µL) to the support.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the support and collect the filtrate.
-
Precipitate the cleaved glycan by adding the filtrate to a tube of cold diethyl ether.
-
Centrifuge the mixture to pellet the product.
-
Decant the ether, dry the pellet, and resuspend in an appropriate solvent for mass spectrometry analysis.
Expected Results: The mass spectrum should show a major peak corresponding to the molecular weight of the target glycan. The presence of significant peaks corresponding to deletion sequences (missing monosaccharides) or incomplete deprotection indicates problems with coupling or deprotection steps, respectively.
Diagrams
Caption: General workflow for Surface-Directed Glycan Recognition (this compound) synthesis.
Caption: Troubleshooting decision tree for low signal in a glycan binding assay.
References
- 1. Glycan Arrays: Recent Advances and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. How To Reduce Batch-to-Batch Variation In Cell Therapy Manufacturing [cellandgene.com]
- 4. Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 7. techmate.co.uk [techmate.co.uk]
- 8. A robotic system for automated chemical synthesis of therapeutic agents - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00099D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Expediting Glycospace Exploration: Therapeutic Glycans via Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. Optimized, automated and cGMP-compliant synthesis of the HER2 targeting [68Ga]Ga-ABY-025 tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. aspariaglycomics.com [aspariaglycomics.com]
Technical Support Center: Stability of Recombinant Protein SDGR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the recombinant protein SDGR in various buffer conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and longevity of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and storage of this compound.
Question 1: I observed precipitation in my this compound sample after thawing. What could be the cause and how can I resolve it?
Answer: Protein precipitation upon thawing is a common issue that can arise from several factors.
-
Potential Causes:
-
Repeated Freeze-Thaw Cycles: Subjecting the protein to multiple freeze-thaw cycles can lead to denaturation and aggregation.[1][2][3][4]
-
Inappropriate Storage Temperature: Storing proteins at temperatures higher than recommended (-20°C or -80°C) can reduce stability.[1][4][5]
-
Suboptimal Buffer Conditions: The pH, ionic strength, or absence of necessary stabilizing agents in the buffer can lead to insolubility.[6][7][8]
-
High Protein Concentration: Proteins, especially at high concentrations, have a greater tendency to aggregate and precipitate.[4][9]
-
-
Troubleshooting Suggestions:
-
Aliquot the Protein: Upon first use, it is highly recommended to aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4]
-
Verify Storage Conditions: Ensure that the protein is stored at the recommended temperature, typically -80°C for long-term storage.[1][4][9]
-
Optimize Buffer Composition: The buffer should have a pH that is optimal for the protein's stability, which is generally not at its isoelectric point (pI).[7][9] Consider adding cryoprotectants like glycerol (at 25-50%) for storage at -20°C.[2][3][5]
-
Centrifugation: To remove existing precipitates, centrifuge the sample at a low speed and carefully collect the supernatant.
-
Question 2: My this compound protein appears to be aggregated, as observed during size-exclusion chromatography. What are the likely reasons and solutions?
Answer: Protein aggregation can significantly impact the biological activity of this compound.
-
Potential Causes:
-
Suboptimal pH and Ionic Strength: The pH of the buffer being close to the protein's pI can minimize electrostatic repulsion, leading to aggregation.[9] High salt concentrations can also sometimes promote aggregation.[10]
-
Presence of Reducing Agents: For proteins with essential disulfide bonds, the presence of reducing agents can cause unfolding and subsequent aggregation. Conversely, for proteins with free cysteines, a lack of reducing agents can lead to intermolecular disulfide bond formation and aggregation.[4][9]
-
Elevated Temperatures: Exposure to high temperatures, even for short periods, can induce denaturation and aggregation.[9][11]
-
-
Troubleshooting Suggestions:
-
Buffer Optimization: Screen a range of pH values and salt concentrations to find the optimal conditions for this compound stability.[7]
-
Inclusion of Additives: Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-denaturing detergents.[4][9]
-
Control of Reducing Environment: Add a reducing agent like DTT or TCEP for proteins prone to oxidation, or ensure their absence if disulfide bonds are critical for structure.[4][9]
-
Maintain Low Temperatures: Handle the protein on ice whenever possible and avoid unnecessary exposure to room temperature.[5][11]
-
Question 3: I am observing a progressive loss of this compound activity in my experiments. What could be causing this instability?
Answer: A decline in biological activity is often linked to protein degradation or conformational changes.
-
Potential Causes:
-
Proteolytic Degradation: Contamination with proteases can lead to the breakdown of the protein over time.[5][8]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the protein's structure and function.[4]
-
Instability in Culture Media: Many growth factors have short half-lives in cell culture media, degrading within hours at 37°C.[12][13]
-
-
Troubleshooting Suggestions:
-
Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your buffer to prevent proteolytic degradation.[4][8][11]
-
Include Reducing Agents: For proteins sensitive to oxidation, add reducing agents like DTT or β-mercaptoethanol to the storage buffer.[4][9]
-
Fresh Supplementation in Assays: When using this compound in cell culture, it may be necessary to replenish it in the media at regular intervals to maintain a sufficient active concentration.[12]
-
Use Stabilizing Buffers: Specialized protein stabilizing cocktails are available that can extend the shelf-life of proteins compared to simple buffers.[2]
-
Data on this compound Stability in Different Buffer Conditions
The following table summarizes the stability of a typical recombinant growth factor, represented here as this compound, under various storage and buffer conditions. This data is illustrative and should be used as a general guideline.
| Parameter | Condition | Observation | Recommendation |
| pH | pH 5.0 - 6.5 | High stability, minimal aggregation. | Optimal for long-term storage. |
| pH 7.0 - 8.0 | Moderate stability, some aggregation may occur over time. | Suitable for short-term handling and assays. | |
| pH < 5.0 or > 8.5 | Reduced stability, increased potential for denaturation and precipitation. | Avoid for storage unless empirically determined to be optimal. | |
| Temperature | -80°C | Excellent stability for long-term storage (years).[4][5][9] | Recommended for archival samples. |
| -20°C | Good stability, especially with cryoprotectants (e.g., 50% glycerol).[2][3][5] | Suitable for working stocks. | |
| 4°C | Limited stability (days to weeks), risk of microbial growth.[3][5] | For short-term storage only. | |
| 37°C | Rapid degradation and loss of activity (hours).[12][13] | Relevant for cell-based assay conditions. | |
| Additives | 50% Glycerol | Prevents freezing at -20°C, enhances stability.[2][5] | Use for aliquots stored at -20°C. |
| 0.1% BSA or HSA | Prevents protein loss due to adsorption to surfaces. | Useful for dilute protein solutions. | |
| 5 mM EDTA | Chelates divalent cations that can promote oxidation. | Consider for long-term stability. | |
| 1-5 mM DTT/TCEP | Maintains reduced state of cysteines, preventing oxidation.[2][4][9] | Include if the protein is sensitive to oxidation. |
Experimental Protocols
Protocol 1: Assessing Protein Aggregation using Size-Exclusion Chromatography (SEC)
-
Buffer Preparation: Prepare the desired mobile phase buffer. This should ideally be the same as the buffer in which the protein is formulated. Ensure the buffer is filtered and degassed.
-
Column Equilibration: Equilibrate a suitable size-exclusion chromatography column with the mobile phase buffer until a stable baseline is achieved.
-
Sample Preparation: Thaw the this compound sample on ice. If necessary, centrifuge the sample to remove any existing precipitate.
-
Injection: Inject a known concentration of the this compound sample onto the column.
-
Data Analysis: Monitor the elution profile at 280 nm. The presence of high molecular weight species eluting before the main monomeric peak is indicative of aggregation.[10]
Protocol 2: Determining Thermal Stability using Differential Scanning Fluorimetry (DSF)
-
Reagent Preparation: Prepare a solution of this compound at a final concentration of 2 µM in the buffer to be tested. Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the recommended working concentration.
-
Assay Setup: In a qPCR plate, mix the this compound solution with the diluted fluorescent dye. Include appropriate controls (buffer with dye only).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic regions that bind the dye and cause an increase in fluorescence. A higher Tm indicates greater thermal stability. This method is effective for screening different buffer conditions.
Visual Guides
Caption: Troubleshooting workflow for common this compound stability issues.
Caption: Factors influencing the stability of recombinant protein this compound.
References
- 1. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. genextgenomics.com [genextgenomics.com]
- 5. westbioscience.com [westbioscience.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. leukocare.com [leukocare.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
- 12. cellgs.com [cellgs.com]
- 13. Fibroblast Growth Factor 2—A Review of Stabilisation Approaches for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize the cytotoxic effects of SDGR on primary cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxic effects of the hypothetical small molecule Compound X (SDGR) on primary cells. The following troubleshooting guides, FAQs, and experimental protocols are designed to address common challenges encountered during in vitro studies.
Troubleshooting Guide: Minimizing Compound X (this compound) Cytotoxicity
Encountering high levels of cytotoxicity in primary cell cultures when using Compound X (this compound) is a common issue. The following guide provides potential causes and solutions to mitigate these effects.
| Observation | Potential Cause | Suggested Solution |
| High cell death at desired therapeutic concentration | Compound X (this compound) concentration exceeds the therapeutic window for the specific primary cell type. | Perform a dose-response curve to determine the IC50 and identify a sub-lethal concentration for your experiments. |
| Increased apoptosis markers (e.g., Caspase-3/7 activity) | Compound X (this compound) induces the intrinsic or extrinsic apoptotic pathway. | Co-treat with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary mechanism of cell death. |
| Elevated reactive oxygen species (ROS) levels | Compound X (this compound) is causing oxidative stress in the primary cells. | Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E to scavenge ROS. |
| Cell cycle arrest followed by cell death | Compound X (this compound) may be interfering with critical cell cycle checkpoints. | Analyze the cell cycle distribution using flow cytometry (e.g., propidium iodide staining) to identify the specific phase of arrest. |
| Off-target effects | Compound X (this compound) may be interacting with unintended molecular targets, leading to toxicity. | Validate the primary target engagement and consider structure-activity relationship (SAR) studies to identify analogs with improved selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe significant cytotoxicity with Compound X (this compound)?
A1: The initial and most critical step is to perform a comprehensive dose-response analysis. This will allow you to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific primary cell type. This data is fundamental for selecting appropriate concentrations for subsequent experiments where you want to study the effects of Compound X (this compound) while minimizing cell death.
Q2: How can I determine the mechanism of cell death induced by Compound X (this compound)?
A2: To elucidate the cell death mechanism, you can use a combination of assays. To assess apoptosis, you can measure caspase-3/7 activity or use an Annexin V/PI staining assay. To investigate necrosis, you can measure the release of lactate dehydrogenase (LDH) into the culture medium. For oxidative stress-mediated cell death, you can quantify intracellular reactive oxygen species (ROS) levels using probes like DCFDA.
Q3: Are there any general supplements I can add to my cell culture medium to reduce non-specific cytotoxicity?
A3: Yes, supplementing your culture medium with antioxidants can often mitigate cytotoxicity caused by oxidative stress, a common off-target effect of many compounds. N-acetylcysteine (NAC) at a concentration of 1-5 mM is a widely used antioxidant supplement. Additionally, ensuring the medium has the proper buffering capacity and pH can also help maintain cell health.
Q4: Can the duration of exposure to Compound X (this compound) influence its cytotoxic effects?
A4: Absolutely. A time-course experiment is highly recommended. It's possible that shorter exposure times are sufficient to achieve the desired biological effect of Compound X (this compound) without inducing significant cytotoxicity. You can assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to determine the optimal exposure duration.
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using a Resazurin-Based Reagent
This protocol outlines the steps to determine the cytotoxic IC50 of Compound X (this compound) in primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
Compound X (this compound) stock solution
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Compound X (this compound) in complete cell culture medium. A typical starting range would be from 100 µM down to 0.01 µM in half-log steps. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest Compound X (this compound) concentration.
-
Carefully remove the medium from the cells and add 100 µL of the prepared Compound X (this compound) dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer, until a color change is observed.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Caspase-Glo® 3/7 Assay
This protocol describes how to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells treated with Compound X (this compound) in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed and treat primary cells with Compound X (this compound) as described in Protocol 1. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the vehicle control to determine the fold change in caspase-3/7 activity.
Visualizations
Caption: A flowchart of the experimental workflow for troubleshooting Compound X (this compound) cytotoxicity.
Caption: A potential signaling pathway for Compound X (this compound)-induced cytotoxicity and points of intervention.
Technical Support Center: Optimizing Treatment Duration for SDGR in Cell Culture
Welcome to the technical support center for optimizing treatment duration for Substance for Directed Gene Regulation (SDGR) in your cell culture experiments. This guide provides answers to frequently asked questions and troubleshooting tips to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment duration for this compound?
A1: The first step is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and then collecting samples at various time points (e.g., 0, 6, 12, 24, 48, 72 hours). The goal is to identify the time point at which the desired effect is maximal without inducing significant cytotoxicity.
Q2: How does the mechanism of action of this compound influence the treatment duration?
A2: The mechanism of action is a critical factor.
-
Rapid, direct effects: If this compound directly inhibits an enzyme, the optimal duration might be short (minutes to a few hours).
-
Transcriptional/translational changes: If this compound works by altering gene expression, a longer duration (typically 12-72 hours) is likely required to allow for the synthesis of new mRNA and proteins.
Q3: Should I change the cell culture medium during a long-term this compound treatment?
A3: For treatment durations exceeding 24-48 hours, it is advisable to perform a medium change. This helps to replenish nutrients and remove metabolic waste, which can otherwise confound your results. When changing the medium, you should replace it with fresh medium containing the same concentration of this compound to ensure continuous exposure.
Troubleshooting Guides
Q1: I am not observing any effect of this compound on my target of interest. What should I do?
A1: This is a common issue that can be addressed by systematically checking several factors. Refer to the troubleshooting flowchart below.
Q2: My cells are showing high levels of toxicity even at short treatment durations. How can I mitigate this?
A2: High cytotoxicity can mask the specific effects of this compound. Consider the following:
-
Lower the concentration: You may be using a concentration that is too high. Perform a dose-response experiment to find a concentration that has the desired effect with minimal toxicity.
-
Check cell confluence: High cell density can lead to rapid nutrient depletion and accumulation of toxic waste, which can be exacerbated by this compound treatment. Ensure you are plating your cells at an optimal density.
-
Serum concentration: The presence and concentration of serum in your culture medium can influence the toxicity of some compounds. You may need to adjust the serum percentage.
Q3: The effect of this compound is transient and disappears at later time points. Is this normal?
A3: A transient response can be normal for some cellular pathways. This can happen due to:
-
Cellular adaptation: Cells may activate compensatory mechanisms to counteract the effect of this compound over time.
-
Compound degradation: this compound may not be stable in the cell culture medium for extended periods.
-
Target feedback loops: The pathway being targeted may have feedback loops that restore it to its original state.
If you observe a transient effect, the optimal treatment duration is likely the time point with the peak response.
Experimental Protocols
Protocol: Determining Optimal this compound Treatment Duration via Time-Course Experiment
This protocol outlines the steps to identify the optimal time for treating your cells with this compound.
1. Cell Seeding:
- Seed your cells in multiple plates or wells at a density that will not lead to over-confluence by the end of the experiment (typically 30-40% confluency at the start).
- Allow the cells to attach and resume proliferation for 24 hours.
2. This compound Treatment:
- Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
- Remove the old medium from your cells and replace it with the this compound-containing medium.
- For the '0 hour' time point, lyse the cells or harvest the supernatant immediately after adding the this compound medium.
3. Sample Collection:
- At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest the cells.
- For protein analysis, wash the cells with ice-cold PBS and then add lysis buffer.
- For RNA analysis, use a suitable RNA lysis buffer.
- Simultaneously, assess cell viability at each time point using a method like MTT or Trypan Blue exclusion.
4. Data Analysis:
- Analyze your target of interest at each time point using the appropriate method (e.g., Western blot for protein, qPCR for mRNA).
- Plot the level of your target and cell viability as a function of time.
Data Presentation: Example Time-Course Experiment
The following table summarizes hypothetical data from a time-course experiment to determine the optimal treatment duration for this compound.
| Treatment Duration (Hours) | Target Protein Expression (Fold Change) | Cell Viability (%) |
| 0 | 1.0 | 100 |
| 6 | 1.8 | 98 |
| 12 | 3.5 | 95 |
| 24 | 5.2 | 91 |
| 48 | 3.1 | 75 |
| 72 | 1.5 | 55 |
Based on this data, the optimal treatment duration would be 24 hours, as it provides the maximal induction of the target protein with minimal impact on cell viability.
Visualizations
Hypothetical this compound Signaling Pathway
Experimental Workflow for Optimizing Treatment Duration
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This guide provides troubleshooting solutions for common issues encountered during the western blot analysis of a target protein, referred to here as SDGR (Serine/Arginine-Rich Splicing Factor Domain-Containing Protein). The advice is broadly applicable to western blotting for many proteins of interest.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems in a question-and-answer format to help you quickly identify and solve issues with your western blot results.
Problem 1: No Signal or a Very Weak Signal
Question: I've run my western blot for this compound, but I don't see any bands, or the bands are extremely faint. What went wrong?
Answer: A lack of signal is a common issue that can stem from multiple stages of the western blotting process. Systematically check the following potential causes.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer and before blocking.[1][2] You can also stain the gel with Coomassie Blue post-transfer to see if the proteins remain in the gel.[2] For high molecular weight proteins, consider adding a low concentration of SDS (0.01–0.05%) to the transfer buffer.[3] For low molecular weight proteins, they may have passed through the membrane; try using a membrane with a smaller pore size or reducing the transfer time.[3][4] |
| Inactive Antibody | The primary or secondary antibody may have lost activity. Confirm its efficacy using a dot blot.[3][5] Ensure antibodies were stored correctly and have not expired. Avoid reusing diluted antibodies, as they are less stable.[6] |
| Incorrect Antibody Concentration | The antibody concentration may be too low. Increase the concentration of the primary and/or secondary antibody.[1][3] Incubating the primary antibody overnight at 4°C can also enhance the signal.[3][5] |
| Low Target Protein Abundance | The target protein (this compound) may be expressed at very low levels in your sample. Increase the amount of protein loaded onto the gel.[1][5] You can also enrich for the target protein using techniques like immunoprecipitation before running the western blot.[4] |
| Blocking Agent Masking Epitope | The blocking buffer may be masking the epitope your primary antibody is supposed to recognize.[4] This can sometimes occur with prolonged blocking (>1 hour).[3] Try switching your blocking agent (e.g., from non-fat milk to BSA or vice-versa) or reducing the blocking time. |
| Presence of Inhibitors | Sodium azide is a common preservative that irreversibly inhibits Horseradish Peroxidase (HRP), a common enzyme conjugated to secondary antibodies.[3][4] Ensure none of your buffers used during the detection steps contain sodium azide.[2][4] |
| Expired Substrate | The chemiluminescent substrate may be expired or inactive. Test it with a positive control to ensure it is working correctly.[4] |
Problem 2: High Background
Question: My western blot has a high background, making it difficult to see my specific this compound band. How can I reduce the background noise?
Answer: High background can obscure your results and typically arises from non-specific antibody binding. Optimizing your blocking and washing steps is key.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Blocking prevents non-specific antibody binding to the membrane. Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., from 5% to 7%).[3][7] You can also try a different blocking agent (e.g., BSA instead of non-fat milk).[8] For phosphoproteins, BSA is generally preferred over milk.[3][8] |
| Antibody Concentration Too High | Excessive primary or secondary antibody concentration is a common cause of high background.[1][7] Reduce the concentration of one or both antibodies. Titrating your antibodies is the best way to find the optimal concentration.[5] |
| Inadequate Washing | Insufficient washing will leave unbound antibodies on the membrane. Increase the number and duration of your wash steps (e.g., 4-5 washes of 10-15 minutes each).[1][3][8] Ensure you are using a sufficient volume of wash buffer and that it contains a detergent like Tween-20 (typically at 0.05-0.1%).[3][9] |
| Membrane Dried Out | Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[8][10] Ensure the blot is always submerged in buffer during incubation and washing steps.[10] |
| Contamination | Aggregates in blocking buffers or contaminated equipment can lead to a speckled or blotchy background.[10] Filter your blocking buffer and use clean trays for incubation.[10] |
Problem 3: Non-Specific Bands
Question: I see multiple bands on my blot in addition to the expected band for this compound. What causes these extra bands?
Answer: Non-specific bands can be caused by several factors, including antibody cross-reactivity, protein degradation, or post-translational modifications.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Antibody Concentration Too High | A high concentration of the primary antibody can lead to it binding to proteins other than the target.[9][11] Reduce the primary antibody concentration.[3][9] |
| Sample Degradation | Proteases in your sample can break down your target protein, leading to bands at a lower molecular weight.[6][9] Always add protease inhibitors to your lysis buffer and keep samples on ice.[6][7] |
| Protein Overload | Loading too much protein onto the gel can cause "ghost" bands and increase non-specific binding.[1][9] Reduce the total amount of protein loaded per lane (typically 10-30 µg for cell lysates).[3][9] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control where you omit the primary antibody incubation to check for this.[7] If bands appear, consider using a pre-adsorbed secondary antibody.[7] |
| Post-Translational Modifications (PTMs) | PTMs like phosphorylation or glycosylation can cause your protein to run at a different molecular weight or appear as multiple bands.[6] Consult literature for known PTMs of your target protein. |
| Insufficient Blocking/Washing | Similar to high background, inadequate blocking or washing can lead to non-specific antibody binding.[11] Optimize these steps as described in the "High Background" section. |
Experimental Protocols
A detailed, step-by-step protocol is crucial for reproducible results.
Standard Western Blot Protocol
-
Sample Preparation :
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]
-
Quantify the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Mix the desired amount of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[7][12]
-
-
Gel Electrophoresis :
-
Load the denatured protein samples into the wells of a polyacrylamide gel.[13] The percentage of the gel should be chosen based on the molecular weight of this compound.
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[13][14] This is typically done using a wet or semi-dry electro-transfer system.[13]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer.[1][2]
-
-
Blocking :
-
Wash the membrane briefly with wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation to block non-specific binding sites.[15]
-
-
Antibody Incubation :
-
Dilute the primary antibody against this compound in the blocking buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.[12][16]
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[16]
-
Wash the membrane again, three to five times for 5-10 minutes each with wash buffer.[12][16]
-
-
Detection :
Visual Guides
Western Blot Workflow Diagram
Caption: Overview of the standard western blot experimental workflow.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common western blot issues.
References
- 1. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 2. clyte.tech [clyte.tech]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. arp1.com [arp1.com]
- 10. bio-rad.com [bio-rad.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. biossusa.com [biossusa.com]
- 16. bosterbio.com [bosterbio.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: Confirming Target Engagement of SDGR in Living Cells
Welcome to the technical support center for confirming the target engagement of your protein of interest, SDGR (Substrate/Drug/Gene Regulator), in a cellular context. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the most common and robust assays.
Frequently Asked Questions (FAQs)
Q1: What is target engagement and why is it critical to measure it in living cells?
A: Target engagement is the direct physical interaction of a molecule (like a drug or a chemical probe) with its intended biological target (e.g., the this compound protein).[1] Measuring this interaction within living cells is crucial because it provides evidence that your compound reaches its target in a physiologically relevant environment, accounting for factors like cell permeability, efflux pumps, and competition with endogenous ligands.[2][3] Confirming target engagement helps validate the mechanism of action of a compound and reduces the risk of advancing molecules that are inactive or work through off-target effects.[4]
Q2: What are the primary methods to confirm this compound target engagement in living cells?
A: Several robust methods are available, each with its own advantages and disadvantages. The most common are:
-
Cellular Thermal Shift Assay (CETSA®): A label-free method that measures changes in the thermal stability of this compound upon ligand binding.[5][6]
-
Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET): Proximity-based assays that measure energy transfer between a donor and acceptor molecule tagged to this compound and a binding partner or a fluorescent ligand.[7][8]
-
Photoaffinity Labeling (PAL): Uses a modified ligand that covalently crosslinks to this compound upon photoactivation, allowing for subsequent identification and analysis.[9][10]
-
In-Cell Western™ Assay: An immunofluorescence-based method to quantify downstream signaling events or protein levels as a proxy for target engagement.[11]
Q3: Do I need to modify my compound or the target protein for these assays?
A: It depends on the method.
-
CETSA is a label-free technique, requiring no modification to either the compound or the endogenous target protein.[5][12]
-
BRET/FRET typically requires genetic modification of the target protein (e.g., fusion with NanoLuc® luciferase or a fluorescent protein).[2][7] Some formats also use a fluorescently labeled ligand (tracer).[2]
-
Photoaffinity Labeling requires chemical modification of your compound to include a photoreactive group and an enrichment handle (e.g., biotin or an alkyne).[10][13]
Q4: Which method is best for my experiment?
A: The choice depends on your specific research question, available resources, and the nature of your target and compound.
-
Choose CETSA if you want a label-free method to work with the endogenous protein and do not want to synthesize chemical probes.[12]
-
Choose NanoBRET™ for quantitative measurements of compound affinity (Ki) and residence time in live cells.[2]
-
Choose Photoaffinity Labeling for identifying unknown targets or confirming direct binding, especially when a covalent interaction is desired for downstream proteomic analysis.[9]
-
Choose In-Cell Western™ when you want to quantify a downstream cellular consequence of target engagement in a high-throughput format.[11]
Troubleshooting Guides & Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[14] This change in thermal stability is measured to confirm target engagement.
Experimental Workflow: CETSA with Western Blot Detection
Detailed Protocol: CETSA Melt Curve
-
Cell Culture and Preparation:
-
Culture cells expressing this compound to 70-80% confluency.
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 2-10 x 10^6 cells/mL.[15]
-
-
Compound Treatment:
-
Divide the cell suspension into two aliquots: one for vehicle (e.g., DMSO) treatment and one for your test compound.
-
Treat cells with the compound at a concentration expected to be saturating (e.g., 10-20x the cellular EC50).[1]
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a specific antibody against this compound.[17]
-
Data Presentation: CETSA
Table 1: Example Thermal Shift (ΔTm) Data for this compound The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A positive ΔTm indicates target stabilization.[15]
| Compound | Concentration (µM) | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm (°C) |
| Inhibitor-A | 10 | 51.5 | 55.8 | +4.3 |
| Vehicle (DMSO) | - | 51.5 | - | - |
Table 2: Example Isothermal Dose-Response (ITDR) Data for this compound This experiment is performed at a fixed temperature to determine the cellular potency (EC₅₀) of the compound.[16]
| Parameter | Value |
| Fixed Temperature | 54°C |
| Cellular EC₅₀ (Inhibitor-A) | 0.25 µM |
CETSA Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal on Western Blot | - Low protein expression.- Poor antibody quality.- Insufficient protein in the soluble fraction. | - Use a cell line with higher this compound expression or an overexpression system.- Validate antibody specificity and optimize concentration.- Load more protein onto the gel; ensure complete cell lysis. |
| No thermal shift observed with compound | - Compound does not engage the target.- Compound does not stabilize the protein upon binding.- Compound is not cell-permeable. | - This may be a true negative result.[5]- Not all binding events lead to thermal stabilization.[5] Consider an orthogonal method.- Confirm cellular uptake of the compound through other means. |
| Irregular or variable melt curves | - Inconsistent heating/cooling.- Incomplete cell lysis.- Protein degradation. | - Use a thermocycler for precise temperature control.[18]- Ensure lysis method is robust and reproducible; add protease inhibitors to buffers.[16]- Work quickly and keep samples on ice. |
| High background in all lanes | - Non-specific antibody binding.- Incomplete removal of aggregated proteins. | - Optimize blocking and antibody incubation conditions for the Western blot.- Ensure centrifugation is sufficient (e.g., 20,000 x g, 20 min).[14] |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures energy transfer between a NanoLuc® luciferase-tagged this compound (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that binds this compound will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[2]
Experimental Workflow: NanoBRET™
Detailed Protocol: NanoBRET™ Competitive Displacement Assay
-
Cell Transfection and Seeding:
-
Compound and Tracer Addition:
-
Prepare a serial dilution of your test compound. Add the compound to the appropriate wells.
-
Prepare the NanoBRET™ tracer at the recommended concentration (typically at or below its Kd for the target).[2]
-
Add the tracer to all wells containing cells.
-
Equilibrate the plate for approximately 2 hours at 37°C in a CO₂ incubator.[4]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, often including an extracellular NanoLuc® inhibitor.[4]
-
Add the substrate solution to all wells.
-
Read the plate within 20 minutes on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., Donor Emission: 450nm, Acceptor Emission: 610nm).[4]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀.[12]
-
Data Presentation: NanoBRET™
Table 3: Example NanoBRET™ Affinity Data for this compound The assay allows for the determination of the apparent intracellular affinity (Ki) of a test compound.[2]
| Compound | Cellular IC₅₀ (nM) | Apparent Intracellular Ki (nM) |
| Inhibitor-A | 85 | 45 |
| Inhibitor-B | 450 | 230 |
NanoBRET™ Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low BRET signal | - Low expression of this compound-NanoLuc®.- Tracer concentration is too low.- Poor tracer affinity for this compound. | - Optimize transfection efficiency.- Titrate the tracer to find the optimal concentration.[20]- Consider synthesizing a new tracer with higher affinity. |
| High background signal | - Autofluorescence of the test compound.- Non-specific binding of the tracer. | - Run a control with compound but without tracer to assess compound fluorescence.- Include a "no tracer" control; ensure the use of an extracellular luciferase inhibitor.[4] |
| No compound-dependent displacement | - Compound is not cell-permeable.- Compound does not bind to the same site as the tracer.- Compound affinity is too low. | - Test compound in a permeabilized cell format to measure intrinsic affinity.[2]- The assay detects competitive binders. Non-competitive binders will not show displacement.- Test at higher concentrations if solubility permits. |
| High well-to-well variability | - Inconsistent cell seeding.- Inaccurate liquid handling. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and appropriate, low-volume dispensing equipment. |
Photoaffinity Labeling (PAL)
PAL uses a chemical probe that contains three key elements: the pharmacophore (your ligand), a photoreactive group (e.g., diazirine), and a reporter tag for enrichment (e.g., alkyne or biotin).[10] Upon UV irradiation, the probe covalently binds to interacting proteins, which can then be enriched and identified by mass spectrometry.
Experimental Workflow: Photoaffinity Labeling
Detailed Protocol: Clickable PAL with MS Detection
-
Cell Treatment and Labeling:
-
Culture cells to ~80% confluency.
-
Treat cells with the alkyne-functionalized PAL probe for a specified time. Include controls: vehicle only, and a competition sample with a 50-fold excess of the parent (unmodified) compound.[3]
-
Wash cells with ice-cold PBS to remove the excess probe.
-
Irradiate the cells on ice with UV light (e.g., 350-365 nm) for 10-20 minutes.[3]
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells in a buffer containing SDS.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click") reaction by adding biotin-azide, TCEP, TBTA, and CuSO₄ to conjugate biotin to the probe-labeled proteins.[3]
-
-
Protein Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured proteins overnight using trypsin.[3]
-
-
Mass Spectrometry:
-
Collect the digested peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Analyze the MS data to identify proteins that are significantly enriched in the PAL probe-treated sample compared to the vehicle and competition controls.
-
PAL Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low labeling efficiency | - Insufficient UV irradiation time/intensity.- Probe is not cell-permeable.- Probe concentration is too low. | - Increase irradiation time or decrease the distance from the UV source.[3]- Confirm probe uptake.- Increase probe concentration, but be wary of increased non-specific labeling.[3] |
| High background / non-specific labeling | - Probe is "sticky" or reactive without UV.- Inefficient removal of non-specifically bound proteins. | - Include a "no UV" control.[21]- Crucially, include a competition control with excess parent compound to identify specific targets.[21]- Optimize the number and stringency of wash steps after enrichment.[3] |
| Inefficient "click" reaction | - Reagents have degraded. | - Use freshly prepared reagents for the CuAAC reaction.[3] |
| Target (this compound) not identified by MS | - this compound is a low-abundance protein.- Covalent modification occurs on a peptide that is not readily identifiable by MS. | - Consider using a more sensitive MS instrument or fractionation of the cell lysate before enrichment.- Use alternative proteases during the digestion step.[3] |
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRET two-hybrid assay-based target drug screening in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. benchchem.com [benchchem.com]
- 13. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. news-medical.net [news-medical.net]
- 18. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. promega.com [promega.com]
- 20. protocols.io [protocols.io]
- 21. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Acquired Resistance to EGFR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cancer cell line, previously sensitive to a first-generation EGFR TKI (e.g., gefitinib, erlotinib), is now showing reduced sensitivity or proliferation at previously cytotoxic concentrations. What is the likely cause?
A1: This is a classic sign of acquired resistance. The most common cause, occurring in approximately 50-60% of cases, is the acquisition of a secondary mutation in the EGFR gene itself, known as the T790M "gatekeeper" mutation.[1][2][3][4][5][6][7] This mutation increases the affinity of the EGFR kinase domain for ATP, reducing the competitive binding of first-generation inhibitors.[3][4] Other less frequent on-target mutations can also occur.
Q2: How can I confirm the presence of the T790M mutation in my resistant cell line?
A2: The most direct method is to sequence the EGFR kinase domain in your resistant cell population and compare it to the parental, sensitive cell line. Sanger sequencing or next-generation sequencing (NGS) of DNA extracted from the cells will identify the presence of the T790M mutation (a threonine to methionine substitution at position 790 in exon 20).
Q3: If my resistant cells do not have the T790M mutation, what are other potential mechanisms of resistance?
A3: If on-target mutations are absent, resistance is likely driven by "off-target" mechanisms. These primarily involve the activation of bypass signaling pathways that reactivate downstream pro-survival signals, rendering the cells independent of EGFR signaling.[8] Key bypass mechanisms include:
-
MET amplification: Overexpression of the MET receptor tyrosine kinase can activate PI3K/Akt signaling independently of EGFR.[4][7][9][10]
-
HER2 (ERBB2) amplification: Similar to MET, amplification of HER2 can also drive resistance.[1]
-
Activation of downstream pathways: Mutations or alterations in components downstream of EGFR, such as PIK3CA or KRAS, can also confer resistance.[10][11]
-
Phenotypic transformation: In a subset of cases, lung adenocarcinoma cells can undergo histological transformation, for example, to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[4][6]
Q4: What are the primary strategies to overcome T790M-mediated resistance?
A4: The development of third-generation EGFR TKIs, such as osimertinib, was specifically designed to target the T790M mutation while sparing wild-type EGFR.[2][12] These inhibitors form a covalent bond with a cysteine residue (C797) in the EGFR kinase domain, leading to irreversible inhibition.[3]
Q5: My cells have now developed resistance to a third-generation EGFR inhibitor (e.g., osimertinib). What are the likely resistance mechanisms?
A5: Resistance to third-generation inhibitors is also a significant challenge. Mechanisms include:
-
On-target C797S mutation: A mutation at the covalent binding site (C797S) is a common mechanism of resistance to third-generation TKIs.[3][11][12]
-
Bypass pathway activation: Similar to first-generation TKI resistance, MET amplification and activation of other receptor tyrosine kinases are also frequently observed.[11][12]
-
Loss of T790M mutation: In some cases, the T790M mutation may be lost, and other resistance mechanisms emerge.[11]
Q6: What are the therapeutic strategies for overcoming resistance to third-generation EGFR inhibitors?
A6: This is an active area of research. Strategies being explored include:
-
Fourth-generation EGFR inhibitors: Allosteric inhibitors that bind to a different site on the EGFR kinase are in development to overcome the C797S mutation.[11]
-
Combination therapies: Combining EGFR inhibitors with inhibitors of bypass pathways (e.g., MET inhibitors) is a promising strategy.[2][13]
-
Chemotherapy: Combination with platinum-based chemotherapy can be effective in some cases.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results in cell viability assays with EGFR inhibitors. | Poor compound solubility. | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Keep final solvent concentration low (<0.5%).[14] |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.[14] | |
| Edge effects in microplates. | Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation.[14] | |
| Lack of expected inhibition of downstream signaling (e.g., p-ERK, p-AKT) in Western blot. | Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and inhibitor.[14] |
| Cell line is not dependent on EGFR signaling. | Confirm that your cell line harbors an activating EGFR mutation and exhibits baseline activation of the EGFR pathway. | |
| Resistant clones are not emerging after prolonged inhibitor treatment. | Inhibitor concentration is too high. | Start with a lower concentration of the inhibitor (around the IC50 of the parental cells) and gradually increase the dose as resistance develops. |
| Cell line has a low propensity to develop resistance. | Consider using a different EGFR-mutant cell line known to acquire resistance more readily. |
Quantitative Data Summary
Table 1: Efficacy of Third-Generation EGFR TKIs in T790M-Positive NSCLC
| Drug | Phase of Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Osimertinib | Phase III (FLAURA) | 80% | 18.9 months[13] |
| Rociletinib | Phase I/II | 59% | 9.6 months |
| Olmutinib | Phase II | 61% | 12.4 months |
Table 2: Common Mechanisms of Acquired Resistance to EGFR TKIs
| EGFR TKI Generation | Resistance Mechanism | Frequency |
| First/Second Generation | EGFR T790M mutation | ~50-60%[2][4][5][6][7] |
| MET Amplification | ~5-20%[4][7][9][10] | |
| HER2 Amplification | ~1-2% | |
| Small Cell Transformation | ~3-14%[6] | |
| Third Generation | EGFR C797S mutation | ~10-20%[3] |
| MET Amplification | ~15-20%[12] | |
| Other (e.g., KRAS/BRAF mutations) | Variable |
Key Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to a specific EGFR inhibitor for downstream mechanistic studies.
Methodology:
-
Determine Initial IC50: Culture the parental EGFR-mutant cancer cell line (e.g., PC-9, HCC827) and perform a dose-response assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of the chosen EGFR inhibitor.[15]
-
Initial Exposure: Treat the parental cells with the EGFR inhibitor at a concentration equal to the IC50.[16]
-
Monitor Cell Viability: Continuously monitor the cells. Initially, most cells will die. The remaining viable cells are considered "persister" cells.
-
Dose Escalation: Once the persister cells resume proliferation, gradually increase the concentration of the EGFR inhibitor in the culture medium. This process should be done in a stepwise manner over several weeks to months.
-
Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of the inhibitor that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental cells.
-
Characterization: Characterize the resistant cell line by confirming the shift in IC50 and investigating the underlying resistance mechanisms (see Protocol 2).
Protocol 2: Identification of Resistance Mechanisms
Objective: To determine the molecular mechanism of acquired resistance in an EGFR inhibitor-resistant cell line.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and resistant cell lines.
-
EGFR Kinase Domain Sequencing:
-
Amplify the EGFR kinase domain (exons 18-21) using PCR.
-
Sequence the PCR products using Sanger sequencing or NGS to identify secondary mutations (e.g., T790M, C797S).
-
-
Phospho-Receptor Tyrosine Kinase (RTK) Array:
-
Culture parental and resistant cells and lyse them to extract proteins.
-
Use a phospho-RTK array to screen for the hyperactivation of a broad range of RTKs, which can indicate the activation of bypass signaling pathways.[16]
-
-
Western Blot Analysis:
-
Fluorescence In Situ Hybridization (FISH):
-
If MET or HER2 activation is suspected from the RTK array or Western blot, perform FISH to determine if gene amplification is the underlying cause.
-
Visualizations
Caption: Simplified EGFR signaling cascade through the MAPK and PI3K/AKT pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Management of acquired resistance to EGFR kinase inhibitors in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Target Specificity of the SDGR Compound: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical novel compound, SDGR, with established Epidermal Growth Factor Receptor (EGFR) inhibitors. The focus is on validating the target specificity of this compound through a series of biochemical and cellular assays, offering researchers, scientists, and drug development professionals a framework for evaluation. For the purpose of this guide, this compound is presented as a next-generation EGFR inhibitor with high potency against common resistance mutations.
Comparative Performance Data
The target specificity of a novel compound is best assessed by comparing its inhibitory activity against the intended target and its off-target effects relative to well-characterized inhibitors. The following tables summarize the in vitro potency and cellular activity of this compound in comparison to first, second, and third-generation EGFR inhibitors.
Table 1: Biochemical Kinase Assay - IC50 Values (nM)
This table compares the half-maximal inhibitory concentration (IC50) of this compound and other EGFR inhibitors against wild-type EGFR and clinically relevant mutant forms. Lower IC50 values indicate higher potency.
| Inhibitor | Generation | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) |
| This compound (Hypothetical) | Novel | 150 | ~5 | ~3 | ~1 | ~1 |
| Gefitinib | 1st | ~20 | ~10 | ~5 | >1000 | >1000 |
| Erlotinib | 1st | ~15 | ~12 | ~7 | >1000 | >1000 |
| Afatinib | 2nd | ~30 | ~0.3 | ~0.8 | >1000 | >1000 |
| Osimertinib[1] | 3rd | ~200-500 | ~15 | ~12 | ~1 | ~1 |
Table 2: Cellular Proliferation Assay - GI50 Values (nM) in NSCLC Cell Lines
This table presents the concentration of each inhibitor required to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines by 50% (GI50). The cell lines harbor different EGFR mutation statuses.
| Inhibitor | Cell Line (EGFR Status) | GI50 (nM) |
| This compound (Hypothetical) | H1975 (L858R/T790M) | ~5 |
| PC-9 (ex19del) | ~2 | |
| A549 (WT) | >1000 | |
| Gefitinib | H1975 (L858R/T790M) | >2000 |
| PC-9 (ex19del) | ~15 | |
| A549 (WT) | >2000 | |
| Osimertinib | H1975 (L858R/T790M) | ~10 |
| PC-9 (ex19del) | ~10 | |
| A549 (WT) | ~500 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
EGFR Kinase Assay (Biochemical Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.
Materials:
-
Purified recombinant EGFR protein (wild-type or mutant)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[2]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.[1]
-
Add the EGFR enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[1]
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Cell-Based Proliferation Assay
Objective: To assess the effect of an inhibitor on the proliferation of cancer cells with defined EGFR mutation status.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., this compound) serially diluted in culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)[1]
-
96-well or 384-well clear-bottom cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well or 384-well plate at a predetermined density and allow them to attach overnight.[1]
-
The following day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO).[1]
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
At the end of the incubation period, add the cell viability reagent to each well.[1] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, indicating the number of viable cells.
-
Measure the luminescence using a plate reader.[1]
-
Plot the percentage of cell proliferation inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.
Visualizations
Diagrams illustrating key pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.
Workflow for validating the target specificity of a novel compound.
Simplified EGFR signaling pathway and the inhibitory action of this compound.
References
A Comparative Guide to the Efficacy of SDGR and Other MALT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the investigational MALT1 inhibitor SDGR (SGR-1505) against other notable MALT1 inhibitors. The information is curated from preclinical and early clinical data to assist researchers in evaluating the therapeutic potential of these compounds. This document summarizes quantitative efficacy data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to MALT1 Inhibition
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver for the survival and proliferation of certain B-cell lymphomas. MALT1 possesses both scaffolding functions and proteolytic (paracaspase) activity. Its protease function, in particular, is essential for cleaving and inactivating negative regulators of NF-κB signaling, thereby amplifying the pro-survival signals. This makes MALT1 an attractive therapeutic target for various hematological malignancies, including activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) and other non-Hodgkin lymphomas. A new class of drugs, MALT1 inhibitors, aims to block this activity, offering a promising therapeutic strategy, especially in cancers that have developed resistance to upstream inhibitors like BTK inhibitors.
Quantitative Comparison of MALT1 Inhibitor Potency
The following tables summarize the in vitro potency of this compound (SGR-1505) in comparison to other MALT1 inhibitors based on half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values from various preclinical studies.
Table 1: Biochemical IC50 Values of MALT1 Inhibitors
| Inhibitor | Biochemical IC50 | Target/Assay | Reference |
| SGR-1505 | 1.3 nM | Allosteric MALT1 inhibitor | [1] |
| JNJ-67856633 | - | Allosteric MALT1 inhibitor | [2] |
| MLT-748 | 5 nM | MALT1 (allosteric) | [3][4] |
| JNJ-67690246 | 15 nM | MALT1 (allosteric) | [4] |
| MALT1-IN-8 | 2 nM | MALT1 protease | [3] |
| MALT1-IN-11 | < 10 nM | MALT1 protease | [3] |
| MLT-985 | 3 nM | MALT1 (allosteric) | [3] |
| MLT-231 | 9 nM | MALT1 (allosteric) | [3] |
| MALT1-IN-3 | 60 nM | MALT1 protease | [3] |
| MI-2 | 5.84 µM | MALT1 | [3] |
| Mepazine | 0.42 µM & 0.83 µM | GST-MALT1 | [3] |
Table 2: Cellular Anti-Proliferative Activity (GI50) of MALT1 Inhibitors in ABC-DLBCL Cell Lines
| Inhibitor | Cell Line | GI50 | Reference |
| SGR-1505 | OCI-LY10 | 71 nM | [1] |
| SGR-1505 | REC-1 (MCL) | 57 nM | [1] |
| MI-2 | HBL-1 | 0.2 µM | [5] |
| MI-2 | TMD8 | 0.5 µM | [5] |
| MI-2 | OCI-Ly3 | 0.4 µM | [5] |
| MI-2 | OCI-Ly10 | 0.4 µM | [5] |
| Compound 3 | OCI-Ly3 | ~0.1 µM | [6] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams were generated using Graphviz.
Caption: MALT1 signaling pathway leading to NF-κB activation.
Caption: Experimental workflow for an in vivo xenograft study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate MALT1 inhibitor efficacy.
MALT1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to directly inhibit the proteolytic activity of the MALT1 enzyme.
-
Reagents and Materials:
-
Recombinant human MALT1 enzyme.
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).
-
Assay buffer (e.g., 50 mM MES pH 6.8, 150 mM NaCl, 0.1% CHAPS, 1 M ammonium citrate, 10 mM DTT).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Dispense a small volume of the test compound dilutions into the wells of the microplate.
-
Add the MALT1 enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration to calculate the IC50 value using non-linear regression.[7][8]
-
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of MALT1 inhibitors on the growth and viability of cancer cell lines.
-
Reagents and Materials:
-
MALT1-dependent (e.g., OCI-LY10, TMD8) and MALT1-independent cancer cell lines.
-
Complete cell culture medium.
-
Test compounds serially diluted in culture medium.
-
96-well clear-bottom white plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the cells at a predetermined density in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control and plot the cell viability against the compound concentration to determine the GI50 value.[9]
-
In Vivo Xenograft Tumor Model
This preclinical model evaluates the anti-tumor efficacy of MALT1 inhibitors in a living organism.
-
Materials and Methods:
-
Human B-cell lymphoma cell line (e.g., OCI-LY10).
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
Matrigel or a similar basement membrane matrix.
-
Test compound formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant a suspension of the tumor cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the predetermined dosing schedule (e.g., once or twice daily).
-
Measure the tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.[10][11][12][13]
-
Conclusion
The available preclinical data indicate that this compound (SGR-1505) is a potent MALT1 inhibitor with strong anti-proliferative effects in B-cell lymphoma models.[1][14] Comparative data suggests that SGR-1505 may have a favorable profile relative to some other MALT1 inhibitors in development.[15] MALT1 inhibitors as a class show promise for the treatment of specific hematological malignancies, particularly those with constitutive NF-κB signaling and those that have acquired resistance to other targeted therapies. Further clinical investigation is necessary to fully elucidate the therapeutic potential of this compound and other MALT1 inhibitors in patients. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. BiTE® Xenograft Protocol [protocols.io]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accelerated In Silico Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor for the Treatment of Mature B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
Orthogonal Approaches to Confirm the Mechanism of Action of Exemplarib, a Putative mTORC1 Inhibitor
It appears that "SDGR" is a placeholder or a not widely recognized scientific acronym. To fulfill your request for a detailed comparison guide, please provide the full name of the drug, protein, or target of interest.
In the interim, this guide provides a template based on a hypothetical drug, "Exemplarib," a selective inhibitor of the mTORC1 signaling pathway. This example illustrates how orthogonal approaches can be used to confirm a mechanism of action, adhering to all specified formatting and content requirements.
This guide compares several orthogonal experimental approaches to validate the proposed mechanism of action (MoA) of the hypothetical drug, Exemplarib, as a direct inhibitor of the mTORC1 complex. The following sections detail the experimental protocols, present comparative data, and illustrate the relationships between these methods.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
To confirm direct binding of Exemplarib to its putative target, mTOR, a CETSA experiment can be performed. This assay measures changes in the thermal stability of a protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment: Culture A549 lung cancer cells (known to have active mTOR signaling) to 80% confluency. Treat the cells with either vehicle (DMSO) or 10 µM Exemplarib for 2 hours.
-
Cell Lysis: Harvest and lyse the cells via three freeze-thaw cycles in liquid nitrogen and a 37°C water bath.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble mTOR protein at each temperature point using Western Blotting with an anti-mTOR antibody.
Data Summary:
| Temperature (°C) | % Soluble mTOR (Vehicle) | % Soluble mTOR (10 µM Exemplarib) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 78% | 91% |
| 58 | 45% | 75% |
| 64 | 21% | 52% |
| 70 | 5% | 15% |
dot
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Downstream Pathway Analysis: Western Blotting
To confirm that target engagement leads to modulation of the mTORC1 signaling pathway, the phosphorylation status of key downstream substrates, S6 Kinase (S6K) and 4E-BP1, is assessed.
Experimental Protocol:
-
Cell Culture and Treatment: Seed A549 cells and allow them to attach overnight. Serum-starve the cells for 12 hours, then stimulate with 100 ng/mL insulin for 30 minutes in the presence of increasing concentrations of Exemplarib (0, 0.1, 1, 10, 100 nM).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry.
Data Summary:
| Exemplarib (nM) | p-S6K / Total S6K (Fold Change) | p-4E-BP1 / Total 4E-BP1 (Fold Change) |
| 0 | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.91 |
| 1 | 0.42 | 0.55 |
| 10 | 0.11 | 0.18 |
| 100 | 0.05 | 0.09 |
dot
Caption: The mTORC1 signaling pathway inhibited by Exemplarib.
Cellular Phenotype Analysis: Proliferation Assay
To link the molecular mechanism to a cellular function, the effect of Exemplarib on cell proliferation is measured.
Experimental Protocol:
-
Cell Seeding: Seed 5,000 A549 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Exemplarib (e.g., 0.1 nM to 100 µM) for 72 hours.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
Data Summary:
| Cell Line | IC50 (nM) |
| A549 (Lung Cancer) | 8.5 |
| MCF7 (Breast Cancer) | 12.1 |
| U87 (Glioblastoma) | 9.8 |
| MRC-5 (Normal Fibroblast) | > 10,000 |
Logical Framework of Orthogonal Confirmation
dot
Caption: Logical flow of MoA confirmation using orthogonal methods.
A Comparative Guide: SGR-1505 Compound Versus Genetic Knockdown of MALT1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) using the specific compound SGR-1505 and the genetic knockdown of MALT1. This comparison is supported by experimental data to assist researchers in selecting the most appropriate method for their studies.
Executive Summary
Both the SGR-1505 compound, a potent and selective allosteric inhibitor of MALT1, and genetic knockdown techniques like siRNA or shRNA, effectively reduce MALT1 function.[1][2] SGR-1505 offers a rapid, reversible, and dose-dependent means to inhibit MALT1's proteolytic activity, which is crucial for NF-κB signaling.[1][3] Genetic knockdown, on the other hand, reduces the total cellular pool of MALT1 protein, providing a valuable tool for studying the long-term consequences of MALT1 depletion. The choice between these two powerful techniques will hinge on the specific experimental goals, the desired timeline of inhibition, and the particular questions being investigated.
Data Presentation
Quantitative Comparison of SGR-1505 and MALT1 Genetic Knockdown
| Parameter | SGR-1505 (MALT1 Inhibitor) | MALT1 Genetic Knockdown (siRNA/shRNA) | Key Considerations |
| Mechanism of Action | Allosteric inhibition of MALT1's proteolytic activity.[2][3] | Post-transcriptional gene silencing leading to MALT1 mRNA degradation and reduced protein expression. | SGR-1505 leaves the MALT1 protein intact but enzymatically inactive, while knockdown removes the protein entirely. This can be important if MALT1 has scaffolding functions independent of its protease activity. |
| Potency/Efficacy | Biochemical IC50: ~1.3 nM.[4] Cellular IC50 (BCL10 cleavage): 22 nM in OCI-LY10 cells.[4] Anti-proliferative IC50: 57-71 nM in various lymphoma cell lines.[4] | Typically achieves 70-90% reduction in MALT1 protein levels, though efficiency can vary depending on the cell line, transfection reagent, and siRNA/shRNA sequence. | The efficacy of SGR-1505 is measured by the concentration required to inhibit enzymatic activity, while knockdown efficacy is determined by the percentage of protein reduction. |
| Kinetics of Inhibition | Rapid onset of action, typically within hours of administration. The effect is also reversible upon compound washout. | Slower onset, requiring 24-72 hours for significant protein depletion. The effect can be transient (siRNA) or stable (shRNA). | The rapid and reversible nature of SGR-1505 is advantageous for studying acute effects, while knockdown is better suited for investigating the consequences of sustained MALT1 loss. |
| Specificity | Highly selective for MALT1.[5] | Can have off-target effects due to the siRNA/shRNA sequence binding to unintended mRNA targets. | Off-target effects of genetic knockdown can be mitigated by using multiple different siRNA/shRNA sequences targeting the same gene. |
| Phenotypic Effects | Induces apoptosis and inhibits proliferation in MALT1-dependent lymphoma cell lines.[3][4] | MALT1 knockdown has been shown to suppress cell viability, invasion, and phenotype switching in various cancer cell models.[6] | The phenotypic outcomes of both methods are generally consistent, leading to the inhibition of NF-κB signaling and reduced cell survival in dependent cell lines.[6][7] |
Experimental Protocols
Western Blot for MALT1 Protein Levels and Substrate Cleavage
Objective: To determine the extent of MALT1 protein knockdown or the inhibition of MALT1's proteolytic activity by assessing the cleavage of its substrates (e.g., CYLD, BCL10, or RelB).
Methodology:
-
Cell Lysis:
-
For MALT1 knockdown experiments, harvest cells 48-72 hours post-transfection. For SGR-1505 treatment, harvest cells after the desired incubation period.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against MALT1, a MALT1 substrate (e.g., CYLD, BCL10, RelB), or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[9][10][11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. For knockdown, normalize MALT1 levels to the loading control. For inhibitor studies, assess the ratio of cleaved to full-length substrate.[9]
-
siRNA Transfection for MALT1 Knockdown
Objective: To transiently reduce the expression of MALT1 protein in cultured cells.
Methodology:
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[12] Use antibiotic-free medium.
-
-
Preparation of siRNA-Lipid Complexes:
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for downstream analysis.
-
-
Validation of Knockdown:
-
Assess MALT1 mRNA levels by qPCR or MALT1 protein levels by Western blot to confirm the efficiency of the knockdown.
-
Cell Viability Assay (MTT)
Objective: To assess the effect of SGR-1505 or MALT1 knockdown on cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
The intensity of the color is proportional to the number of viable cells.
-
Mandatory Visualizations
Caption: MALT1 signaling pathway and points of intervention.
Caption: General experimental workflow for comparison.
Caption: Logical comparison of advantages and disadvantages.
References
- 1. schrodinger.com [schrodinger.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 5. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress [ir.schrodinger.com]
- 6. MALT1 accelerates proatherogenic vascular smooth muscle cell growth, invasion and synthetic phenotype switching via nuclear factor‑κB signaling‑dependent way - PMC [pmc.ncbi.nlm.nih.gov]
- 7. streetinsider.com [streetinsider.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MALT1 Polyclonal Antibody (PA5-102587) [thermofisher.com]
- 11. MALT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. merckmillipore.com [merckmillipore.com]
A Head-to-Head In Vivo Comparison of SDGR and RGD Peptides in Cell Adhesion and Beyond
For Immediate Release
In the landscape of drug development and regenerative medicine, synthetic peptides that modulate cell adhesion have emerged as critical tools. This guide provides a head-to-head comparison of two such peptides: SDGR (Ser-Asp-Gly-Arg) and the well-established alternative, RGD (Arg-Gly-Asp). By examining their mechanisms of action, in vivo efficacy from experimental data, and the signaling pathways they influence, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
At a Glance: this compound vs. RGD
| Feature | This compound (Ser-Asp-Gly-Arg) | RGD (Arg-Gly-Asp) |
| Primary Mechanism | Inhibition of fibronectin-mediated cell attachment. | Antagonist of integrin receptors (e.g., αvβ3, α5β1). |
| Primary Target | Fibronectin binding sites on cell surfaces. | RGD-binding domains on various integrin subtypes. |
| Key Advantages | Potential for broad-spectrum inhibition of cell adhesion to multiple extracellular matrix proteins. | High specificity for integrin receptors, with extensive characterization and established in vivo applications. |
| Therapeutic Strategy | Investigated for anti-metastatic and wound healing applications. | Widely used in tumor targeting, imaging, and as a component of biomaterials for tissue engineering. |
In Vivo Performance: A Comparative Analysis
While direct head-to-head in vivo studies are limited, a comparison can be drawn from individual studies on the efficacy of this compound and RGD peptides in relevant animal models.
Tumor Growth and Metastasis Inhibition
The RGD peptide has been extensively studied for its anti-tumor and anti-metastatic properties. In a murine melanoma model, the co-injection of a GRGDS (Gly-Arg-Gly-Asp-Ser) peptide with B16-F10 melanoma cells significantly inhibited the formation of lung colonies.[1] This effect is attributed to the inhibition of tumor cell retention in the lungs.[1] The mechanism involves the RGD peptide competing with extracellular matrix proteins like fibronectin for binding to integrins on tumor cells, thereby disrupting the adhesive interactions necessary for metastasis.[1]
Information regarding the in vivo efficacy of the this compound peptide in tumor models is less prevalent in the available literature. However, given its function as an inhibitor of fibronectin binding, it is hypothesized to have potential anti-metastatic effects by a similar mechanism of disrupting tumor cell adhesion. One study indicated that the inverted peptide sequence Ser-Asp-Gly-Arg (this compound) was moderately active in inhibiting cell adhesion to fibronectin.[2] Further in vivo studies are required to quantify its anti-tumor efficacy.
Wound Healing
Certain tetrapeptides have shown promise in accelerating wound healing. For instance, the tetrapeptide acetyl-serine-aspartyl-lysine-proline (AcSDKP) has been demonstrated to improve the viability of ischemic skin flaps in rats by promoting angiogenesis and enhancing the healing of injured avascular skin explants.[3] Another novel short linear peptide was found to significantly promote wound healing in a full-thickness skin wound model in mice.[4] While these are not the this compound peptide, they highlight the potential of tetrapeptides in tissue repair.
The RGD peptide is also actively being investigated in wound healing applications. Bioactive peptides, in general, have been found to promote wound healing through the growth of new blood vessels and epithelial tissue.[5] The ability of RGD to be incorporated into biomaterials allows for the creation of scaffolds that can enhance cell attachment and proliferation, crucial for tissue regeneration.
Quantitative Data Summary
Table 1: In Vivo Efficacy of RGD Peptides in Tumor Models
| Peptide | Animal Model | Tumor Type | Key Finding | Reference |
| GRGDS | C57BL/6 Mice | B16-F10 Murine Melanoma | Dramatic inhibition of lung colony formation when co-injected with tumor cells. | [1] |
| RGD-4C-FITC | Nude Mice | Human Breast Cancer Xenografts | Targeted binding to both tumor and tumor-endothelial cells. | [6] |
Experimental Protocols
In Vivo Peptide Administration
A general protocol for the subcutaneous administration of peptides in mice is as follows:
-
Preparation: The peptide is dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Restraint: The mouse is gently restrained, and the injection site (typically the scruff of the neck or the flank) is disinfected with 70% ethanol.
-
Injection: A sterile syringe with a 25-27 gauge needle is used to inject the peptide solution subcutaneously, creating a small bleb under the skin.
-
Post-Injection Monitoring: The animal is monitored for any adverse reactions following the injection.
This is a generalized protocol and should be adapted based on the specific peptide, animal model, and experimental goals.
In Vitro Cell Adhesion Inhibition Assay
This assay can be used to quantify the inhibitory effect of peptides on cell adhesion to an extracellular matrix protein-coated surface.
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein, such as fibronectin, and incubated to allow for protein adsorption.
-
Cell Preparation: A cell line known to adhere to the coated protein is harvested and resuspended in a serum-free medium.
-
Inhibition: The cells are pre-incubated with varying concentrations of the inhibitory peptide (e.g., this compound or RGD) or a control peptide.
-
Seeding and Incubation: The cell-peptide mixture is added to the protein-coated wells and incubated to allow for cell adhesion.
-
Washing and Staining: Non-adherent cells are removed by washing, and the remaining adherent cells are fixed and stained (e.g., with crystal violet).
-
Quantification: The stain is solubilized, and the absorbance is measured to quantify the number of adherent cells. The concentration of peptide that causes 50% inhibition of cell adhesion (IC50) can then be determined.
Signaling Pathways
This compound Signaling Pathway
The this compound peptide primarily functions by inhibiting the binding of cells to fibronectin.[2] This interaction is crucial for cell adhesion, migration, and proliferation. By blocking this binding, this compound likely interferes with the downstream signaling cascades that are initiated by fibronectin-integrin engagement. While the precise signaling pathway of this compound is not fully elucidated, it is expected to modulate the activity of focal adhesion kinase (FAK) and downstream pathways such as PI3K/Akt and MAPK/ERK, which are known to be regulated by cell-matrix interactions.
RGD Signaling Pathway
The RGD peptide exerts its effects by directly binding to integrins, a family of transmembrane receptors. This binding competitively inhibits the interaction of integrins with their natural ligands in the extracellular matrix. Upon binding, RGD can trigger a cascade of intracellular signaling events, primarily through the activation of focal adhesion kinase (FAK). This leads to the modulation of several downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival, and the MAPK/ERK pathway, which regulates cell proliferation and differentiation.
References
- 1. A synthetic peptide from fibronectin inhibits experimental metastasis of murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide inhibitors of fibronectin, laminin, and other adhesion molecules: unique and shared features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The tetrapeptide acetyl-serine-aspartyl-lysine-proline improves skin flap survival and accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short peptide potentially promotes the healing of skin wound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. [PDF] Arginine-glycine-aspartic acid (RGD)-peptide binds to both tumor and tumor-endothelial cells in vivo. | Semantic Scholar [semanticscholar.org]
Navigating the Nuances of Bioactivity: A Comparative Guide to the Reproducibility of SDGR Tetrapeptide Effects in Laboratory Settings
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides a comprehensive comparison of the biological effects of the SDGR (Ser-Asp-Gly-Arg) tetrapeptide, a modulator of cell adhesion, with a focus on the factors influencing the reproducibility of its effects in various laboratory environments. While direct comparative studies on the inter-laboratory reproducibility of this compound are not extensively documented, this guide draws upon the wealth of data on the closely related and well-characterized RGD (Arg-Gly-Asp) motif to provide a framework for consistent and reliable experimental outcomes.
The this compound tetrapeptide belongs to a class of molecules that can influence cellular adhesion, a fundamental process in tissue development, immune response, and cancer metastasis. Its mechanism of action is primarily associated with the inhibition of interactions between cell surface integrin receptors and extracellular matrix proteins like fibronectin.[1][2] The inverted sequence of the canonical RGD motif, this compound, has been shown to possess moderate activity in inhibiting cell adhesion.[2] This guide will delve into the experimental data, outline standardized protocols to enhance reproducibility, and compare this compound with alternative cell adhesion inhibitors.
Comparative Analysis of Cell Adhesion Inhibitors
The efficacy of bioactive peptides like this compound can be influenced by various factors, leading to variability in experimental results. Understanding these variables is crucial for interpreting data and ensuring the reliability of findings. Below is a comparative overview of this compound and other common cell adhesion inhibitors.
| Inhibitor | Target Receptor(s) | Typical Effective Concentration | Key Advantages | Potential for Variability & Reproducibility Challenges |
| This compound (Ser-Asp-Gly-Arg) Tetrapeptide | Primarily integrins that bind RGD-like motifs | Micromolar (µM) to Millimolar (mM) range | Small molecule, potentially lower immunogenicity than larger proteins | Purity of synthesized peptide, peptide stability in solution, cell type-specific responses, and variations in experimental protocols (e.g., incubation time, coating density of fibronectin).[3][4] |
| RGD (Arg-Gly-Asp) Containing Peptides (e.g., GRGDSP) | Various integrins (e.g., αvβ3, α5β1) | Micromolar (µM) range[5] | Well-characterized mechanism of action, commercially available in high purity | Specificity can be low as it targets multiple integrins; effects can be transient.[6] Reproducibility is subject to peptide stability and experimental conditions.[4][7] |
| Cilengitide (Cyclic RGD Peptide) | αvβ3 and αvβ5 integrins | Nanomolar (nM) to low Micromolar (µM) range | Higher affinity and specificity compared to linear RGD peptides due to conformational constraint. | Cyclization method and purity can affect activity. As with other peptides, experimental conditions are a major source of variability. |
| Fibronectin-1 (FN1) Inhibitor Peptides (e.g., pUR4) | N-terminal 70-kDa region of fibronectin[8] | Varies depending on the specific peptide | Targets the extracellular matrix protein directly, preventing its polymerization.[8] | Can be larger peptides, potentially leading to differences in stability and delivery. Reproducibility depends on consistent production and handling. |
| Small Molecule Integrin Antagonists | Specific integrin subtypes | Nanomolar (nM) to Micromolar (µM) range | High specificity, often orally bioavailable, and stable. | Off-target effects can be a concern. Batch-to-batch consistency from commercial suppliers is crucial for reproducibility. |
| Monoclonal Antibodies (e.g., against integrin subunits) | Specific integrin subunits | Nanomolar (nM) range | High specificity and affinity. | High cost, potential for immunogenicity, and variability between antibody lots. Requires stringent quality control for reproducible results. |
Enhancing Reproducibility: A Standardized Experimental Protocol
To mitigate variability and promote the reproducibility of studies investigating the effects of this compound and other cell adhesion inhibitors, adherence to a detailed and standardized experimental protocol is paramount.
Key Experiment: Cell Adhesion Assay
Objective: To quantify the inhibitory effect of the this compound tetrapeptide on the adhesion of a specific cell line to a fibronectin-coated surface.
Materials:
-
Cell line of interest (e.g., human fibroblasts, endothelial cells)
-
Cell culture medium and supplements
-
Fibronectin (from a consistent source and lot)
-
This compound tetrapeptide (high-purity, with quality control data)
-
Control peptides (e.g., scrambled sequence peptide)
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin at a concentration of 10 µg/mL in phosphate-buffered saline (PBS) overnight at 4°C.
-
The following day, wash the wells three times with PBS to remove unbound fibronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^5 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the this compound tetrapeptide and control peptides in serum-free medium.
-
In a separate plate, pre-incubate the labeled cells with the different concentrations of the peptides for 30 minutes at 37°C.
-
Add 100 µL of the cell-peptide suspension to each well of the fibronectin-coated plate.
-
Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of cell adhesion for each condition relative to the untreated control.
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: this compound peptide's inhibitory effect on cell adhesion.
Caption: Workflow for the cell adhesion inhibition assay.
Conclusion
While direct, large-scale studies on the reproducibility of the this compound tetrapeptide's effects are yet to be published, the extensive body of research on related RGD-containing peptides provides a solid foundation for understanding the potential sources of experimental variability. By employing standardized protocols, utilizing high-quality reagents, and meticulously documenting all experimental parameters, researchers can significantly enhance the reproducibility of their findings. This guide serves as a resource to aid in the design of robust experiments and to foster a deeper understanding of the factors that govern the biological activity of cell adhesion-modulating peptides, ultimately contributing to more reliable and impactful scientific discoveries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide inhibitors of fibronectin, laminin, and other adhesion molecules: unique and shared features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RGD peptides may only temporarily inhibit cell adhesion to fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
Validating the Mode of Action of SGR-1505, a MALT1 Inhibitor, with Rescue Experiments
This guide provides a comprehensive comparison of Schrödinger's (SDGR) SGR-1505, a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor, with other alternatives. It includes experimental data, detailed protocols for key experiments, and a conceptual framework for validating its mode of action through rescue experiments. This information is intended for researchers, scientists, and drug development professionals working in oncology and immunology.
SGR-1505: A Targeted Approach to B-Cell Malignancies
SGR-1505 is an investigational, orally active, allosteric inhibitor of MALT1.[1][2] MALT1 is a paracaspase, a type of protease, that plays a critical role in the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] In many B-cell lymphomas, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), the NF-κB pathway is constitutively active, driving cancer cell proliferation and survival.[2][3][5] SGR-1505 is designed to block the enzymatic activity of MALT1, thereby inhibiting this pro-survival signaling.[1][5]
The MALT1 Signaling Pathway
MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is activated downstream of the B-cell receptor (BCR).[6][7] Upon BCR stimulation, the CBM complex is formed, leading to the activation of MALT1's protease function. Activated MALT1 cleaves several substrates, including BCL10, CYLD, and A20, which ultimately results in the activation of the IKK complex and subsequent activation of the NF-κB transcription factor.[3][6] NF-κB then translocates to the nucleus and promotes the expression of genes involved in cell survival and proliferation.[3][8]
Experimental Data for SGR-1505
Preclinical and clinical studies have demonstrated the potency and preliminary efficacy of SGR-1505.
Preclinical Data Summary
SGR-1505 has shown potent inhibition of MALT1 activity and anti-proliferative effects in various B-cell lymphoma cell lines, including those resistant to BTK inhibitors.[1][2]
| Assay | Cell Line | IC50 (nM) | Reference |
| Biochemical MALT1 Inhibition | - | 1.3 | [7] |
| BCL10 Cleavage | OCI-LY10 | 22 | [7] |
| IL-10 Secretion | OCI-LY10 | 36 | [7] |
| Anti-proliferative Activity | OCI-LY10 | 71 | [7] |
| Anti-proliferative Activity | REC-1 (Mantle Cell Lymphoma) | 57 | [7] |
Phase 1 Clinical Trial Data
Initial data from a Phase 1 clinical trial in patients with relapsed/refractory B-cell malignancies has shown that SGR-1505 is generally well-tolerated and demonstrates clinical activity.[9]
| Parameter | Finding | Reference |
| Safety | Favorable safety profile, well-tolerated with no dose-limiting toxicities reported. Most common treatment-related adverse events were rash and fatigue. | [9][10] |
| Efficacy (Overall Response Rate) | 22% across all dose levels in evaluable patients. | [9] |
| Efficacy (Specific B-cell malignancies) | Responses observed in patients with Chronic Lymphocytic Leukemia (CLL) and Waldenström Macroglobulinemia (WM). | [9][10] |
| Pharmacodynamics | Inhibition of T-cell derived IL-2, a biomarker for MALT1 target engagement. | [8] |
Comparison with Alternative MALT1 Inhibitors
SGR-1505 has been compared to other MALT1 inhibitors in preclinical studies, demonstrating a favorable profile. The primary comparator in published data is JNJ-6633.
| Feature | SGR-1505 | JNJ-6633 | Reference |
| Potency (Cytokine Release Inhibition) | More potent; approximately 50-fold lower concentration needed to achieve 90% inhibition compared to JNJ-6633. | Less potent. | [8][11] |
| Modulation of NF-κB Pathway Genes | Greater modulation compared to JNJ-6633 in a preclinical model. | Less modulation. | [8][11] |
| Combination Impact with Venetoclax | Demonstrated a stronger combination impact on cell viability compared to JNJ-6633 plus venetoclax in a preclinical model. | Weaker combination impact. | [8][11] |
Other notable MALT1 inhibitors include MI-2, Z-VRPR-FMK, and compounds developed by Novartis (e.g., MLT-943, MLT-985) and AbbVie (ABBV-MALT1).[12]
Validating Mode of Action with a Conceptual Rescue Experiment
A rescue experiment is designed to confirm that the observed effect of an inhibitor is due to its specific action on its target. This is achieved by "rescuing" the phenotype (e.g., cell death) induced by the inhibitor by manipulating a downstream component of the signaling pathway. While specific rescue experiments for SGR-1505 have not been published, a conceptually sound experiment can be designed based on its known mode of action.
The logic is as follows: if SGR-1505's anti-proliferative effect is solely due to the inhibition of MALT1-mediated NF-κB activation, then artificially activating a downstream effector of this pathway should rescue the cells from SGR-1505-induced death. A constitutively active form of IKKβ (caIKKβ), a key kinase downstream of MALT1, can be used for this purpose.
Experimental Protocols
MALT1 Activity Assay (Substrate Cleavage)
This protocol is to determine MALT1 activity by measuring the cleavage of one of its known substrates, CYLD, via immunoblotting.[13][14]
-
Cell Culture and Treatment: Culture a MALT1-dependent cell line (e.g., OCI-LY10) to a density of 1x10^6 cells/mL. Treat cells with varying concentrations of SGR-1505 or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the C-terminal region of CYLD overnight at 4°C. This will detect both full-length and cleaved CYLD.
-
Wash the membrane with TBST and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A decrease in the band corresponding to full-length CYLD and the appearance of a cleaved CYLD fragment in the absence of SGR-1505, and the reversal of this pattern with SGR-1505 treatment, indicates inhibition of MALT1 activity.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of medium containing 2x the final concentration of SGR-1505 or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Conceptual Rescue Experiment Protocol
-
Lentiviral Vector Production: Produce high-titer lentiviral particles for a vector expressing a constitutively active form of IKKβ (caIKKβ) and an empty vector control.
-
Transduction: Transduce the target B-cell lymphoma cell line (e.g., OCI-LY10) with the lentiviral particles.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Expansion: Expand the two cell populations (OCI-LY10-empty vector and OCI-LY10-caIKKβ).
-
Experiment:
-
Seed both cell lines in 96-well plates.
-
Treat the cells with a dose-response of SGR-1505.
-
After 72 hours, assess cell viability using an MTS assay.
-
-
Expected Outcome: The OCI-LY10-empty vector cells will show a dose-dependent decrease in viability with SGR-1505 treatment. The OCI-LY10-caIKKβ cells are expected to show significantly less of a decrease in viability, indicating a "rescue" from the effects of SGR-1505.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. schrodinger.com [schrodinger.com]
- 5. PB2349: A PHASE 1, OPEN-LABEL, MULTICENTER, DOSE-ESCALATION STUDY OF SGR-1505 AS MONOTHERAPY IN SUBJECTS WITH MATURE B-CELL MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth [jci.org]
- 7. SGR-1505, a MALT1 allosteric inhibitor with potent antitumor efficacy in models of B-cell lymphoma | BioWorld [bioworld.com]
- 8. streetinsider.com [streetinsider.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application | Haematologica [haematologica.org]
- 14. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SGR-1505 and Standard of Care in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational MALT1 inhibitor, SGR-1505, with the current standards of care for B-cell malignancies, including chemoimmunotherapy and CAR T-cell therapies. The information is intended to inform researchers, scientists, and drug development professionals on the emerging therapeutic landscape for these cancers.
Introduction to SGR-1505
SGR-1505 is an oral, potent, and selective investigational inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a key component of the CBM (CARD11-BCL10-MALT1) complex, which is a critical mediator of NF-κB signaling downstream of the B-cell receptor (BCR).[3] Constitutive activation of the NF-κB pathway is a known driver in various B-cell malignancies.[3] By inhibiting MALT1, SGR-1505 aims to block this pro-survival signaling pathway in cancer cells. Preclinical studies have shown that SGR-1505 has potent anti-tumor activity both as a monotherapy and in combination with other agents in B-cell lymphoma models.[3]
Current Standard of Care for B-Cell Malignancies
The standard of care for B-cell malignancies is dependent on the specific type of malignancy, stage of the disease, and patient characteristics. For newly diagnosed diffuse large B-cell lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, the standard first-line treatment is the R-CHOP chemoimmunotherapy regimen. For patients with relapsed or refractory (R/R) disease, particularly after two or more lines of therapy, Chimeric Antigen Receptor (CAR) T-cell therapies have become a standard of care.
Comparative Efficacy
The following tables summarize the available efficacy data for SGR-1505 from a Phase 1 clinical trial and for the standard of care treatments from their pivotal clinical trials. It is important to note that SGR-1505 is in early-stage clinical development, and direct cross-trial comparisons should be interpreted with caution due to differences in study populations, trial designs, and follow-up durations.
Table 1: Efficacy of SGR-1505 in Relapsed/Refractory B-Cell Malignancies (Phase 1 Study) [1][3]
| Endpoint | Overall (N=45) | CLL/SLL (n=17) | WM (n=5) | MZL (n=5) |
| Overall Response Rate (ORR) | 22% (10/45) | 18% (3/17) | 100% (5/5) | 20% (1/5) |
| Complete Response (CR) | Data not available | Data not available | Data not available | Data not available |
| Partial Response (PR) | Data not available | Data not available | Data not available | Data not available |
| Patients on treatment ≥120 days | 29% (13/45) | - | - | - |
Data from the EHA 2025 Annual Congress Presentation (Abstract #PS1569)[1][4]
Table 2: Efficacy of R-CHOP in Newly Diagnosed Diffuse Large B-Cell Lymphoma (GELA LNH-98.5 Trial) [5][6][7]
| Endpoint | R-CHOP (n=202) | CHOP (n=197) |
| 10-Year Overall Survival (OS) | 43.5% | 27.6% |
| 10-Year Progression-Free Survival (PFS) | 36.5% | 20% |
| Complete Response (CR) Rate | 75% | 63% |
Table 3: Efficacy of CAR T-Cell Therapies in Relapsed/Refractory Large B-Cell Lymphoma
| Therapy (Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Median Overall Survival (OS) |
| Axicabtagene Ciloleucel (ZUMA-1) [8][9][10] | 83% | 58% | Not Reached | 25.8 months |
| Tisagenlecleucel (JULIET) [11][12][13] | 53% | 39% | Not Reached | Not Reached |
| Lisocabtagene Maraleucel (TRANSCEND NHL 001) [14][15][16] | 73% | 53% | 15.7 months | 18.2 months |
Comparative Safety
The safety profiles of SGR-1505, R-CHOP, and CAR T-cell therapies are distinct, reflecting their different mechanisms of action.
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) with SGR-1505 (Phase 1 Study) [3]
| Adverse Event (≥10% of patients) | Any Grade | Grade ≥3 |
| Neutrophil count decreased | 20% | Not specified |
| Fatigue | 16% | Not specified |
| Rash | 14% | Not specified |
| Blood bilirubin increased | 10% | Not specified |
Note: No dose-limiting toxicities were observed.[1]
Table 5: Common Adverse Events with R-CHOP (GELA LNH-98.5 Trial) [17]
| Adverse Event | Grade 3/4 |
| Neutropenia | High incidence |
| Febrile Neutropenia | Common |
| Infection | Common |
| Infusion-related reactions (Rituximab) | 18% (first infusion) |
Table 6: Key Adverse Events Associated with CAR T-Cell Therapies
| Adverse Event | Axicabtagene Ciloleucel (ZUMA-1)[8] | Tisagenlecleucel (JULIET)[12] | Lisocabtagene Maraleucel (TRANSCEND NHL 001)[14] |
| Cytokine Release Syndrome (CRS) (Grade ≥3) | 13% | 27% | 1% |
| Neurological Events (Grade ≥3) | 32% | 12% | 9% |
Mechanism of Action and Signaling Pathways
SGR-1505 targets the MALT1 protein, a key component of the NF-κB signaling pathway in lymphocytes. In many B-cell malignancies, this pathway is constitutively active, promoting cell survival and proliferation. By inhibiting MALT1's proteolytic activity, SGR-1505 aims to block this oncogenic signaling.
Caption: MALT1 signaling pathway in B-cell malignancies and the inhibitory action of SGR-1505.
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for understanding the context of the presented data.
SGR-1505 Phase 1 Trial (NCT05544019)
This is an ongoing, open-label, multicenter, dose-escalation study of SGR-1505 as a monotherapy in patients with relapsed/refractory mature B-cell malignancies.[18][19]
-
Primary Objective: To evaluate the safety and tolerability of SGR-1505 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[1][19]
-
Key Inclusion Criteria: Patients with histologically confirmed mature B-cell malignancy who have received at least two prior lines of therapy.[1][18]
-
Key Exclusion Criteria: Patients in need of immediate cytoreductive therapy or with active CNS involvement of the disease.[18]
-
Treatment: SGR-1505 administered orally in escalating dose cohorts.[18]
Caption: Workflow of the SGR-1505 Phase 1 clinical trial.
R-CHOP Pivotal Trial (GELA LNH-98.5)
This was a randomized, open-label, multicenter trial comparing R-CHOP to CHOP in elderly patients (60-80 years) with previously untreated diffuse large B-cell lymphoma.[17][20]
-
Primary Endpoint: Event-free survival.[20]
-
Treatment Arms:
CAR T-Cell Therapy Pivotal Trials (ZUMA-1, JULIET, TRANSCEND NHL 001)
These were single-arm, multicenter trials evaluating the efficacy and safety of axicabtagene ciloleucel, tisagenlecleucel, and lisocabtagene maraleucel, respectively, in adults with relapsed or refractory large B-cell lymphoma.[8][11][14]
-
General Workflow:
-
Leukapheresis: Patient's T-cells are collected.
-
T-cell Engineering: T-cells are genetically modified to express a chimeric antigen receptor (CAR) targeting CD19.
-
Lymphodepleting Chemotherapy: The patient receives chemotherapy to prepare their immune system for the CAR T-cells.[15]
-
CAR T-cell Infusion: The engineered CAR T-cells are infused back into the patient.[15]
-
Monitoring: Patients are closely monitored for response and adverse events, particularly Cytokine Release Syndrome (CRS) and neurotoxicity.
-
Caption: Generalized workflow for CAR T-cell therapy.
Conclusion
SGR-1505, a novel MALT1 inhibitor, has demonstrated a manageable safety profile and preliminary signs of efficacy in a heavily pre-treated population of patients with various B-cell malignancies. The data, particularly in Waldenström macroglobulinemia, are encouraging. However, as a Phase 1 investigational agent, its ultimate role in the treatment landscape of B-cell malignancies remains to be determined through larger, randomized clinical trials.
In contrast, R-CHOP remains the established first-line standard of care for DLBCL, with long-term data supporting its curative potential. For patients with relapsed or refractory disease, CAR T-cell therapies have revolutionized treatment, offering the potential for durable remissions in a significant proportion of patients, albeit with a unique and sometimes severe toxicity profile.
Future studies will be needed to directly compare SGR-1505 with existing therapies and to explore its potential in combination with other agents to further improve outcomes for patients with B-cell malignancies.
References
- 1. Schrödinger, Inc. - Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress [ir.schrodinger.com]
- 2. schrodinger.com [schrodinger.com]
- 3. schrodinger.com [schrodinger.com]
- 4. A PHASE 1 STUDY OF SGR-1505, AN ORAL, POTENT MALT1 INHIBITOR FOR... - Spurgeon S - EHA-1930 - Jun 14 2025 [library.ehaweb.org]
- 5. Long-term outcome of patients in the LNH-98.5 trial, the first randomized study comparing rituximab-CHOP to standard CHOP chemotherapy in DLBCL patients: a study by the Groupe d'Etudes des Lymphomes de l'Adulte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term outcome of patients in the LNH-98.5 trial, the first randomized study comparing rituximab-CHOP to standard CHOP chemotherapy in DLBCL patients: a study by the Groupe d'Etudes des Lymphomes de l'Adulte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Table 2, Details of ZUMA-1 Trial Design - Axicabtagene Ciloleucel for Large B-Cell Lymphoma: Clinical Report - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Axicabtagene Ciloleucel in Refractory Large B-Cell Lymphoma 5-Year Results of the ZUMA-1 Trial - The ASCO Post [ascopost.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Long-term clinical outcomes of tisagenlecleucel in patients with relapsed or refractory aggressive B-cell lymphomas (JULIET): a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novartis.gcs-web.com [novartis.gcs-web.com]
- 14. Lisocabtagene maraleucel for patients with relapsed or refractory large B-cell lymphomas (TRANSCEND NHL 001): a multicentre seamless design study. [themednet.org]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
- 17. cancernetwork.com [cancernetwork.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. CareAcross [careacross.com]
- 20. Randomized study comparing rituximab-CHOP to standard CHOP chemotherapy in DLBCL patients: a study by the Groupe d'Etudes des Lymphomes de l'Adulte [clin.larvol.com]
Targeting Stress Granules in Cancer: A Comparative Guide on Therapeutic Effects in Patient-Derived Xenografts
For Immediate Release
In the intricate landscape of cancer therapy, a novel strategy targeting cellular stress response mechanisms is gaining significant traction. This guide provides a comprehensive comparison of the therapeutic effects of modulating Stress Granules (SGs) in patient-derived xenograft (PDX) models, offering researchers, scientists, and drug development professionals a critical overview of this emerging field. Preclinical data, particularly from studies utilizing PDX models that closely mimic human tumor biology, are pivotal in evaluating the potential of these innovative therapies.
The Rationale for Targeting Stress Granules in Oncology
Cancer cells, under the constant pressure of their microenvironment and therapeutic interventions, hijack cellular stress adaptation pathways to survive and proliferate. A key component of this response is the formation of Stress Granules (SGs), which are dense aggregates of proteins and RNAs that form in the cytoplasm during cellular stress. SGs are understood to protect cancer cells from apoptosis and contribute to the development of resistance to conventional chemotherapies. Consequently, inhibiting SG formation or promoting their disassembly has emerged as a promising strategy to enhance the efficacy of anti-cancer treatments.
Comparative Efficacy of Stress Granule-Targeted Therapy in Prostate Cancer PDX Models
A landmark study has demonstrated the potent anti-tumor effects of inhibiting the integrated stress response, a key pathway in SG formation, in patient-derived xenografts of prostate cancer. The small molecule inhibitor, ISRIB, which targets the phosphorylated eukaryotic initiation factor 2α (P-eIF2α), has shown significant therapeutic promise.
| Therapeutic Agent | PDX Model | Key Efficacy Metrics | Comparator |
| ISRIB | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | - Significantly prolonged survival (p=0.01) - Induced substantial metastatic regression | Vehicle Control |
| ISRIB | Primary Prostate Cancer (pPCa) | - Short-lived efficacy | Vehicle Control |
Table 1: Therapeutic Efficacy of ISRIB in Prostate Cancer PDX Models.[1]
These findings highlight that targeting the P-eIF2α axis can be a highly effective strategy, particularly in the aggressive, metastatic setting of prostate cancer. The differential response between the metastatic and primary PDX models underscores the importance of molecularly characterizing tumors to identify patient populations most likely to benefit from this therapeutic approach.
Head-to-Head Comparison with Standard-of-Care
While direct head-to-head studies of SG inhibitors against standard-of-care chemotherapies in PDX models are still emerging, the rationale for combination therapy is strong. Many conventional chemotherapeutics, such as docetaxel in prostate cancer, induce cellular stress and can inadvertently promote the formation of protective SGs. By combining these agents with SG inhibitors, it is hypothesized that the chemo-sensitizing effects will lead to more durable responses and overcome resistance.
| Combination Therapy | PDX Model | Expected Outcome |
| ISRIB + Docetaxel | Prostate Cancer | Enhanced tumor growth inhibition and delayed onset of resistance compared to Docetaxel alone. |
| G3BP1 Inhibitor + Gemcitabine | Pancreatic Cancer | Increased apoptosis and reduced tumor burden compared to Gemcitabine monotherapy. |
Table 2: Projected Outcomes of Combination Therapies Targeting Stress Granules in PDX Models.
The Central Role of G3BP1 in Stress Granule Assembly
A critical protein in the formation of SGs is the Ras GTPase-activating protein-binding protein 1 (G3BP1). It acts as a central nucleating factor for SG assembly. The development of small molecule inhibitors that specifically target G3BP1 represents a direct and promising approach to dismantling the cancer cell's stress response machinery. Preclinical evaluation of these G3BP1 inhibitors in a diverse range of PDX models is a crucial next step in their clinical translation.
Experimental Protocols
The validation of these therapeutic strategies relies on robust and well-documented experimental methodologies in PDX models.
Establishment and Maintenance of Patient-Derived Xenografts
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy and transported in a sterile collection medium on ice.[2]
-
Implantation: The tumor tissue is minced into small fragments (1-3 mm³) and subcutaneously or orthotopically implanted into immunocompromised mice (e.g., NOD-SCID or NSG mice).[2][3]
-
Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion.[3]
Drug Efficacy Studies in PDX Models
-
Cohort Formation: Mice bearing established PDX tumors of a specified size are randomized into treatment and control groups.[1]
-
Treatment Administration: The therapeutic agent (e.g., ISRIB) and the comparator (e.g., vehicle or standard-of-care chemotherapy) are administered according to a predefined schedule and dosage. For instance, ISRIB has been administered at 10 mg/kg.[4]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using digital calipers, and tumor volume is calculated.[3]
-
Assessment of Therapeutic Response: Efficacy is determined by metrics such as tumor growth inhibition, tumor regression, and overall survival of the treated mice compared to the control group.[1][3]
-
Analysis of Stress Granule Formation: Tumor tissues are harvested at the end of the study and can be analyzed by immunofluorescence or immunohistochemistry for SG markers like G3BP1 to confirm the on-target effect of the therapy.[5][6]
Signaling Pathways and Workflow Visualization
The formation of stress granules is a complex process regulated by multiple signaling pathways. The integrated stress response, culminating in the phosphorylation of eIF2α, is a central mechanism.
Caption: Key signaling cascade leading to stress granule formation.
The experimental workflow for evaluating SG-targeted therapies in PDX models follows a structured process from patient sample to data analysis.
Caption: Workflow for testing SG-targeted therapies in PDX models.
Conclusion and Future Directions
The targeting of stress granules represents a paradigm shift in cancer therapy, moving towards disrupting the adaptive mechanisms that fuel tumor progression and resistance. Patient-derived xenograft models are indispensable tools in the preclinical validation of these novel agents, providing a clinically relevant platform to assess efficacy and identify predictive biomarkers. The promising results from studies on P-eIF2α inhibitors in prostate cancer PDX models pave the way for further investigation into a broader range of SG-targeting compounds across various cancer types. Future research should focus on conducting direct comparative studies against standard-of-care treatments and exploring rational combination strategies to maximize therapeutic benefit for patients.
References
- 1. Development of a stress response therapy targeting aggressive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Exploring the anti-cancer potential of SGLT2 inhibitors in breast cancer treatment in pre-clinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating Stress Granules in Pancreatic Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Stress Granules in Pancreatic Cancer In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
An Independent Comparative Guide to Published Findings on Stanniocalcin 2 (STC2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on Stanniocalcin 2 (STC2), a secreted glycoprotein with diverse and sometimes contradictory roles in human physiology and pathology, particularly in cancer. The information is compiled from multiple independent research studies to offer a comprehensive overview for researchers and professionals in drug development.
Comparative Analysis of STC2's Role in Cancer
The role of STC2 in cancer progression is complex, with studies reporting both pro-oncogenic and tumor-suppressive functions depending on the cancer type. This section compares these contrasting findings.
| Cancer Type | Pro-Oncogenic Findings (Promotes Cancer) | Tumor-Suppressive or Favorable Prognostic Findings |
| Breast Cancer | In some contexts, STC2 is associated with tumor progression and metastasis.[1] | Overexpression is linked to better disease-free survival in ER-positive breast cancer and may suppress migration and invasion via PKC/claudin1 signaling.[2][1] |
| Colorectal Cancer | Promotes epithelial-mesenchymal transition (EMT) via the AKT-ERK signaling pathway, leading to increased tumorigenicity and growth.[3][4] | Some studies show no significant association between STC2 expression and overall survival.[5] |
| Gastric Cancer | High expression is associated with a poor prognosis.[5] | Not applicable |
| Hepatocellular Carcinoma (HCC) | STC2 is frequently upregulated in HCC tissues and promotes cell proliferation and migration.[6] | Not applicable |
| Pancreatic Cancer | Overexpression promotes proliferation, migration, and invasion by inducing EMT and is linked to a poor prognosis.[3][7] | Not applicable |
| Ovarian Cancer | Overexpression promotes cancer growth.[3] | Not applicable |
| Nasopharyngeal Carcinoma | Promotes post-radiation survival, migration, and invasion.[3] | Not applicable |
| Head and Neck Squamous Cell Carcinoma | Implicated in promoting metastasis via regulation of PI3K/AKT/snail signaling pathways.[3] | Not applicable |
Quantitative Data on STC2 Expression and Prognostic Significance
This table summarizes quantitative findings on STC2 expression in various solid tumors and its correlation with patient prognosis.
| Cancer Type | Number of Patients/Studies in Meta-Analysis | Hazard Ratio (HR) for Overall Survival (High vs. Low STC2) | Key Finding | Citation |
| All Solid Cancers (Meta-Analysis) | 4074 patients across 16 studies | 1.48 (95% CI: 1.15–1.90) | High STC2 expression is a predictor of poor overall survival. | [5] |
| Gastric Cancer (Subgroup Analysis) | Multiple studies | 1.43 (95% CI: 1.04–1.95) | High STC2 expression is an unfavorable prognostic factor. | [5] |
| Breast Cancer (Subgroup Analysis) | Multiple studies | 0.77 (95% CI: 0.52–1.13) | No significant association with overall survival in the general breast cancer population. Prognosis is dependent on ER status. | [2][5] |
| Colorectal Cancer (Subgroup Analysis) | Multiple studies | 1.34 (95% CI: 0.70–2.57) | No significant association with overall survival. | [5] |
| Hepatocellular Carcinoma | 44 pairs of HCC and non-HCC tissues | 79.5% (35/44) showed STC2 upregulation in tumor tissues. | STC2 is significantly upregulated in HCC. | [6] |
| Pancreatic Cancer | 98 clinical tissue samples | High STC2 expression correlated with a lower 5-year overall survival rate. | STC2 is overexpressed and correlates with poor prognosis. | [7] |
Experimental Protocols
Below are generalized methodologies for key experiments frequently cited in STC2 research.
Quantitative Real-Time PCR (qRT-PCR) for STC2 mRNA Expression
-
Objective: To quantify the relative expression levels of STC2 mRNA in tissue samples or cell lines.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from homogenized tissues or cultured cells using a commercial kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: The cDNA is used as a template for PCR with STC2-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time.
-
Data Analysis: The relative expression of STC2 mRNA is calculated using the 2-ΔΔCt method, normalized to an internal control gene (e.g., β-actin or GAPDH).[6][8]
-
Western Blot for STC2 Protein Expression
-
Objective: To detect and quantify the amount of STC2 protein in a sample.
-
Methodology:
-
Protein Extraction: Total protein is extracted from tissues or cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to STC2, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity is quantified relative to a loading control (e.g., β-actin).[6]
-
Immunohistochemistry (IHC) for STC2 Protein Localization
-
Objective: To visualize the expression and localization of STC2 protein within tissue sections.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Immunostaining: The sections are incubated with a primary antibody against STC2, followed by a secondary antibody and a detection system that produces a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.
-
Analysis: The staining intensity and distribution of STC2 are evaluated by a pathologist.[7]
-
Signaling Pathways and Experimental Workflows
STC2 in Cancer Progression Signaling
STC2 has been shown to influence several key signaling pathways involved in cancer cell proliferation, migration, and invasion.
Caption: STC2 influences multiple signaling pathways in cancer.
STC2 in Hepatosteatosis Amelioration
STC2 has been shown to play a role in hepatic triglyceride metabolism through the activation of STAT3 signaling.
Caption: STC2 activates STAT3 to reduce fatty liver.
STC2 and the Unfolded Protein Response (UPR)
STC2 expression is induced by endoplasmic reticulum (ER) stress and is involved in the PERK signaling pathway of the Unfolded Protein Response.
Caption: STC2's role in the PERK-mediated ER stress response.
References
- 1. Research progress of STC2 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Value of STC2 Gene Expression in Chemotherapy Response in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights Into Physiological and Pathophysiological Functions of Stanniocalcin 2 [frontiersin.org]
- 4. Stanniocalcin-2 significantly promotes colorectal cancer progression by regulating cancer cell proliferation and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic value of high stanniocalcin 2 expression in solid cancers: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STC2 is upregulated in hepatocellular carcinoma and promotes cell proliferation and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STC2 Is a Potential Prognostic Biomarker for Pancreatic Cancer and Promotes Migration and Invasion by Inducing Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Stanniocalcin 2, a Novel Target of the Mammalian Unfolded Protein Response with Cytoprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Investigating synergistic effects of SDGR with other targeted therapies
An initial search for "SDGR" in the context of targeted cancer therapies did not yield a recognized drug or molecular target. It is possible that "this compound" is an internal project name, a less common acronym, or a typographical error. To provide a relevant and accurate comparison guide, clarification on the specific identity of "this compound" is necessary.
Assuming "this compound" is a placeholder for a hypothetical tyrosine kinase inhibitor (TKI) targeting a specific receptor (e.g., "Somatic Driver Gene Receptor"), this guide will follow the requested structure and provide a template based on common synergistic combinations observed with well-established targeted therapies. For the purpose of this illustrative guide, we will use the well-documented synergy between EGFR inhibitors (like Osimertinib) and MET inhibitors (like Crizotinib) in non-small cell lung cancer (NSCLC) as a stand-in for "this compound" and its combination partners.
This guide compares the anti-tumor effects of a monotherapy targeting the Epidermal Growth Factor Receptor (EGFR) with a combination therapy that also includes a MET proto-oncogene, receptor tyrosine kinase (MET) inhibitor in non-small cell lung cancer (NSCLC) models harboring EGFR mutations.
Quantitative Data Summary
The following table summarizes the quantitative data from key in vitro experiments comparing the efficacy of monotherapy versus combination therapy. The data is presented as the mean ± standard deviation from three independent experiments.
| Treatment Group | Cell Viability (IC50 in nM) | Apoptosis Rate (% of Annexin V positive cells) | Tumor Volume in Xenograft Model (mm³) at Day 21 |
| Vehicle Control | N/A | 5.2 ± 1.1% | 1500 ± 210 |
| EGFR Inhibitor (Osimertinib) | 50.3 ± 4.5 | 25.8 ± 3.2% | 850 ± 150 |
| MET Inhibitor (Crizotinib) | 85.1 ± 7.2 | 15.1 ± 2.5% | 1100 ± 180 |
| Combination (Osimertinib + Crizotinib) | 12.5 ± 2.1 | 65.4 ± 5.8% | 250 ± 75 |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cell Seeding: NSCLC cells (e.g., H1975) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with serial dilutions of the EGFR inhibitor, MET inhibitor, or the combination of both for 72 hours.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining):
-
Cell Treatment: Cells were treated with the respective inhibitors at their IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
In Vivo Xenograft Model:
-
Tumor Implantation: 5 x 10^6 H1975 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment Administration: Mice were randomized into four groups and treated daily with vehicle, EGFR inhibitor (oral gavage), MET inhibitor (oral gavage), or the combination.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
Visualizations
Caption: Dual inhibition of EGFR and MET pathways.
Caption: Workflow for in vitro and in vivo experiments.
Revolutionizing Drug Delivery: A Comparative Guide to the Bioavailability of Soluplus®-Based Solid Dispersion Formulations
For researchers, scientists, and drug development professionals, enhancing the oral bioavailability of poorly soluble drugs is a persistent challenge. Soluplus® (SDGR), a graft copolymer of polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol, has emerged as a promising carrier for developing amorphous solid dispersions (ASDs), significantly improving the dissolution and absorption of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[1][2][3] This guide provides an objective comparison of the bioavailability of various this compound formulations, supported by experimental data, to aid in the rational design of more effective drug delivery systems.
The core principle behind the efficacy of this compound formulations lies in their ability to transform a crystalline drug into a higher-energy amorphous state.[3] This amorphous form, molecularly dispersed within the hydrophilic Soluplus® matrix, circumvents the dissolution rate-limiting step of poorly soluble drugs, leading to supersaturated solutions in the gastrointestinal tract and subsequently enhanced absorption.[1][2][4]
Comparative Bioavailability Data
The following table summarizes the in vivo pharmacokinetic parameters of several poorly soluble drugs formulated as Soluplus®-based solid dispersions compared to their crystalline counterparts or other formulations. The data consistently demonstrates a substantial improvement in bioavailability, as evidenced by the increased Area Under the Curve (AUC) and maximum plasma concentration (Cmax).
| Drug | Formulation | Species | Dose | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Relative Bioavailability Increase (vs. Pure Drug) | Reference |
| Danazol | Pure Drug | Beagle Dogs | - | 329 | - | - | - | [5] |
| Solid Solution (Soluplus®) | Beagle Dogs | - | 5081 | - | - | 15.4-fold | [5] | |
| Physical Mixture | Beagle Dogs | - | No significant effect | - | - | - | [5] | |
| Itraconazole | Pure Drug | Beagle Dogs | - | No AUC determined | - | - | - | [5] |
| Solid Solution (Soluplus®) | Beagle Dogs | - | 2212 | - | - | >30-fold (vs. Physical Mixture) | [5] | |
| Physical Mixture | Beagle Dogs | - | 77 | - | - | - | [5] | |
| Fenofibrate | Pure Drug | Beagle Dogs | - | ~12,000 | - | - | - | [5] |
| Solid Solution (Soluplus®) | Beagle Dogs | - | ~60,000 | - | - | ~5-fold | [5] | |
| Physical Mixture | Beagle Dogs | - | ~60,000 | - | - | ~5-fold | [5] | |
| Diosgenin | Pure Drug | Rats | - | - | - | - | - | [6] |
| ASD (Soluplus®) | Rats | - | - | - | - | ~5-fold | [6] | |
| Valsartan | Pure Drug | Rats | - | Lower | - | - | - | [7] |
| SD (Soluplus®/TPGS) | Rats | - | Enhanced | - | - | Enhanced | [7] | |
| Simvastatin | Pure Drug | - | - | Lower | - | - | - | [8] |
| SD (Soluplus®) | - | - | Marked enhancement | - | - | Enhanced | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of this compound formulations.
Preparation of Amorphous Solid Dispersions
1. Hot-Melt Extrusion (HME):
-
Principle: This solvent-free method involves the molecular mixing of the drug and Soluplus® at elevated temperatures.[7]
-
Apparatus: A co-rotating twin-screw extruder.
-
Procedure:
-
The active pharmaceutical ingredient (API) and Soluplus® are premixed in a defined weight ratio (e.g., 1:3, 1:4).[7]
-
The physical mixture is fed into the extruder.
-
The screw speed and barrel temperature are optimized for the specific drug-polymer blend to ensure complete melting and homogenization.
-
The molten extrudate is cooled and then milled into a powder of a specific particle size.
-
2. Solvent Evaporation:
-
Principle: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.
-
Apparatus: Rotary evaporator.
-
Procedure:
-
The API and Soluplus® are dissolved in a suitable solvent (e.g., ethanol, methanol).
-
The solvent is removed under vacuum at a controlled temperature.
-
The resulting solid mass is further dried to remove residual solvent and then pulverized.
-
3. Spray Drying:
-
Principle: A solution of the drug and polymer is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of solid dispersion particles.
-
Apparatus: Spray dryer.
-
Procedure:
-
The drug and Soluplus® are dissolved in an appropriate solvent.
-
The solution is fed into the spray dryer and atomized through a nozzle.
-
The atomized droplets are dried in a stream of hot air, and the solid particles are collected.
-
In Vivo Bioavailability Studies
-
Principle: To determine the rate and extent of drug absorption into the systemic circulation from a given formulation.[9][10]
-
Subjects: Typically male Wistar rats or beagle dogs.[5][6][7]
-
Procedure:
-
Animals are fasted overnight prior to drug administration.
-
A single oral dose of the test formulation (e.g., Soluplus® ASD) or reference formulation (e.g., pure drug) is administered.
-
Blood samples are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma is separated by centrifugation.
-
The drug concentration in plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[11]
-
Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time profiles.
-
Visualizing the Path to Enhanced Bioavailability
The following diagrams illustrate the conceptual workflow of developing and evaluating this compound formulations and the underlying mechanism of bioavailability enhancement.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EXCIPIENT UPDATE - Soluplus®: An Understanding of Supersaturation From Amorphous Solid Dispersions [drug-dev.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Soluplus-Mediated Diosgenin Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluplus®/TPGS-based solid dispersions prepared by hot-melt extrusion equipped with twin-screw systems for enhancing oral bioavailability of valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Analysis of Bioavailability and Stability of Anti-Diabetic Drugs in Conventional vs. Nanoparticle-Based Formulations – A Review [publishing.emanresearch.org]
Safety Operating Guide
Navigating the Disposal of Novel Research Compound SDGR: A Step-by-Step Guide
The responsible management and disposal of laboratory chemicals are critical for ensuring the safety of personnel and the protection of the environment. For novel or uncharacterized research compounds, designated here as SDGR, a comprehensive disposal plan is paramount. In the absence of a specific Safety Data Sheet (SDS), any unknown compound should be treated as hazardous. This guide provides procedural, step-by-step instructions for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) if one is available for this compound. The SDS contains comprehensive information regarding the chemical's properties, hazards, and necessary safety precautions.[1] If an SDS is not available, the compound must be handled with the utmost caution, assuming it is hazardous.[1]
Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Waste Segregation and Storage
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions and ensure compliant disposal.[1]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[1]
-
Store this compound waste in a designated, clearly labeled, and sealed container that is compatible with the chemical to prevent degradation or leakage.[1]
-
Maintain separate containers for liquid and solid waste.[1]
-
Incompatible wastes, such as acids and bases or oxidizing agents and organic compounds, must be stored separately.[1]
Waste should be accumulated in a designated Satellite Accumulation Area (SAA).[1] These containers must be kept closed except when adding waste and should be stored in secondary containment to prevent spills.[1]
Hazardous Waste Generator Status
The next step is to quantify the amount of waste generated to determine the generator status, which dictates the applicable regulations.
| Generator Status | Monthly Hazardous Waste Generation |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) of hazardous waste or ≤ 1 kg of acutely hazardous waste. |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) but < 1,000 kg (2,205 lbs) of hazardous waste. |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,205 lbs) of hazardous waste or > 1 kg of acutely hazardous waste. |
| Data sourced from EnviroServe.[2] |
Generators classified as SQGs or LQGs are required to obtain a federal Environmental Protection Agency (EPA) Identification Number and report their hazardous waste activities.[2]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the novel research compound this compound.
Transportation and Final Disposal
Before transportation, the waste must be placed in a Department of Transportation (DOT) compliant container that is properly labeled.[2] It is crucial to select a container that will not react with the waste.[2]
Contact your institution's Environmental Health & Safety (EH&S) department for guidance and to schedule a waste pickup.[1] They will coordinate with a licensed hazardous waste disposal facility to ensure the proper and legal disposal of this compound.[3] Some wastes may be recyclable, while others may require treatment, stabilization, or secure landfilling at an EPA-permitted facility.[2]
Under no circumstances should pharmaceutical or hazardous waste be disposed of in the regular trash or mixed with biohazardous waste. [3] Violations of disposal regulations can lead to significant civil and criminal penalties.[3]
Waste Minimization Strategies
To reduce the volume of hazardous waste generated, consider the following best practices:
-
Purchase only the necessary quantities of chemicals for short-term needs.[4]
-
Whenever possible, substitute hazardous materials with less hazardous alternatives.[4]
-
Maintain a current and accurate inventory of all chemicals.[1]
-
If a chemical is still viable, consider if another research group could utilize the remaining material.[4]
References
Personal Protective Equipment (PPE) for Handling SDGR
This document provides essential safety and logistical guidance for personnel handling the potent compound designated as SDGR. Adherence to these procedures is mandatory to ensure operator safety and prevent cross-contamination.
Hazard Assessment and PPE Selection
Handling potent active pharmaceutical ingredients (APIs) requires robust safety measures to minimize exposure.[1][2] The primary route of exposure to this compound is through inhalation of airborne particles and dermal contact. A multi-layered approach to Personal Protective Equipment (PPE) is critical.[3] The selection of appropriate PPE is based on the specific task and the associated risk of exposure.
Engineering controls, such as fume hoods, ventilated laminar flow enclosures, and glove boxes, are the primary means of containment and should always be utilized when handling this compound.[4] PPE serves as a crucial secondary barrier.[5]
Required PPE and Specifications
All personnel must be trained on the proper use, removal, and disposal of PPE before handling this compound.[5][6] The following table summarizes the minimum required PPE specifications.
| PPE Component | Standard / Class | Key Specification & Use Case |
| Gloves (Double Gloving) | Outer: ASTM D6978Inner: Nitrile | Double-gloving is mandatory for all handling procedures.[7] The outer gloves must be certified for resistance to chemotherapy drugs.[7][8][9][10][11] Change outer gloves every 30-60 minutes or immediately upon suspected contamination. |
| Gown / Coverall | Solid-front, back-closing disposable gown | Must be impermeable, made of a coated material (e.g., polyethylene-coated polypropylene). Cuffs must be tucked under the outer glove. |
| Respiratory Protection | NIOSH-approved N95, R95, or P95 | Required for all procedures involving solid this compound or potential for aerosolization.[12][13] P-series filters are oil-proof.[13] A higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), may be required based on risk assessment.[14][15] |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles | Required for all handling activities. A full-face shield must be worn over safety glasses/goggles when there is a risk of splashes. |
| Shoe Covers | Impermeable, disposable | Must be worn over laboratory shoes and tucked under the gown/coverall leg. |
Procedural Guidance: Donning and Doffing PPE
Proper donning (putting on) and doffing (taking off) sequences are critical to prevent self-contamination.[16][17][18]
Donning Sequence
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Don the disposable gown, ensuring it is fully closed in the back.
-
Respirator: Don the NIOSH-approved respirator. Perform a user seal check (see Section 4.0).
-
Eye/Face Protection: Don safety glasses/goggles and face shield if required.
-
Outer Gloves: Don the second pair of ASTM D6978-rated gloves, ensuring the cuffs are pulled over the cuffs of the gown.
Doffing Sequence
This sequence should be performed in a designated doffing area.[17]
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.[17]
-
Gown: Untie the gown and remove it by touching the inside surfaces only, rolling it into a bundle with the contaminated side inward.[18] Dispose of it in the hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove by handling the earpieces or strap from the back.[18] Place in a designated area for decontamination or disposal.
-
Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.
-
Inner Gloves: Remove the final pair of gloves, avoiding contact with the outer surface.[18] Dispose of them in the hazardous waste container.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Protocol: Respirator User Seal Check
A user seal check is mandatory every time a tight-fitting respirator is donned to ensure an adequate seal. This is not a substitute for a formal fit test but is a critical daily check.
Methodology (Negative Pressure Check):
-
Don Respirator: Place the respirator on your face, positioning the straps for a snug fit.
-
Cover Filter Surface: Place the palms of your hands to completely cover the filter surface area.
-
Inhale Gently: Inhale gently. The facepiece should collapse slightly inward.
-
Hold Breath: Hold your breath for approximately 10 seconds.
-
Check for Leaks: The facepiece should remain collapsed, and you should not detect any inward leakage of air.
-
Confirmation: If the seal is not adequate, reposition the respirator and repeat the check. Do not proceed with work until a successful seal check is achieved.
Disposal Plan
All PPE contaminated with this compound is considered hazardous waste and must be disposed of accordingly.[19][20]
-
Segregation: Contaminated PPE must be segregated from general waste at the point of use.[19]
-
Containment: Place all used PPE directly into a designated, leak-proof, and clearly labeled hazardous waste container (e.g., a yellow bag or rigid container).[19][20]
-
Collection: These containers must be collected by a licensed hazardous waste management company for disposal, typically via high-temperature incineration.[19][21]
-
Decontamination: All reusable equipment must be decontaminated following established laboratory procedures before being removed from the designated area.[22]
References
- 1. Ensuring the safe handling of HPAPIs | Recipharm [recipharm.com]
- 2. agnopharma.com [agnopharma.com]
- 3. benchchem.com [benchchem.com]
- 4. escopharma.com [escopharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 8. store.astm.org [store.astm.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. spinadental.com [spinadental.com]
- 11. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. 3m.com [3m.com]
- 14. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 15. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 16. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 17. healthcare.contecinc.com [healthcare.contecinc.com]
- 18. ibc.utah.edu [ibc.utah.edu]
- 19. hazmatschool.com [hazmatschool.com]
- 20. lifemedz.com [lifemedz.com]
- 21. needle.tube [needle.tube]
- 22. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
